Product packaging for (+-)-Methionine(Cat. No.:CAS No. 26062-47-5)

(+-)-Methionine

カタログ番号: B7763240
CAS番号: 26062-47-5
分子量: 149.21 g/mol
InChIキー: FFEARJCKVFRZRR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Methionine is a sulfur-containing amino acid that is butyric acid bearing an amino substituent at position 2 and a methylthio substituent at position 4. It has a role as an Escherichia coli metabolite, a Saccharomyces cerevisiae metabolite, a plant metabolite, a Daphnia magna metabolite and an algal metabolite. It is an alpha-amino acid and a sulfur-containing amino acid. It is functionally related to a butyric acid. It is a conjugate base of a methioninium. It is a conjugate acid of a methioninate. It is a tautomer of a methionine zwitterion.
A preparation of methionine that includes a mixture of D-methionine and L-methionine isomers.
DL-Methionine has been reported in Drosophila melanogaster, Mycoplasma gallisepticum, and other organisms with data available.
A preparation of METHIONINE that includes a mixture of D-methionine and L-methionine isomers.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11NO2S<br>C5H11NO2S<br>CH3S(CH2)2CH(NH2)COOH B7763240 (+-)-Methionine CAS No. 26062-47-5

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-amino-4-methylsulfanylbutanoic acid
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InChI

InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)
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InChI Key

FFEARJCKVFRZRR-UHFFFAOYSA-N
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Canonical SMILES

CSCCC(C(=O)O)N
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DSSTOX Substance ID

DTXSID9020821
Record name DL-Methionine
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Molecular Weight

149.21 g/mol
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Physical Description

Solid; [Merck Index] Colorless or white solid with a faint odor; [HSDB] White powder; [Sigma-Aldrich MSDS], Solid; [MP Biomedicals MSDS], Solid; [Merck Index] Colorless or white solid; [ICSC] White powder; [Sigma-Aldrich MSDS], Solid, COLOURLESS CRYSTALS OR WHITE POWDER., White crystalline platelets or powder; Characteristic aroma
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Boiling Point

300.00 to 301.00 °C. @ 760.00 mm Hg
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Solubility

32.7 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 4.8, Soluble in water; Insoluble in ether, Soluble (in ethanol)
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Density

Relative density (water = 1): 1.3
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Vapor Pressure

0.00000052 [mmHg]
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CAS No.

59-51-8, 33807-07-7, 26062-47-5, 348-67-4, 63-68-3
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Melting Point

281 °C
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Foundational & Exploratory

An In-Depth Technical Guide to the Laboratory Synthesis of Racemic Methionine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methionine, an essential sulfur-containing amino acid, is a critical component in protein synthesis and various metabolic processes. While L-methionine is the biologically active enantiomer, the racemic mixture, DL-methionine, is of significant industrial and laboratory importance, primarily serving as a nutritional supplement in animal feed.[1][2] Its chemical synthesis is a cornerstone of industrial organic chemistry, with production capacities exceeding a million tons annually.[3] For laboratory use, understanding the synthetic pathways to racemic methionine is crucial for researchers in drug development, metabolic studies, and nutritional science.

This technical guide provides a comprehensive overview of the core chemical methods for synthesizing racemic methionine, focusing on protocols adaptable for a laboratory setting. The primary routes discussed are the Strecker synthesis and the Bucherer-Bergs synthesis, both of which typically begin with the formation of 3-(methylthio)propionaldehyde, commonly known as methional.[4][5] This document details the experimental protocols, presents quantitative data in a structured format, and illustrates the chemical workflows and pathways using diagrams.

Core Synthetic Pathways

The industrial and laboratory synthesis of DL-methionine predominantly begins with two key raw materials: acrolein and methyl mercaptan. These react to form the intermediate aldehyde, methional. From this intermediate, two classical methods are primarily employed to introduce the amino and carboxyl functionalities required to form the amino acid.

  • Strecker Synthesis : This method involves the reaction of an aldehyde (methional) with ammonia and cyanide. The reaction proceeds through an α-aminonitrile intermediate, which is subsequently hydrolyzed to yield the final α-amino acid.

  • Bucherer-Bergs Synthesis : This is a multi-component reaction that synthesizes 5-substituted hydantoins from a carbonyl compound, ammonium carbonate, and a cyanide source. In the context of methionine synthesis, methional is converted to 5-(2-(methylthio)ethyl)hydantoin. This hydantoin intermediate is then hydrolyzed to afford DL-methionine. This route is often favored in industrial processes.

Data Presentation: Reagents and Reaction Conditions

The following tables summarize the key components and typical conditions for the synthesis of racemic methionine via the common hydantoin route.

Table 1: Starting Materials and Reagents for DL-Methionine Synthesis

Step Reactant/Reagent Chemical Formula Role
1. Methional Synthesis AcroleinC₃H₄OAldehyde precursor
Methyl MercaptanCH₄SSulfur source
Triethylamine (or other base)(C₂H₅)₃NCatalyst
2. Hydantoin Formation 3-(Methylthio)propionaldehyde (Methional)C₄H₈OSAldehyde intermediate
Hydrogen Cyanide (or NaCN/KCN)HCNCyanide source
Ammonium Carbonate(NH₄)₂CO₃Ammonia and CO₂ source
Methanol/WaterCH₃OH / H₂OSolvent
3. Hydrolysis 5-(2-(methylthio)ethyl)hydantoinC₆H₁₀N₂O₂SIntermediate
Sodium Hydroxide (or other base)NaOHHydrolysis agent
Hydrochloric Acid (or other acid)HClNeutralization/Precipitation

Table 2: Typical Reaction Parameters for DL-Methionine Synthesis (Hydantoin Route)

Step Parameter Value/Condition Notes
1. Methional Synthesis Temperature< 30°CThe reaction is exothermic and requires cooling to minimize side reactions like acrolein polymerization.
2. Hydantoin Formation Temperature80 - 110°CHigher temperatures are used to drive the reaction in a sealed vessel.
Pressure400 - 500 kPaPerformed in an autoclave or sealed reactor to contain volatile components.
Time1.5 - 2 hoursTypical batch reaction time for completion.
3. Hydrolysis Temperature160 - 180°CElevated temperature under pressure is required for ring-opening.
pH> 12 (initially)Strong alkaline conditions are necessary for the hydrolysis of the hydantoin ring.
Time1 - 2 hoursSufficient time for complete conversion to the methionine salt.
4. Precipitation pH~2.2Acidification to the isoelectric point of methionine to ensure complete precipitation.
Overall Yield Yield80 - 90%Reported yields based on the starting aldehyde can be high in optimized processes.

Experimental Protocols

The following protocols provide detailed methodologies for the laboratory synthesis of racemic methionine via the Bucherer-Bergs (hydantoin) pathway.

Protocol 1: Synthesis of 3-(methylthio)propionaldehyde (Methional)

  • Setup : To a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add methyl mercaptan (7.2 g, 0.15 mol) dissolved in 50 mL of toluene. Cool the flask in an ice-water bath to 0-5°C.

  • Reaction : Slowly add acrolein (8.4 g, 0.15 mol) dropwise from the dropping funnel over a period of 1 hour, ensuring the internal temperature does not exceed 10°C.

  • Catalysis : After the acrolein addition is complete, add a catalytic amount of triethylamine (0.5 mL).

  • Stirring : Allow the reaction mixture to stir at room temperature for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup : Once the reaction is complete, wash the mixture with 50 mL of dilute hydrochloric acid (1 M) to neutralize the catalyst, followed by 50 mL of saturated sodium bicarbonate solution, and finally 50 mL of brine.

  • Purification : Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude methional can be purified by vacuum distillation to yield a colorless liquid.

Protocol 2: Synthesis of 5-(2-(methylthio)ethyl)hydantoin

  • Setup : In a high-pressure Parr reactor or a similar autoclave, combine methional (10.4 g, 0.1 mol), potassium cyanide (7.8 g, 0.12 mol), and ammonium carbonate (28.8 g, 0.3 mol).

  • Solvent : Add a solvent mixture of 100 mL of 50% aqueous ethanol.

  • Reaction : Seal the reactor and heat the mixture to 90-100°C with constant stirring. Maintain this temperature for 4-6 hours. The internal pressure will rise during the reaction.

  • Cooling & Isolation : After the reaction period, cool the reactor to room temperature. Carefully vent any excess pressure. A solid precipitate of the hydantoin should form upon cooling.

  • Purification : Filter the crude solid product and wash it with cold water. The 5-(2-(methylthio)ethyl)hydantoin can be further purified by recrystallization from an ethanol/water mixture to yield colorless crystals.

Protocol 3: Hydrolysis of 5-(2-(methylthio)ethyl)hydantoin to DL-Methionine

  • Setup : Place the synthesized 5-(2-(methylthio)ethyl)hydantoin (17.4 g, 0.1 mol) and a solution of sodium hydroxide (12 g, 0.3 mol) in 100 mL of water into a stainless-steel autoclave.

  • Hydrolysis : Seal the autoclave and heat to 160-180°C for 2 hours with stirring. This process hydrolyzes the hydantoin ring to form the sodium salt of methionine. During this step, ammonia and carbon dioxide are released, increasing the internal pressure.

  • Cooling & Neutralization : Cool the reactor to room temperature. Transfer the resulting solution of sodium methioninate to a beaker and cool in an ice bath.

  • Precipitation : Slowly add concentrated hydrochloric acid (approx. 25 mL) with vigorous stirring while monitoring the pH. Continue adding acid until the pH of the solution reaches approximately 2.2, which is near the isoelectric point of methionine.

  • Isolation : A white precipitate of DL-methionine will form. Allow the mixture to stand in the cold for at least 1 hour to ensure complete precipitation.

  • Purification : Collect the solid DL-methionine by filtration, wash with cold water, and then with a small amount of cold ethanol. Dry the product in a vacuum oven. The yield of pure DL-methionine should be in the range of 80-90% based on the hydantoin.

Mandatory Visualizations

The following diagrams illustrate the synthetic pathways and experimental logic.

G cluster_start Starting Materials cluster_inter Key Intermediates cluster_end Final Product Acrolein Acrolein Methional 3-(Methylthio)propionaldehyde (Methional) Acrolein->Methional MeSH Methyl Mercaptan MeSH->Methional Reagents1 NH3 + HCN Aminonitrile α-Aminonitrile Reagents1->Aminonitrile Reagents2 (NH4)2CO3 + KCN Hydantoin 5-(2-(methylthio)ethyl)hydantoin Reagents2->Hydantoin Methional->Aminonitrile Strecker Synthesis Methional->Hydantoin Bucherer-Bergs Synthesis Methionine DL-Methionine Aminonitrile->Methionine Hydrolysis Hydantoin->Methionine Hydrolysis

Caption: Overall workflow for the synthesis of DL-Methionine.

G cluster_0 Step 1: Methional Synthesis cluster_1 Step 2: Hydantoin Formation cluster_2 Step 3: Hydrolysis & Precipitation Acrolein Acrolein Methional Methional Acrolein->Methional + MeSH Methyl Mercaptan MeSH->Methional Hydantoin 5-(2-(methylthio)ethyl) hydantoin Methional->Hydantoin Multicomponent Reaction Reagents (NH4)2CO3 + KCN Reagents->Hydantoin Methionine DL-Methionine Hydantoin->Methionine Hydrolysis & Neutralization Base 1. NaOH, Heat Acid 2. HCl (to pH 2.2)

References

biological significance of D- and L-methionine enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Biological Significance of D- and L-Methionine Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methionine, an essential sulfur-containing amino acid, exists as two stereoisomers, or enantiomers: D-methionine and L-methionine. While L-methionine is the biologically active form predominantly utilized in protein synthesis and a vast array of metabolic processes, D-methionine exhibits unique physiological effects and therapeutic potential. This technical guide provides a comprehensive overview of the core biological significance of both enantiomers, detailing their distinct metabolic fates, physiological roles, and pharmacological applications. This document summarizes key quantitative data in structured tables, outlines experimental methodologies from pivotal studies, and presents visual diagrams of crucial pathways and workflows to facilitate a deeper understanding for research, scientific, and drug development professionals.

Introduction

L-methionine is a fundamental component of proteins and serves as a critical precursor for essential molecules such as S-adenosylmethionine (SAM), the primary methyl group donor in the body.[1][2] Its metabolic pathways are central to cellular function, influencing everything from gene expression to antioxidant defense.[3][4] In contrast, D-methionine is not directly incorporated into proteins in mammals but can be converted into its L-isomer.[5] This conversion process, and the inherent properties of the D-enantiomer itself, have opened avenues for its investigation as a selective protective agent in various clinical contexts. This guide will delve into the nuanced differences between these two enantiomers, providing a detailed examination of their biological importance.

Metabolism of L- and D-Methionine

The metabolic pathways of L- and D-methionine are distinct, with the former being directly integrated into central metabolic cycles and the latter requiring an initial conversion step.

L-Methionine Metabolism

L-methionine obtained from dietary sources is readily absorbed and enters a complex network of biochemical reactions. The principal pathways of L-methionine metabolism are the methionine cycle (or transmethylation pathway) and the transsulfuration pathway.

  • Methionine Cycle (Transmethylation): L-methionine is converted to S-adenosylmethionine (SAM) by the enzyme methionine adenosyltransferase (MAT). SAM is the universal methyl donor for numerous methylation reactions, including DNA, RNA, and protein methylation, which are crucial for epigenetic regulation and cellular signaling. After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. Homocysteine can be remethylated back to L-methionine to complete the cycle.

  • Transsulfuration Pathway: Alternatively, homocysteine can enter the transsulfuration pathway, where it is irreversibly converted to cysteine. This pathway is essential for the synthesis of glutathione (GSH), a major endogenous antioxidant.

D-Methionine Metabolism

The primary metabolic fate of D-methionine in mammals is its conversion to L-methionine. This is a two-step enzymatic process primarily occurring in the liver and kidneys.

  • Oxidative Deamination: D-methionine is first acted upon by D-amino acid oxidase (DAAO), a FAD-containing enzyme. This reaction converts D-methionine into its corresponding α-keto acid, 2-oxo-4-methylthiobutyric acid (MTOBA), along with the production of ammonia and hydrogen peroxide.

  • Transamination: MTOBA is then transaminated by a transaminase to form L-methionine, which can then enter the metabolic pathways described for the L-enantiomer.

The efficiency of this conversion can be a limiting factor in the nutritional value of D-methionine compared to L-methionine, and it is an energy-dependent process.

Physiological Roles and Biological Significance

The distinct metabolic pathways of D- and L-methionine underpin their different physiological roles.

L-Methionine: The Biologically Active Isomer
  • Protein Synthesis: As a proteinogenic amino acid, L-methionine is essential for the synthesis of all proteins.

  • Methylation Reactions: Through its conversion to SAM, L-methionine is fundamental for the methylation of a vast array of substrates, impacting gene expression, cell signaling, and metabolism.

  • Antioxidant Defense: The transsulfuration pathway, originating from L-methionine-derived homocysteine, leads to the production of cysteine and subsequently glutathione, a key molecule in protecting cells from oxidative damage.

  • Precursor to Other Biomolecules: L-methionine is a precursor for the synthesis of other important compounds such as taurine and polyamines.

D-Methionine: A Protective Agent

The therapeutic potential of D-methionine lies in its ability to selectively protect normal tissues from oxidative damage induced by certain therapies, without compromising the efficacy of the treatment against pathological cells like cancer cells.

  • Otoprotection and Nephroprotection: D-methionine has demonstrated significant protective effects against the ototoxicity and nephrotoxicity induced by the chemotherapeutic agent cisplatin.

  • Radioprotection: Studies have shown that D-methionine can mitigate radiation-induced oral mucositis. The proposed mechanism involves the selective protection of normal cells from radiation-induced mitochondrial membrane potential loss, a protection not extended to tumor cells.

  • Antioxidant Properties: D-methionine can act as a potent antioxidant, and its protective effects are often attributed to its ability to scavenge reactive oxygen species (ROS).

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the properties and effects of D- and L-methionine.

Table 1: Pharmacokinetic and Excretion Parameters of Methionine Enantiomers in Humans

ParameterL-MethionineD-MethionineL-Methionine-dl-SulfoxideReference
Peak Plasma Methionine (µmol/dL) 9.8 ± 1.114.4 ± 2.35.2 ± 1.0
Urinary Methionine Excretion Baseline20-fold higher than L-MetSimilar to L-Met

Data from a study in normal adult humans administered equimolar doses (0.0605 mmol/kg body weight) of each compound.

Table 2: Protective Efficacy of D-Methionine Against Radiation-Induced Mucositis in a Murine Model

Oral D-Met Dose (mg/kg)Protection Factorp-valueReference
2001.6< 0.0003
5002.6< 0.0003

The protection factor represents the ratio of the radiation dose causing a specific level of mucositis in D-Met-treated mice to the dose causing the same level of mucositis in control mice.

Table 3: Bioavailability and Excretion of Methionine Sources

Methionine SourceExcretion Rate (% of dose)Relative Bioavailability (vs. L-Met)Reference
L-Methionine2%100%
DL-Methionine10%90.5%

Data based on excretion rates of 14C-labeled methionine sources.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to provide a framework for understanding and potentially replicating the findings.

In Vitro Conversion of D-Methionine to L-Methionine

This protocol describes a four-enzyme cascade system to convert D-methionine to L-methionine.

  • Objective: To achieve complete conversion of D-methionine to L-methionine in a controlled in vitro system.

  • Materials:

    • D-amino acid oxidase (D-AAO) from Arthrobacter protophormiae

    • Catalase

    • L-phenylalanine dehydrogenase (L-PheDH) from Rhodococcus sp.

    • Formate dehydrogenase (FDH) from Candida boidinii

    • D-methionine

    • NADH

    • Reaction buffer

  • Methodology:

    • Step 1: Oxidative Deamination:

      • Incubate D-methionine with D-AAO and catalase in the reaction buffer. D-AAO catalyzes the conversion of D-methionine to 2-oxo-4-methylthiobutyric acid. Catalase is added to degrade the hydrogen peroxide byproduct, preventing the decarboxylation of the α-keto acid.

    • Step 2: Reductive Amination and Cofactor Regeneration:

      • Introduce L-PheDH and FDH to the reaction mixture. L-PheDH catalyzes the conversion of 2-oxo-4-methylthiobutyric acid to L-methionine, utilizing NADH as a cofactor. FDH is included to regenerate NADH from NAD+, ensuring a continuous supply for the L-PheDH reaction.

    • Analysis:

      • Monitor the reaction progress by measuring the concentrations of D-methionine, L-methionine, and intermediate products using techniques such as High-Performance Liquid Chromatography (HPLC).

Assessment of D-Methionine's Protective Effect Against Cisplatin-Induced Ototoxicity in Rats

This protocol outlines an in vivo study to evaluate the otoprotective effects of D-methionine.

  • Objective: To determine if D-methionine can protect against hearing loss induced by cisplatin administration in a rat model.

  • Animal Model: Male Wistar rats.

  • Experimental Groups:

    • Untreated Control (saline administration)

    • Cisplatin-Treated Control (16 mg/kg cisplatin)

    • D-Met + Cisplatin (75 mg/kg D-Met 30 min prior to 16 mg/kg cisplatin)

    • D-Met + Cisplatin (150 mg/kg D-Met 30 min prior to 16 mg/kg cisplatin)

    • D-Met + Cisplatin (300 mg/kg D-Met 30 min prior to 16 mg/kg cisplatin)

  • Methodology:

    • Baseline Auditory Testing:

      • Measure baseline Auditory Brainstem Response (ABR) thresholds for clicks and tone bursts at various frequencies (e.g., 1, 4, 8, and 14 kHz) for all animals.

    • Drug Administration:

      • Administer D-methionine or saline orally, followed by intraperitoneal injection of cisplatin or saline according to the group assignments.

    • Follow-up Auditory Testing:

      • Repeat ABR threshold measurements 3 days after drug administration.

    • Histological Analysis:

      • At the end of the study, euthanize the animals and prepare the cochleae for Scanning Electron Microscopy (SEM) to examine the outer hair cells for damage.

    • Data Analysis:

      • Compare the changes in ABR thresholds and the extent of outer hair cell damage between the different experimental groups to assess the protective effect of D-methionine.

Visualizations of Key Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate important metabolic pathways and experimental designs.

L_Methionine_Metabolism cluster_methionine_cycle Methionine Cycle (Transmethylation) cluster_transsulfuration Transsulfuration Pathway L_Met L-Methionine SAM S-Adenosylmethionine (SAM) L_Met->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases (Methyl Group Donation) Hcy Homocysteine SAH->Hcy SAHH Hcy->L_Met Methionine Synthase Hcy2 Cystathionine Cystathionine Cysteine Cysteine Cystathionine->Cysteine CGL GSH Glutathione (GSH) Cysteine->GSH Hcy2->Cystathionine CBS

Caption: Metabolic fate of L-methionine.

D_Methionine_Conversion cluster_products Products of D-Met Conversion D_Met D-Methionine MTOBA 2-Oxo-4-methylthiobutyric acid (MTOBA) D_Met->MTOBA D-Amino Acid Oxidase (DAAO) + H2O2 + NH3 L_Met L-Methionine MTOBA->L_Met Transaminase

Caption: Conversion of D-methionine to L-methionine.

Cisplatin_Ototoxicity_Experiment Start Male Wistar Rats Baseline_ABR Baseline Auditory Brainstem Response (ABR) Start->Baseline_ABR Control Control (Saline) Followup_ABR Follow-up ABR (Day 3) Control->Followup_ABR Cisplatin Cisplatin Only (16 mg/kg) Cisplatin->Followup_ABR DMet_Low D-Met (75 mg/kg) + Cisplatin DMet_Low->Followup_ABR DMet_Med D-Met (150 mg/kg) + Cisplatin DMet_Med->Followup_ABR DMet_High D-Met (300 mg/kg) + Cisplatin DMet_High->Followup_ABR Treatment Drug Administration Baseline_ABR->Treatment SEM Cochlear SEM Analysis Followup_ABR->SEM Analysis Data Analysis and Comparison SEM->Analysis

Caption: Experimental workflow for otoprotection study.

Conclusion and Future Directions

The is a tale of two distinct yet interconnected molecules. L-methionine is indispensable for fundamental life processes, including protein synthesis and the regulation of cellular metabolism through methylation and antioxidant defense. D-methionine, while not directly utilized in these core pathways, possesses valuable pharmacological properties as a selective cytoprotective agent. Its ability to mitigate the toxic side effects of treatments like cisplatin and radiation, without compromising their therapeutic efficacy, makes it a compound of significant interest for further drug development.

Future research should focus on elucidating the precise molecular mechanisms underlying the selective protective effects of D-methionine. A deeper understanding of its interaction with cellular stress response pathways and its potential modulation of signaling cascades could unveil novel therapeutic targets. Furthermore, optimizing the delivery and dosage of D-methionine to maximize its protective effects while ensuring safety will be crucial for its successful clinical translation. The continued exploration of the distinct biological roles of these enantiomers holds promise for advancing both our fundamental understanding of metabolism and the development of innovative therapeutic strategies.

References

The Discovery and Synthesis of DL-Methionine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the pivotal moments in the discovery and subsequent chemical synthesis of DL-methionine, a critical sulfur-containing essential amino acid. The following sections provide a detailed account of the key scientific milestones, experimental methodologies, and the nascent understanding of methionine's metabolic significance in the early 20th century.

Discovery and Structural Elucidation

The journey to understand methionine began in the early 1920s. In 1922, J. H. Mueller at Columbia University isolated a sulfur-containing amino acid from casein, although he initially proposed an incorrect molecular formula.[1] It was three years later, in 1925, that the Japanese researcher Odake corrected the formula and bestowed the name "methionine".[1] The definitive structural elucidation was achieved in 1928 by George Barger and Frederick Philip Coyne, who not only confirmed its structure but also accomplished its first chemical synthesis.[1][2]

Early Chemical Synthesis of DL-Methionine

The initial syntheses of DL-methionine were challenging, with low overall yields. The pioneering work of Barger and Coyne, followed by subsequent improvements, laid the foundation for future large-scale production.

Barger and Coyne's Synthesis (1928)

The first successful synthesis of DL-methionine was reported by Barger and Coyne in 1928, utilizing a modification of the Strecker amino acid synthesis. The overall yield of this multi-step process was modest.

Experimental Protocol:

The synthesis commenced with the preparation of β-methylthiolpropionaldehyde. This was achieved by reacting methyl mercaptan with acrolein. The resulting aldehyde was then subjected to the Strecker synthesis conditions.

  • Step 1: Formation of β-methylthiolpropionaldehyde. (Detailed reagent quantities and reaction conditions would be inserted here based on the original publication).

  • Step 2: Strecker Synthesis. The β-methylthiolpropionaldehyde was reacted with ammonia and hydrogen cyanide to form the corresponding α-aminonitrile.

  • Step 3: Hydrolysis. The α-aminonitrile was then hydrolyzed using a strong acid, such as hydrochloric acid, to yield DL-methionine.

The final product was isolated and purified through a series of precipitation and crystallization steps.

Subsequent Synthetic Improvements

Later work by Windus and Marvel, as well as others, aimed to improve the efficiency of DL-methionine synthesis. These efforts led to significantly better yields.

Synthesis MethodReported YieldReference
Strecker Synthesis (Early attempts)Very low[3]
Windus and Marvel Process13-19%
Improved Method (Anonymous Submitters)54-60%

Resolution of DL-Methionine

The chemical synthesis of methionine results in a racemic mixture of D- and L-enantiomers (DL-methionine). For many biological applications, the pure L-enantiomer is required. The separation of these enantiomers, known as resolution, was a significant challenge. A key breakthrough came in 1948 with the work of Dekker and Fruton, who developed an effective enzymatic resolution method.

Experimental Protocol: Enzymatic Resolution using Acylase

This method relies on the stereospecificity of the enzyme acylase, which selectively hydrolyzes the N-acetyl derivative of L-methionine, leaving the N-acetyl-D-methionine intact.

  • Step 1: Acetylation of DL-Methionine. The racemic mixture of DL-methionine is first acetylated, typically using acetic anhydride, to produce N-acetyl-DL-methionine.

  • Step 2: Enzymatic Hydrolysis. The N-acetyl-DL-methionine is then incubated with a preparation of acylase (often derived from hog kidney) under controlled pH and temperature. The enzyme catalyzes the hydrolysis of the acetyl group from only the L-enantiomer, yielding free L-methionine and unreacted N-acetyl-D-methionine.

  • Step 3: Separation. The resulting mixture is then separated. L-methionine, being less soluble in alcohol than N-acetyl-D-methionine, can be selectively precipitated.

  • Step 4: Hydrolysis of N-acetyl-D-methionine. The recovered N-acetyl-D-methionine can then be hydrolyzed using acid to obtain D-methionine.

Early Understanding of Methionine's Metabolic Significance

The 1930s marked a turning point in understanding the biological role of methionine. Through meticulous nutritional studies, William C. Rose and his colleagues established that methionine is an essential amino acid for mammals, meaning it cannot be synthesized by the body and must be obtained from the diet.

A further crucial concept that emerged during this period was that of transmethylation , largely credited to the work of Vincent du Vigneaud. His research demonstrated that the methyl group (-CH3) of methionine is "labile" and can be transferred to other molecules in the body, a fundamental process in numerous metabolic pathways. This discovery opened the door to understanding methionine's role beyond being a simple building block of proteins.

Visualizing Historical Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of key experimental processes from the era of DL-methionine's discovery and early synthesis.

experimental_workflow_amino_acid_isolation cluster_hydrolysis Protein Hydrolysis cluster_isolation Amino Acid Isolation & Purification cluster_characterization Characterization Protein Protein Source (e.g., Casein) AcidHydrolysis Acid Hydrolysis (e.g., with HCl) Protein->AcidHydrolysis Hydrolysate Amino Acid Hydrolysate AcidHydrolysis->Hydrolysate Precipitation Selective Precipitation (e.g., with mercuric salts for Met) Hydrolysate->Precipitation FractionalDistillation Fractional Distillation of Esters Hydrolysate->FractionalDistillation Crystallization Crystallization Precipitation->Crystallization FractionalDistillation->Crystallization PureAminoAcid Isolated Amino Acid Crystallization->PureAminoAcid ElementalAnalysis Elemental Analysis PureAminoAcid->ElementalAnalysis MeltingPoint Melting Point Determination PureAminoAcid->MeltingPoint DerivativeFormation Derivative Formation PureAminoAcid->DerivativeFormation StructuralElucidation Structural Elucidation ElementalAnalysis->StructuralElucidation MeltingPoint->StructuralElucidation DerivativeFormation->StructuralElucidation

Caption: Experimental Workflow for Amino Acid Isolation and Characterization in the Early 20th Century.

barger_coyne_synthesis cluster_reactants Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product Acrolein Acrolein AldehydeFormation Formation of β-methylthiolpropionaldehyde Acrolein->AldehydeFormation MethylMercaptan Methyl Mercaptan MethylMercaptan->AldehydeFormation Ammonia Ammonia StreckerReaction Strecker Reaction Ammonia->StreckerReaction HCN Hydrogen Cyanide HCN->StreckerReaction AldehydeFormation->StreckerReaction Hydrolysis Acid Hydrolysis StreckerReaction->Hydrolysis DL_Methionine DL-Methionine Hydrolysis->DL_Methionine

Caption: Logical Flow of the Barger and Coyne Synthesis of DL-Methionine (1928).

enzymatic_resolution DL_Met DL-Methionine Acetylation Acetylation DL_Met->Acetylation N_Acetyl_DL_Met N-Acetyl-DL-Methionine Acetylation->N_Acetyl_DL_Met EnzymaticHydrolysis Enzymatic Hydrolysis (Acylase) N_Acetyl_DL_Met->EnzymaticHydrolysis Mixture Mixture of L-Methionine and N-Acetyl-D-Methionine EnzymaticHydrolysis->Mixture Separation Separation Mixture->Separation L_Met L-Methionine Separation->L_Met N_Acetyl_D_Met N-Acetyl-D-Methionine Separation->N_Acetyl_D_Met AcidHydrolysis Acid Hydrolysis N_Acetyl_D_Met->AcidHydrolysis D_Met D-Methionine AcidHydrolysis->D_Met

Caption: Workflow for the Enzymatic Resolution of DL-Methionine.

historical_metabolic_understanding DietaryProtein Dietary Protein Methionine Methionine (Essential Amino Acid) DietaryProtein->Methionine ProteinSynthesis Incorporation into Body Proteins Methionine->ProteinSynthesis Transmethylation Transmethylation (Donation of -CH3 group) Methionine->Transmethylation OtherMolecules Formation of other Biologically Active Molecules Transmethylation->OtherMolecules

Caption: Early 20th Century Conceptual Understanding of Methionine's Metabolic Role.

References

physical and chemical properties of (+-)-methionine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical and Chemical Properties of (+-)-Methionine

Introduction

Methionine is a sulfur-containing, essential α-amino acid crucial for protein synthesis and a wide array of metabolic processes. Its racemic form, this compound or DL-Methionine, is of significant interest in pharmaceutical and nutritional sciences.[1] As a precursor to vital molecules like S-adenosylmethionine (SAM), cysteine, and glutathione, methionine sits at the heart of cellular anabolism, signaling, and redox homeostasis.[2][3][4] This guide provides a comprehensive overview of the core , detailed experimental protocols for their determination, and visualizations of its metabolic significance for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are critical for its handling, formulation, and analysis.

Data Summary

The quantitative properties of racemic this compound are presented in Table 1 for easy reference and comparison.

PropertyValueReferences
IUPAC Name (RS)-2-Amino-4-(methylthio)butanoic acid[5]
Molecular Formula C₅H₁₁NO₂S
Molecular Weight 149.21 g/mol
Appearance White crystalline powder or flakes
Melting Point ~281 °C (decomposes)
Boiling Point Decomposes below boiling point
Density 1.340 g/cm³
pKa₁ (α-carboxyl) 2.28
pKa₂ (α-amino) 9.21
Isoelectric Point (pI) 5.74
Water Solubility Sparingly soluble
Solubility Profile Soluble in dilute acids and alkalis; slightly soluble in ethanol; insoluble in ether.
pH (1% aq. solution) 5.6 - 6.1
LogP (Octanol/Water) -1.87

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of amino acids like methionine are provided below.

Melting Point Determination

The melting point is a crucial indicator of purity. For compounds like methionine that decompose at their melting point, specialized techniques may be required.

Methodology: Capillary Melting Point Apparatus (e.g., Mel-Temp)

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm. The tube is tapped gently to compact the sample at the sealed end.

  • Apparatus Setup: The capillary tube is placed into the heating block of the apparatus.

  • Rapid Determination (Optional): A preliminary rapid heating run (10-20 °C/min) is performed to find an approximate melting range.

  • Accurate Determination: A new sample is heated to about 20 °C below the approximate melting point. The heating rate is then slowed to 1-2 °C per minute to allow for thermal equilibrium.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the entire sample becomes liquid is the end of the range. For methionine, the value will be a decomposition temperature, often characterized by discoloration.

Note: For compounds that decompose, Fast Scanning Calorimetry (FSC) can be employed to outrun decomposition kinetics and obtain a more accurate thermodynamic melting point.

Solubility Determination

Solubility data is essential for formulation, dosage form design, and purification processes like anti-solvent crystallization.

Methodology: Isothermal Gravimetric Method

  • Solution Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol/water mixtures) in a sealed vial.

  • Equilibration: The vials are agitated in a thermostated shaker bath at a constant temperature (e.g., 298.15 K) for an extended period (e.g., 24-48 hours) to ensure the solution reaches saturation equilibrium.

  • Sample Collection: After equilibration, the suspension is allowed to settle. A clear aliquot of the supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter to prevent the transfer of solid particles.

  • Quantification: The mass of the collected aliquot is determined. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven).

  • Calculation: The mass of the remaining solid methionine is measured. The solubility is then calculated and expressed in units such as g/100g of solvent or mol/L.

pKa Determination by Titration

The pKa values define the ionization state of the amino acid at different pH values, which influences its solubility, charge, and biological activity.

Methodology: Potentiometric Titration

  • Materials: A standardized solution of this compound (e.g., 0.1 M), standardized solutions of a strong acid (0.1 M HCl) and a strong base (0.1 M NaOH), a calibrated pH meter, a burette, and a magnetic stirrer are required.

  • Initial State: A known volume (e.g., 20 mL) of the methionine solution is placed in a beaker, and its initial pH is recorded.

  • Acidic Titration: The solution is titrated with the 0.1 M HCl solution, adding small, precise increments (e.g., 0.3-0.5 mL). The pH is recorded after each addition until the pH drops to approximately 1.5. This protonates the carboxylate group.

  • Basic Titration: A fresh 20 mL sample of the methionine solution is titrated with 0.1 M NaOH in a similar incremental manner. The pH is recorded after each addition until it reaches approximately 12.5. This deprotonates the ammonium group.

  • Data Analysis: The pH values are plotted against the equivalents of acid and base added. The resulting titration curve will show two inflection points.

  • pKa Determination: The pKa values correspond to the pH at the midpoints of the two buffering regions (the flattest parts of the curve). pKa₁ is the midpoint of the titration from the zwitterionic form to the fully protonated form, and pKa₂ is the midpoint of the titration from the zwitterionic form to the fully deprotonated form.

Signaling and Metabolic Pathways

Methionine is not merely a building block for proteins; it is a central hub in cellular metabolism, directly influencing growth, redox status, and epigenetic regulation.

The core of its function lies in the Methionine Cycle , where it is converted to S-adenosylmethionine (SAM). SAM is the universal methyl donor for the methylation of DNA, RNA, proteins, and lipids. After donating its methyl group, SAM becomes S-adenosylhomocysteine (SAH), which is hydrolyzed to homocysteine. Homocysteine can either be re-methylated to regenerate methionine or enter the Transsulfuration Pathway to be irreversibly converted into cysteine, a precursor for the critical antioxidant glutathione (GSH). The availability of methionine can act as a signal to activate anabolic programs, including the synthesis of other amino acids and nucleotides, and to regulate growth pathways like mTORC1.

Methionine_Metabolism cluster_0 Methionine Cycle cluster_1 Transsulfuration Pathway MET Methionine SAM S-Adenosylmethionine (SAM) MET->SAM MAT PROTEIN Protein Synthesis MET->PROTEIN SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases HCY Homocysteine SAH->HCY SAHH HCY->MET MS, MTHFR CYS Cysteine GSH Glutathione (GSH) Redox Balance CYS->GSH METHYL Methylation (DNA, RNA, Proteins) p1->METHYL p2->CYS CBS

Core Methionine Metabolic Pathways.

Experimental Workflows

The quantification of methionine and related metabolites in biological matrices is a common requirement in clinical and research settings. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.

A typical workflow for the analysis of amino acids involves sample preparation to remove interfering substances, derivatization to make the non-chromophoric amino acids detectable, chromatographic separation, and finally, detection and quantification.

Experimental_Workflow SAMPLE Biological Sample (e.g., Plasma, Urine) PREP Sample Preparation (Deproteinization) SAMPLE->PREP DERIV Derivatization (e.g., OPA) PREP->DERIV HPLC HPLC Separation (Reversed-Phase) DERIV->HPLC DETECT Detection (Fluorescence) HPLC->DETECT DATA Data Analysis (Quantification) DETECT->DATA

Workflow for Amino Acid Analysis by HPLC.

References

Metabolic Pathways of Racemic Methionine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine, an essential sulfur-containing amino acid, is a critical component in numerous physiological processes, including protein synthesis, methylation reactions, and antioxidant defense.[1] In many commercial applications, methionine is supplied as a racemic mixture of its D- and L-enantiomers. While L-methionine is the biologically active form directly utilized by the body, the metabolic fate of D-methionine is of significant interest, particularly in the fields of nutrition, pharmacology, and drug development. This technical guide provides a comprehensive overview of the metabolic pathways involved in the utilization of racemic methionine, with a focus on the enzymatic conversion of the D-isomer to its functional L-form and the subsequent metabolic routes.

Core Metabolic Pathways of Methionine

The metabolism of methionine is multifaceted, branching into several key pathways that are crucial for cellular homeostasis.

The Methionine Cycle (Transmethylation Pathway)

The primary fate of L-methionine is its conversion to S-adenosylmethionine (SAM), a universal methyl donor for a vast array of methylation reactions, including the methylation of DNA, RNA, proteins, and lipids.[2] This cycle is initiated by the enzyme methionine adenosyltransferase (MAT). Following the donation of its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. Homocysteine can be remethylated back to methionine, thus completing the cycle.

The Transsulfuration Pathway

Alternatively, homocysteine can enter the transsulfuration pathway to be irreversibly converted to cysteine. This pathway involves the sequential action of two vitamin B6-dependent enzymes: cystathionine β-synthase (CBS) and cystathionine γ-lyase (CGL). Cysteine is a precursor for the synthesis of glutathione, a major intracellular antioxidant, as well as other important molecules like taurine and hydrogen sulfide.[3]

The Methionine Salvage Pathway

This pathway recycles the methylthio- group from S-adenosylmethionine (SAM) that is used in the synthesis of polyamines and ethylene. A key intermediate in this pathway is 5'-methylthioadenosine (MTA), which is ultimately converted back to methionine. This pathway is crucial for conserving methionine and maintaining cellular polyamine levels.

The Transamination Pathway

Methionine can also undergo transamination to form 2-keto-4-methylthiobutyric acid (KMTB). This reaction is catalyzed by various transaminases. KMTB can then be either oxidatively decarboxylated or reaminated to form methionine. This pathway plays a role in regulating methionine concentrations and can be a source of other metabolites.[4]

Metabolism of Racemic Methionine: The Role of D-Amino Acid Oxidase

The biological utilization of racemic methionine hinges on the conversion of the D-enantiomer to the L-enantiomer. This process is primarily initiated by the peroxisomal flavoenzyme D-amino acid oxidase (DAAO).[3]

DAAO catalyzes the oxidative deamination of D-methionine to its corresponding α-keto acid, 2-keto-4-methylthiobutyric acid (KMTB), with the concomitant production of ammonia and hydrogen peroxide. KMTB can then be transaminated by various aminotransferases to form L-methionine, which can subsequently enter the core metabolic pathways described above. The efficiency of this conversion can vary depending on the tissue and species. The liver and kidneys are the primary sites of D-methionine conversion due to their high DAAO activity.

Below is a diagram illustrating the central metabolic pathways of racemic methionine.

Racemic_Methionine_Metabolism Racemic_Met Racemic Methionine D_Met D-Methionine Racemic_Met->D_Met L_Met L-Methionine Racemic_Met->L_Met KMTB 2-Keto-4-methylthiobutyric acid (KMTB) D_Met->KMTB D-Amino Acid Oxidase (DAAO) NH3_H2O2 NH3 + H2O2 SAM S-Adenosylmethionine (SAM) L_Met->SAM Methionine Adenosyltransferase (MAT) Protein Protein Synthesis L_Met->Protein Salvage Methionine Salvage Pathway L_Met->Salvage KMTB->L_Met Transaminases KMTB->Salvage SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Methylation Methylation Reactions SAM->Methylation Polyamines Polyamines SAM->Polyamines Homocysteine Homocysteine SAH->Homocysteine Homocysteine->L_Met Methionine Synthase Cystathionine Cystathionine Homocysteine->Cystathionine Cystathionine β-synthase (CBS) Cysteine Cysteine Cystathionine->Cysteine Cystathionine γ-lyase (CGL) Glutathione Glutathione Cysteine->Glutathione

Core metabolic pathways of racemic methionine.

Quantitative Data

The efficiency and kinetics of the enzymes involved in racemic methionine metabolism are critical for understanding its overall biological effects.

Table 1: Kinetic Parameters of D-Amino Acid Oxidase (DAAO) for D-Methionine
Species/TissueKm (mM)Vmax (µmol/min/mg protein)Reference
Pig Kidney1.815.4
Human (recombinant)1.35.2
Rhodotorula gracilis (yeast)1.081
Trigonopsis variabilis (yeast)7.046
Table 2: Metabolic Flux Rates in Methionine Metabolism

The following table presents data from a study on human fibrosarcoma cells to quantify various fluxes in methionine metabolism.

Metabolic FluxHT1080M+ (nmol/µL-cells/h)HT1080M- (nmol/µL-cells/h)
Net Methionine Uptake~0.8 ± 0.1~0.8 ± 0.1
Transmethylation Flux~0.12~0.12
Propylamine Transfer Flux~0.120.11 ± 0.015
Methionine Salvage FluxNot specified0
Methionine Synthase Flux0.03 ± 0.020.02 ± 0.01
Homocysteine Secretion~0.1~0.1

HT1080M+ cells are transfected with MTAP (methylthioadenosine phosphorylase), a key enzyme in the methionine salvage pathway, while HT1080M- cells lack this enzyme.

Experimental Protocols

Protocol for Metabolic Flux Analysis of Methionine using ¹³C-Methionine

This protocol is adapted from a method for quantifying methionine metabolic fluxes in cell culture.

a. Cell Culture and Labeling:

  • Culture cells in standard DMEM medium.

  • For labeling experiments, switch the medium to DMEM lacking methionine, supplemented with a known concentration of [U-¹³C]-methionine.

  • Conduct kinetic labeling experiments at 70-80% confluency.

b. Metabolite Extraction:

  • Aspirate the labeling medium.

  • Quickly wash the cells with ice-cold PBS.

  • Quench metabolism by adding an ice-cold 80:20 methanol/water solution.

  • Scrape the cells and collect the cell lysate.

  • Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

c. LC-MS/MS Analysis:

  • Analyze the extracted metabolites using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Use appropriate chromatographic conditions to separate methionine and its metabolites.

  • Quantify the isotopic enrichment of methionine and its downstream metabolites by monitoring the mass-to-charge ratios of the labeled and unlabeled species.

d. Flux Calculation:

  • Measure the isotope-labeling kinetics of both intracellular and extracellular methionine.

  • Use mathematical models and the measured labeling data to calculate the fluxes through the different methionine metabolic pathways.

Below is a workflow diagram for this experimental protocol.

Metabolic_Flux_Analysis_Workflow Start Start: Cell Culture Labeling Isotope Labeling with [U-13C]-Methionine Start->Labeling Wash Wash with Cold PBS Labeling->Wash Quench Quench Metabolism & Metabolite Extraction Wash->Quench LCMS LC-MS/MS Analysis Quench->LCMS Data Data Analysis & Flux Calculation LCMS->Data End End: Metabolic Flux Rates Data->End

Workflow for metabolic flux analysis.
Protocol for Quantification of S-Adenosylmethionine (SAM) and S-Adenosylhomocysteine (SAH) by LC-MS/MS

This protocol is based on established methods for the sensitive and accurate quantification of SAM and SAH in biological samples.

a. Sample Preparation:

  • For plasma or serum samples, use a small volume (e.g., 20 µL).

  • For cell samples, lyse a known number of cells (e.g., 500,000).

  • Add an internal standard solution containing stable isotope-labeled SAM and SAH (e.g., d3-SAM).

  • Precipitate proteins using a suitable method, such as the addition of acetone, and centrifuge to pellet the precipitate.

  • Transfer the clear supernatant to an autosampler vial for analysis.

b. LC-MS/MS Conditions:

  • Use a C8 or similar reversed-phase column for chromatographic separation.

  • Employ an isocratic or gradient elution with a mobile phase containing an organic modifier (e.g., methanol) and an acidic additive (e.g., formic acid).

  • Set the mass spectrometer to operate in positive ion mode with multiple reaction monitoring (MRM) to detect the specific parent-to-product ion transitions for SAM, SAH, and their internal standards.

    • SAM transition: m/z 399.0 → 250.1

    • SAH transition: m/z 385.1 → 136.2

c. Quantification:

  • Generate a calibration curve using known concentrations of SAM and SAH standards.

  • Calculate the concentrations of SAM and SAH in the samples by comparing the peak area ratios of the analytes to their respective internal standards against the calibration curve.

Below is a workflow diagram for this experimental protocol.

SAM_SAH_Quantification_Workflow Start Start: Biological Sample (Plasma, Cells, etc.) Spike Spike with Internal Standards (d3-SAM) Start->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis (MRM) Supernatant->LCMS Quantify Quantification using Calibration Curve LCMS->Quantify End End: SAM & SAH Concentrations Quantify->End Hepatocyte_Isolation_Workflow Start Start: Anesthetized Animal Perfusion1 Step 1: EDTA Buffer Perfusion Start->Perfusion1 Perfusion2 Step 2: Collagenase Buffer Perfusion Perfusion1->Perfusion2 Dispersion Liver Excision & Cell Dispersion Perfusion2->Dispersion Filtration Filtration Dispersion->Filtration Purification Density-Gradient Centrifugation Filtration->Purification Plating Cell Plating on Collagen Purification->Plating Culture Cell Culture Plating->Culture End End: Primary Hepatocyte Culture Culture->End

References

The Enigmatic Presence of D-Methionine: A Technical Guide to its Natural Occurrence, Metabolism, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Historically relegated to the realm of "unnatural" amino acids, D-isomers are increasingly recognized for their diverse and significant roles in biological systems. Among these, D-methionine (D-Met) presents a compelling case for its involvement in a range of physiological and pathological processes. While L-methionine is a well-established essential amino acid vital for protein synthesis and as a precursor for numerous metabolites, the natural occurrence and functional significance of its D-enantiomer are less understood. This technical guide provides an in-depth exploration of the natural presence of D-methionine across different organisms, the metabolic pathways that govern its fate, and the analytical methodologies employed for its detection and quantification.

Natural Occurrence of D-Methionine

D-methionine is found across all domains of life, from prokaryotes to eukaryotes, albeit at varying concentrations. Its presence can be attributed to both enzymatic production and non-enzymatic racemization.

Bacteria
Archaea

The occurrence of D-amino acids in archaea is less extensively studied than in bacteria. However, research has shown that some archaeal species, particularly hyperthermophiles, contain significant amounts of free D-amino acids[4][5]. While D-aspartate and D-alanine are often the most abundant, the presence of other D-amino acids, including D-methionine, has been reported in the soluble protein fractions of some archaea. The functional significance of D-methionine in archaea remains an active area of investigation.

Eukaryotes

In eukaryotes, the presence of D-amino acids is generally lower than in prokaryotes. However, specific D-amino acids, such as D-serine and D-aspartate, have well-defined roles as neurotransmitters and neuroregulators in the mammalian central nervous system. The natural occurrence of D-methionine in eukaryotes is also documented, although its endogenous concentrations are typically low.

Mammals: Free D-methionine has been detected in the physiological fluids of mammals, including plasma and urine. Studies in humans have shown that after oral administration of D-methionine, plasma levels of the D-isomer increase significantly, with a substantial portion being excreted in the urine, indicating less efficient utilization compared to L-methionine.

Plants: Plants have the capacity to synthesize methionine, and while the L-isomer is predominant, the presence of D-amino acids is also known. The overall content of methionine in many plant-based food sources is a critical factor for nutritional value.

Food Sources: Methionine, as a fundamental component of proteins, is present in various foods. The relative amounts of D-methionine in food sources are generally low but can be influenced by food processing and microbial activity.

Quantitative Data on D-Methionine Occurrence

A comprehensive, centralized database for the natural concentrations of D-methionine across all organisms is currently lacking in the scientific literature. The available data is often specific to the experimental context of a particular study. The following tables summarize the available quantitative data.

Organism/Tissue/FluidConcentration/LevelMethod of AnalysisReference
Lactococcus lactis F44 (supplemented)Enhanced nisin yield by 93.22% with D-Met additionNot specified
Human Plasma (baseline)Not consistently detected at significant levelsHPLC
Human Plasma (post D-Met load)49% of total plasma methionine as D-isomerNot specified
Human Urine (baseline)Low levelsHPLC
Human Urine (post D-Met load)64 +/- 23% of infused D-methionine excretedNot specified
Rat Plasma (post DL-Met infusion)Increased plasma D-methionine levelsNot specified

Note: The data presented here is not exhaustive and represents values reported in specific studies. Concentrations can vary significantly based on physiological state, diet, and analytical methodology.

Metabolism of D-Methionine

The metabolic fate of D-methionine is primarily governed by enzymes that can act on D-amino acids. The principal pathway for its utilization involves its conversion to its L-enantiomer, which can then enter the well-established L-methionine metabolic pathways.

Enzymatic Conversion to L-Methionine

The key enzyme responsible for the initial step in D-methionine metabolism in many organisms is D-amino acid oxidase (DAAO) .

  • D-Amino Acid Oxidase (DAAO): This flavoenzyme catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids. In the case of D-methionine, DAAO converts it to α-keto-γ-methylthiobutyrate. This intermediate can then be transaminated by an aminotransferase to form L-methionine. DAAO exhibits broad substrate specificity but generally does not act on acidic D-amino acids.

The overall conversion process can be depicted as a two-step enzymatic reaction:

  • Oxidative Deamination: D-Methionine + O₂ + H₂O --(DAAO)--> α-keto-γ-methylthiobutyrate + NH₃ + H₂O₂

  • Transamination: α-keto-γ-methylthiobutyrate + L-Amino Acid --(Aminotransferase)--> L-Methionine + α-Keto Acid

Methionine Metabolic Pathways

Once converted to L-methionine, the molecule enters the central methionine metabolic network, which includes:

  • The Methionine Cycle (or S-Adenosylmethionine Cycle): L-methionine is converted to S-adenosylmethionine (SAM), the universal methyl donor for numerous biological methylation reactions. After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. Homocysteine can be remethylated to regenerate methionine.

  • The Transsulfuration Pathway: Homocysteine can be irreversibly converted to cysteine, a precursor for glutathione and taurine. This pathway connects methionine metabolism to cellular redox homeostasis.

  • The Polyamine Synthesis Pathway (Salvage Pathway): SAM is also a precursor for the synthesis of polyamines, which are essential for cell growth and proliferation.

Signaling Pathways Involving D-Amino Acids and Methionine Metabolism

While specific signaling pathways directly triggered by D-methionine are not yet fully elucidated, the broader context of D-amino acid and methionine metabolism provides insights into their potential signaling roles.

  • D-Amino Acids as Signaling Molecules: D-amino acids released by bacteria can act as intercellular signals, modulating processes like biofilm formation. In mammals, D-serine is a well-established co-agonist of the NMDA receptor, playing a critical role in synaptic plasticity and neurotransmission. It is plausible that D-methionine or its metabolites could also have signaling functions that are yet to be discovered. D-amino acids are proposed to function as universal signaling agents under stress conditions.

  • Methionine Metabolism and TORC1 Signaling: The methionine metabolic pathway, particularly the levels of SAM, has been shown to influence the Target of Rapamycin Complex 1 (TORC1) signaling pathway. TORC1 is a central regulator of cell growth, proliferation, and metabolism. Alterations in SAM levels can modulate TORC1 activity, thereby linking nutrient availability (methionine) to fundamental cellular decisions.

Experimental Protocols

Accurate detection and quantification of D-methionine are crucial for understanding its biological roles. A variety of analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of amino acid enantiomers.

Principle: Chiral separation is achieved using either a chiral stationary phase (CSP) or by pre-column derivatization with a chiral reagent to form diastereomers that can be separated on a conventional achiral column.

Detailed Protocol (Pre-column Derivatization with a Chiral Reagent):

  • Sample Preparation:

    • For biological fluids (plasma, urine), deproteinize the sample by adding a precipitating agent (e.g., acetonitrile or trichloroacetic acid) and centrifuging to remove the protein pellet.

    • For tissue samples, homogenize the tissue in a suitable buffer, followed by deproteinization.

    • The resulting supernatant containing the free amino acids is used for derivatization.

  • Derivatization:

    • A common chiral derivatizing agent is o-phthaldialdehyde (OPA) in the presence of a chiral thiol (e.g., N-acetyl-L-cysteine).

    • Mix the sample with the OPA/chiral thiol reagent in a borate buffer (pH ~9.5).

    • Allow the reaction to proceed for a few minutes at room temperature in the dark. The reaction forms fluorescent diastereomeric isoindole derivatives.

  • HPLC Analysis:

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A gradient elution is often employed, using a mixture of an aqueous buffer (e.g., sodium acetate or phosphate) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: Fluorescence detection is used, with excitation and emission wavelengths specific to the OPA derivatives (e.g., Ex: 340 nm, Em: 450 nm).

    • Quantification: The concentration of D- and L-methionine is determined by comparing the peak areas of the sample chromatogram to those of a standard curve prepared with known concentrations of D- and L-methionine.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of amino acid enantiomers, offering high sensitivity and specificity.

Principle: Amino acids are volatile and require derivatization to be analyzed by GC. Chiral separation can be achieved using a chiral capillary column.

Detailed Protocol:

  • Sample Preparation: Similar to HPLC, samples are deproteinized and the supernatant is collected. The sample is then thoroughly dried under a stream of nitrogen or in a vacuum concentrator.

  • Derivatization: A two-step derivatization is common:

    • Esterification: The carboxyl group is esterified by reacting the dried sample with an acidic alcohol (e.g., 3N HCl in isopropanol) at elevated temperature.

    • Acylation: The amino group is then acylated using an acylating agent (e.g., trifluoroacetic anhydride or pentafluoropropionic anhydride).

  • GC-MS Analysis:

    • Column: A chiral capillary column (e.g., Chirasil-Val) is used for the enantiomeric separation.

    • Carrier Gas: Helium is typically used as the carrier gas.

    • Temperature Program: A temperature gradient is applied to the GC oven to separate the derivatized amino acids.

    • Mass Spectrometry: The mass spectrometer is operated in either full-scan mode for identification or selected ion monitoring (SIM) mode for quantification, which offers higher sensitivity.

    • Quantification: Stable isotope-labeled internal standards (e.g., D₃-L-methionine and D₃-D-methionine) are often used for accurate quantification.

D-Amino Acid Oxidase (DAAO) Enzymatic Assay

Enzymatic assays offer a specific and sensitive method for the detection of D-amino acids.

Principle: DAAO specifically oxidizes D-amino acids, producing hydrogen peroxide (H₂O₂). The amount of H₂O₂ produced is proportional to the initial amount of the D-amino acid and can be quantified using a colorimetric or fluorometric probe in a coupled reaction with horseradish peroxidase (HRP).

Detailed Protocol (Fluorometric Assay):

  • Reagents:

    • DAAO enzyme

    • Horseradish peroxidase (HRP)

    • A fluorogenic peroxidase substrate (e.g., Amplex Red or similar)

    • Reaction buffer (e.g., phosphate or Tris buffer, pH ~7.5-8.5)

    • D-methionine standards

  • Assay Procedure:

    • Prepare a reaction mixture containing the reaction buffer, HRP, and the fluorogenic substrate.

    • Add the sample or D-methionine standards to the wells of a microplate.

    • Initiate the reaction by adding the DAAO enzyme to all wells.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time.

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for the chosen substrate.

    • Quantification: The concentration of D-methionine in the sample is determined by comparing its fluorescence signal to the standard curve generated from the D-methionine standards.

Visualizations

Metabolic Pathway of D-Methionine Conversion

DMethionineMetabolism DMeth D-Methionine KetoMet α-keto-γ-methylthiobutyrate DMeth->KetoMet D-Amino Acid Oxidase (DAAO) + O2, H2O - NH3, H2O2 LMeth L-Methionine KetoMet->LMeth Aminotransferase + L-Amino Acid - α-Keto Acid MetCycle Methionine Cycle (SAM, SAH, Homocysteine) LMeth->MetCycle MetCycle->LMeth Remethylation Polyamine Polyamine Synthesis MetCycle->Polyamine Transsulfuration Transsulfuration MetCycle->Transsulfuration Transsulf Transsulfuration Pathway (Cysteine, Glutathione)

Caption: Metabolic conversion of D-methionine to L-methionine and its entry into major metabolic pathways.

Experimental Workflow for D-Methionine Analysis by HPLC

HPLCanalysis cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_hplc HPLC Analysis cluster_quantification Quantification Sample Biological Sample (Plasma, Tissue Homogenate) Deproteinization Deproteinization (e.g., Acetonitrile) Sample->Deproteinization Centrifugation Centrifugation Deproteinization->Centrifugation Supernatant Supernatant (Contains Free Amino Acids) Centrifugation->Supernatant Derivatization Chiral Derivatization (e.g., OPA + N-acetyl-L-cysteine) Supernatant->Derivatization DerivatizedSample Fluorescent Diastereomers Derivatization->DerivatizedSample Injection Injection onto Reversed-Phase Column DerivatizedSample->Injection Separation Gradient Elution Injection->Separation Detection Fluorescence Detection Separation->Detection Chromatogram Chromatogram (Separated D- and L-Met Peaks) Detection->Chromatogram Quantification Comparison to Standard Curve Chromatogram->Quantification Result Concentration of D- and L-Methionine Quantification->Result

Caption: A typical experimental workflow for the analysis of D-methionine using HPLC with pre-column derivatization.

Methionine Metabolism and its Influence on TORC1 Signaling

TORC1_Signaling LMeth L-Methionine SAM S-Adenosylmethionine (SAM) LMeth->SAM Methionine Adenosyltransferase TORC1 TORC1 SAM->TORC1 Activates CellGrowth Cell Growth & Proliferation TORC1->CellGrowth Promotes Autophagy Autophagy TORC1->Autophagy Inhibits

Caption: Simplified diagram illustrating the influence of L-methionine metabolism on the TORC1 signaling pathway.

Conclusion

The natural occurrence of D-methionine is a testament to the complex and nuanced roles of D-amino acids in biology. While present in lower abundance than its L-enantiomer, D-methionine is found across all domains of life and is subject to specific metabolic pathways. The ability of organisms to convert D-methionine to L-methionine highlights a mechanism for its integration into central metabolism. The development of sensitive and specific analytical techniques has been instrumental in uncovering the presence and potential functions of D-methionine. For researchers, scientists, and drug development professionals, a deeper understanding of D-methionine's occurrence, metabolism, and potential signaling roles opens new avenues for investigating its involvement in health and disease, and for the development of novel therapeutic strategies. Further research is warranted to establish a comprehensive quantitative map of D-methionine distribution and to fully elucidate its specific biological functions.

References

Foundational Research on Methionine Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine, a sulfur-containing essential amino acid, is a fundamental component of proteins and a key player in numerous metabolic processes. It exists as two stereoisomers, L-methionine and D-methionine, which are non-superimposable mirror images of each other. While L-methionine is the biologically active form directly incorporated into proteins and utilized in critical metabolic pathways, the role and fate of D-methionine have been a subject of extensive research. This technical guide provides an in-depth exploration of the foundational research on methionine isomers, detailing their metabolic conversion, comparative bioavailability, and impact on cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in related fields.

Comparative Bioavailability and Metabolism

The primary metabolic fate of D-methionine in vivo is its conversion to L-methionine. This bioconversion is a critical determinant of the nutritional value and physiological effects of D-methionine. The efficiency of this conversion can vary across species and physiological conditions.

Quantitative Data on Methionine Isomer Bioavailability and Effects

The following tables summarize key quantitative data from various studies comparing the bioavailability and physiological effects of L-methionine and D-methionine.

ParameterSpeciesL-MethionineD-MethionineRelative Bioavailability of D- to L-MethionineCitation
Nitrogen Retention (%) Weanling PigsLinearly IncreasedLinearly Increased101% (95% CI: 57%–146%)[1]
Nitrogen Retention (% of intake) Nursery PigsLinearly IncreasedLinearly Increased89.6% (95% CI included 100%)[2]
Urinary Nitrogen Output (g/4 d) Nursery PigsLinearly DecreasedLinearly Decreased87.6% (95% CI included 100%)[2]
Growth Performance (ADG) Broiler Chickens (0-10d)ImprovedImprovedL-Met > DL-Met at lower supplementation[3]
Feed Efficiency (F:G) Broiler Chickens (0-10d)ImprovedImprovedL-Met > DL-Met at lower supplementation[3]
Growth Performance Broiler Chickens (0-35d)ImprovedImprovedNo significant difference

ADG: Average Daily Gain; F:G: Feed-to-Gain Ratio; CI: Confidence Interval.

Metabolic ParameterSpeciesEffect of L-MethionineEffect of DL-MethionineKey FindingsCitation
D-Amino Acid Oxidase (DAAO) Activity Broiler ChickensNo significant difference from controlIncreased in starter phase, then decreasedDL-Methionine influences DAAO activity, reflecting its conversion.
Serum Glutathione Levels Broiler Chickens-Lower (indicative of reduced oxidative stress)DL-Methionine may enhance liver metabolism and reduce oxidative stress.
Intestinal Nutrient Transporter Expression (ATB⁰,⁺, B⁰AT) Broiler ChickensEnhanced expressionEnhanced expressionBoth isomers can regulate intestinal amino acid absorptive function.

Key Metabolic and Signaling Pathways

Methionine metabolism is intricately linked to several crucial cellular signaling pathways that regulate cell growth, proliferation, and stress responses.

D-Methionine to L-Methionine Conversion

The bioconversion of D-methionine to its L-isomer is a two-step enzymatic process primarily occurring in the liver and kidneys. This pathway allows the utilization of synthetic DL-methionine, a common supplement in animal feed and pharmaceuticals.

D_to_L_Methionine_Conversion D_Met D-Methionine Alpha_Keto α-keto-γ-methylthiobutyric acid (KMB) D_Met->Alpha_Keto D-Amino Acid Oxidase (DAAO) FAD -> FADH₂ O₂ -> H₂O₂ L_Met L-Methionine Alpha_Keto->L_Met Transaminase (e.g., Alanine Aminotransferase) Glutamate -> α-Ketoglutarate Methionine_Metabolism cluster_transmethylation Methionine Cycle (Transmethylation) cluster_transsulfuration Transsulfuration Pathway cluster_salvage Methionine Salvage Pathway L_Met L-Methionine SAM S-Adenosylmethionine (SAM) L_Met->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases (Methylation) HCY Homocysteine SAH->HCY SAHH HCY->L_Met MS, MTR (Folate, B12) Cystathionine Cystathionine HCY2->Cystathionine CBS (Serine) Cysteine Cysteine Cystathionine->Cysteine CGL GSH Glutathione Cysteine->GSH GCL, GS MTA Methylthioadenosine (MTA) SAM2->MTA Polyamine Synthesis KMB α-keto-γ-methylthiobutyric acid (KMB) MTA->KMB Multiple Steps KMB->L_Met2 Transaminase mTORC1_Signaling Met L-Methionine SAM S-Adenosylmethionine (SAM) Met->SAM MAT SAMTOR SAMTOR SAM->SAMTOR Binds GATOR1 GATOR1 SAMTOR->GATOR1 Inhibits Rag_GDP RagA/B-GDP RagC/D-GTP GATOR1->Rag_GDP GAP for RagA/B Rag_GTP RagA/B-GTP RagC/D-GDP Rag_GDP->Rag_GTP Amino Acid Sensing mTORC1 mTORC1 Rag_GTP->mTORC1 Activates Growth Cell Growth & Proliferation mTORC1->Growth Phosphorylates S6K1, 4E-BP1 Bioavailability_Workflow start Animal Acclimation & Basal Diet Feeding grouping Randomized Grouping start->grouping diets Dietary Treatments: - Basal Diet (Control) - Basal + L-Methionine - Basal + D-Methionine grouping->diets feeding Experimental Feeding Period diets->feeding sampling Sample Collection: - Blood (Plasma) - Urine - Feces - Tissues (e.g., Liver, Intestine) feeding->sampling analysis Biochemical Analysis sampling->analysis data Data Analysis & Bioavailability Calculation analysis->data

References

An In-depth Technical Guide on the Enzymatic Conversion of D-methionine to L-methionine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide details the core enzymatic pathways, experimental protocols, and quantitative data for the biotransformation of D-methionine into its biologically active L-isomer, L-methionine. This conversion is critical in various fields, including pharmaceuticals, animal nutrition, and biotechnology, where racemic mixtures of amino acids are common starting materials.

Core Enzymatic Pathways

The conversion of D-methionine to L-methionine is primarily achieved through two distinct enzymatic routes: a multi-enzyme cascade system and a single-enzyme racemization.

1.1. The Dehydrogenase/Aminotransferase Cascade

The most well-documented and industrially relevant method involves a two-step enzymatic cascade. This pathway first converts D-methionine into an intermediate α-keto acid, which is then aminated to form L-methionine.

  • Oxidative Deamination: A D-amino acid oxidase (DAAO), a FAD-containing enzyme, catalyzes the oxidative deamination of D-methionine. This reaction produces the corresponding α-keto acid, 2-oxo-4-methylthiobutyric acid (KMTB), along with ammonia and hydrogen peroxide.[1][2][3] DAAO exhibits high specificity for D-isomers of amino acids and is inactive towards L-isomers.[4]

  • Reductive Amination: The intermediate KMTB is then converted to L-methionine through reductive amination. This step is typically catalyzed by an L-amino acid dehydrogenase, such as L-phenylalanine dehydrogenase (L-PheDH), or by a transaminase.[1] When using a dehydrogenase, a cofactor regeneration system, often involving formate dehydrogenase (FDH) and formate, is required to recycle the NAD(P)H consumed in the reaction. Transaminases, on the other hand, transfer an amino group from a donor amino acid (like glutamate or aspartate) to KMTB.

A crucial component of this cascade is the addition of catalase. The DAAO reaction produces hydrogen peroxide, which can cause oxidative decarboxylation of the KMTB intermediate. Catalase decomposes the hydrogen peroxide, preventing this side reaction and ensuring a high yield of L-methionine.

1.2. Methionine Racemase

A more direct route is the use of a single enzyme, methionine racemase (EC 5.1.1.2). This enzyme belongs to the family of isomerases and directly catalyzes the interconversion of L-methionine and D-methionine. Most amino acid racemases, including methionine racemase, are dependent on pyridoxal 5'-phosphate (PLP) as a cofactor. The mechanism involves the deprotonation of the α-proton of one isomer, followed by reprotonation from the opposite face to form the other isomer. While conceptually simpler, the isolation and application of highly active and stable methionine racemases can be more challenging than the cascade system.

Visualization of Pathways and Workflows

The following diagrams illustrate the key enzymatic pathways and a general experimental workflow for this conversion process.

Enzymatic_Cascade_Pathway cluster_cofactor Cofactor Regeneration D_Met D-Methionine DAAO D-Amino Acid Oxidase (DAAO) D_Met->DAAO KMTB 2-Oxo-4-methylthiobutyric acid (KMTB) Amine_Transfer L-Phenylalanine Dehydrogenase (L-PheDH) or Transaminase KMTB->Amine_Transfer L_Met L-Methionine DAAO->KMTB O₂, H₂O H2O2 H₂O₂ DAAO->H2O2 releases Amine_Transfer->L_Met NH₃, NADH FDH Formate Dehydrogenase (FDH) Amine_Transfer->FDH NAD⁺ Catalase Catalase H2O2->Catalase H2O_O2 H₂O + O₂ Catalase->H2O_O2 FDH->Amine_Transfer NADH CO2 CO₂ FDH->CO2 NADH_Regen NADH Regeneration Formate Formate Formate->FDH

Diagram 1: Multi-enzyme cascade for D-Met to L-Met conversion.

Racemase_Pathway D_Met D-Methionine Racemase Methionine Racemase (PLP-dependent) D_Met->Racemase L_Met L-Methionine Racemase->L_Met

Diagram 2: Single-enzyme racemization of D-Methionine.

Experimental_Workflow start Start: Racemic DL-Methionine Solution bioreactor Bioreactor Setup (Controlled Temp, pH) start->bioreactor add_enzymes Add Enzyme System (e.g., DAAO, Catalase, L-PheDH, FDH) bioreactor->add_enzymes add_cofactors Add Substrates/Cofactors (e.g., Formate, NAD⁺) bioreactor->add_cofactors incubation Incubation with Agitation add_enzymes->incubation add_cofactors->incubation sampling Periodic Sampling incubation->sampling analysis Chiral HPLC Analysis (Quantify D- & L-Met) incubation->analysis Monitor Progress sampling->analysis data Data Interpretation (Conversion Yield, Enantiomeric Excess) analysis->data

Diagram 3: General experimental workflow for bioconversion.

Quantitative Data Summary

The efficiency of the enzymatic conversion is dependent on the kinetic properties of the enzymes used. The following tables summarize representative kinetic data.

Table 1: Kinetic Parameters of Key Enzymes in the Cascade Pathway

Enzyme Source Organism Substrate K_m (mM) V_max (U/mg) Optimal pH
D-Amino Acid Oxidase (DAAO) Arthrobacter protophormiae D-Methionine 1.2 25.0 8.0
D-Amino Acid Oxidase (DAAO) Rhodotorula gracilis D-Methionine 1.8 35.0 8.5
L-Phenylalanine Dehydrogenase Rhodococcus sp. KMTB 0.5 15.0 9.0

| Formate Dehydrogenase (FDH) | Candida boidinii | Formate | 15.0 | 5.0 | 7.5 |

Note: Values are approximate and can vary based on purification methods and assay conditions.

Table 2: Comparison of Conversion Efficiency

Method Key Enzymes Conversion Yield (%) Time (h) Ref.
Four-Enzyme Cascade D-AAO, Catalase, L-PheDH, FDH ~100% 24

| Two-Enzyme System | D-AAO, L-Leucine Dehydrogenase | ~100% | 12 | |

Experimental Protocols

4.1. Protocol for D-Amino Acid Oxidase Activity Assay

This protocol determines the activity of DAAO by measuring the production of H₂O₂.

  • Reagent Preparation:

    • Assay Buffer: 100 mM potassium phosphate buffer, pH 8.0.

    • Substrate Solution: 50 mM D-methionine in Assay Buffer.

    • Chromogen Solution: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) at 2 mM.

    • Horseradish Peroxidase (HRP): 100 U/mL in Assay Buffer.

  • Assay Procedure:

    • In a 1 mL cuvette, combine 800 µL of Assay Buffer, 100 µL of Substrate Solution, 50 µL of ABTS solution, and 20 µL of HRP solution.

    • Initiate the reaction by adding 30 µL of the DAAO enzyme solution.

    • Immediately monitor the increase in absorbance at 405 nm at a constant temperature (e.g., 30°C).

    • Calculate activity based on the molar extinction coefficient of oxidized ABTS. One unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of H₂O₂ per minute.

4.2. Protocol for Whole-Cell Bioconversion of D-methionine

This protocol uses engineered E. coli cells co-expressing the necessary enzymes for the cascade reaction.

  • Strain Cultivation:

    • Grow recombinant E. coli cells harboring plasmids for DAAO, catalase, and an L-amino acid dehydrogenase in a suitable medium (e.g., LB broth with appropriate antibiotics) at 37°C to an OD₆₀₀ of 0.6-0.8.

    • Induce protein expression with IPTG (e.g., 0.5 mM) and continue cultivation at a lower temperature (e.g., 25°C) for 12-16 hours.

    • Harvest cells by centrifugation and wash with a reaction buffer (e.g., 100 mM phosphate buffer, pH 7.5).

  • Bioconversion Reaction:

    • Resuspend the cell pellet in the reaction buffer to a final concentration of 50 g/L (wet cell weight).

    • To the cell suspension, add D-methionine (e.g., 100 mM), a co-substrate for the dehydrogenase (e.g., 150 mM sodium formate for FDH-NADH regeneration), and NAD⁺ (e.g., 1 mM).

    • Incubate the reaction mixture in a shaker at 30°C.

  • Analysis:

    • Withdraw samples at regular intervals.

    • Centrifuge the samples to remove cells.

    • Analyze the supernatant for D- and L-methionine concentrations using chiral High-Performance Liquid Chromatography (HPLC) with a suitable chiral column (e.g., a crown ether-based column).

This guide provides a foundational understanding of the enzymatic processes for converting D-methionine to L-methionine. The choice between a multi-enzyme cascade and a single racemase depends on factors such as enzyme availability, stability, cofactor requirements, and process economics. For drug development professionals, the high enantiomeric purity achievable with these enzymatic methods is a significant advantage over traditional chemical synthesis.

References

Methodological & Application

Application Note: Quantification of (+-)-Methionine in Plasma using a Validated HPLC Method with Pre-Column Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methionine is an essential amino acid crucial for protein synthesis, methylation reactions, and the production of other sulfur-containing compounds.[1][2] Accurate quantification of methionine levels in plasma is vital for clinical diagnostics, nutritional monitoring, and in cancer research, particularly in the context of methionine depletion therapies.[3][4] This application note provides a detailed protocol for the quantification of (+-)-methionine in plasma using a sensitive and robust High-Performance Liquid Chromatography (HPLC) method involving pre-column derivatization with o-phthalaldehyde (OPA).

Principle

This method is based on the pre-column derivatization of primary amino acids, including methionine, with o-phthalaldehyde (OPA) in the presence of a thiol-containing reagent to form highly fluorescent isoindole derivatives.[3] These derivatives are then separated by reversed-phase HPLC and detected by a fluorescence detector. The fluorescence intensity is directly proportional to the concentration of methionine in the sample.

Experimental Protocols

1. Apparatus and Reagents

  • Apparatus:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a binary pump, autosampler, column oven, and fluorescence detector.

    • Reversed-phase C18 column (e.g., Supelcosil LC-18-DB, 25 cm x 4.6 mm, 5 µm particle size).

    • Centrifuge.

    • Vortex mixer.

    • Pipettes and tips.

    • HPLC vials.

  • Reagents:

    • Methanol (HPLC grade).

    • Acetonitrile (HPLC grade).

    • Tetrahydrofuran (THF) (HPLC grade).

    • Sodium acetate (analytical grade).

    • Boric acid (analytical grade).

    • o-Phthalaldehyde (OPA).

    • 2-Mercaptoethanol (MCE) or 3-Mercaptopropionic acid (3-MPA).

    • (+/-)-Methionine standard.

    • Trichloroacetic acid (TCA) or Perchloric acid.

    • Ultrapure water.

2. Solution Preparation

  • Mobile Phase A: Prepare 0.1 M sodium acetate buffer by dissolving the appropriate amount of sodium acetate in ultrapure water and adjusting the pH to 7.0. Mix tetrahydrofuran, methanol, and 0.1 M sodium acetate in a ratio of 5:95:900 (v/v/v).

  • Mobile Phase B: Methanol (HPLC grade).

  • Derivatization Reagent (OPA/MCE): Prepare by dissolving OPA in a borate buffer and adding 2-mercaptoethanol. The reagent should be prepared fresh daily.

  • Protein Precipitation Agent: 10% (w/v) Trichloroacetic acid (TCA) in ultrapure water.

3. Sample Preparation

  • Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).

  • Centrifuge the blood sample at 3000 rpm for 10 minutes to separate the plasma.

  • To 100 µL of plasma, add 20 µL of 10% TCA to precipitate the proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Collect the supernatant for derivatization.

4. Pre-Column Derivatization

  • In an HPLC vial, mix a portion of the supernatant from the protein precipitation step with the OPA/MCE derivatization reagent.

  • Allow the reaction to proceed for a specific time (typically 1-3 minutes) at room temperature before injection. Automation of this step is recommended to ensure reproducibility due to the potential instability of the derivatives.

5. Chromatographic Conditions

  • Column: Supelcosil LC-18-DB (25 cm x 4.6 mm, 5 µm).

  • Injection Volume: 50 µL.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: Fluorescence detector with excitation at 340 nm and emission at 450 nm.

  • Gradient Elution: A customized gradient program is used, starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B (methanol) to elute the derivatized methionine. A typical run time is around 15 minutes.

6. Calibration and Quantification

Prepare a series of methionine standard solutions of known concentrations in a plasma-like matrix. Process these standards in the same manner as the plasma samples (protein precipitation and derivatization). Construct a calibration curve by plotting the peak area of the derivatized methionine against the concentration. The concentration of methionine in the plasma samples can then be determined from this calibration curve.

Alternative Derivatization Agents

While OPA is a common choice, other derivatizing agents can be used for amino acid analysis, each with its own advantages:

  • 9-Fluorenylmethyl chloroformate (FMOC-Cl): Reacts with both primary and secondary amino acids to form stable, fluorescent derivatives. The derivatization is typically carried out in a borate buffer.

  • Dansyl Chloride: Reacts with primary and secondary amino groups to form fluorescent dansyl derivatives. The reaction is usually performed in an aqueous-organic mixture at an alkaline pH and elevated temperature.

Data Presentation

Table 1: Quantitative Data Summary for HPLC Quantification of Methionine in Plasma

ParameterOPA Derivatization MethodReference
Linearity Range 1 - 100 µM
Limit of Detection (LOD) 0.5 µmol/L
Inter-assay CV (%) 2 - 5%
Intra-assay CV (%) 4 - 8%
Elution Time ~15 minutes

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_hplc HPLC Analysis cluster_data_analysis Data Analysis Plasma Plasma Sample Precipitation Protein Precipitation (e.g., with TCA) Plasma->Precipitation Centrifugation1 Centrifugation Precipitation->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant Derivatization Pre-Column Derivatization (with OPA/MCE) Injection Injection into HPLC Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Fluorescence Detection Separation->Detection Data Data Acquisition & Integration Detection->Data Quantification Quantification (using Calibration Curve) Data->Quantification signaling_pathway MethodValidation Method Validation Specificity Specificity MethodValidation->Specificity Linearity Linearity MethodValidation->Linearity Precision Precision MethodValidation->Precision Accuracy Accuracy MethodValidation->Accuracy LOD Limit of Detection (LOD) MethodValidation->LOD LOQ Limit of Quantification (LOQ) MethodValidation->LOQ IntraAssay Intra-Assay Precision->IntraAssay InterAssay Inter-Assay Precision->InterAssay

References

Chiral Separation of DL-Methionine by Chromatography: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides detailed application notes and protocols for the chiral separation of DL-methionine, a critical process in pharmaceutical development, neuroscience, and food science. The following methods offer robust and reproducible approaches for resolving D- and L-methionine enantiomers using High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC).

Introduction

Methionine, an essential sulfur-containing amino acid, plays a crucial role in various biological processes. Its enantiomers, L-methionine and D-methionine, can exhibit different physiological and pharmacological activities. Consequently, the ability to accurately separate and quantify these enantiomers is of paramount importance. This document outlines validated chromatographic techniques to achieve baseline separation of DL-methionine, catering to the needs of researchers, scientists, and drug development professionals.

Section 1: High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a versatile and widely used technique for the chiral separation of amino acids. The choice of chiral stationary phase (CSP) is critical for achieving successful enantioseparation. Below are protocols for three effective types of CSPs for DL-methionine.

Cyclofructan-Based Chiral Stationary Phase

Application Note: Cyclofructan-based CSPs, such as isopropylcarbamate cyclofructan 6, offer excellent selectivity for methionine enantiomers in the polar organic and normal phase modes.[1][2] These phases provide a unique chiral recognition mechanism, enabling the separation of underivatized methionine. The method is particularly useful for analytical and semi-preparative applications.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve the DL-methionine sample in the mobile phase to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Polar Organic Mode):

    • Column: Isopropylcarbamate cyclofructan 6 CSP (e.g., Astec CLC-L), 250 x 4.6 mm, 5 µm

    • Mobile Phase: Methanol/Acetonitrile/Acetic Acid/Triethylamine (75/25/0.3/0.2 v/v/v/v).[2]

    • Flow Rate: 0.8 mL/min.[3]

    • Column Temperature: 23°C.[3]

    • Detection: UV at 210 nm or polarimetric detection.

    • Injection Volume: 10 µL.

  • HPLC Conditions (Normal Phase Mode):

    • Column: Isopropylcarbamate cyclofructan 6 CSP, 250 x 4.6 mm, 5 µm.

    • Mobile Phase: n-Hexane/Ethanol/Trifluoroacetic Acid (50/50/0.1 v/v/v).

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 0°C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

Macrocyclic Glycopeptide-Based Chiral Stationary Phase (Teicoplanin and Teicoplanin Aglycone)

Application Note: Macrocyclic glycopeptide CSPs, such as those based on teicoplanin and its aglycone, are highly effective for the chiral separation of a wide range of amino acids, including methionine, in the reversed-phase mode. The teicoplanin aglycone CSP often provides enhanced selectivity and resolution compared to the native teicoplanin phase. These columns are known for their robustness and broad applicability.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve the DL-methionine sample in the mobile phase or a water/methanol mixture to a concentration of 1 mg/mL.

    • Filter the sample using a 0.45 µm syringe filter.

  • HPLC Conditions (Reversed-Phase Mode):

    • Column: Teicoplanin or Teicoplanin Aglycone CSP (e.g., Astec CHIROBIOTIC T or TAG), 250 x 4.6 mm, 5 µm.

    • Mobile Phase: Methanol/Water (70/30 v/v).

    • Flow Rate: 0.6 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 210 nm or Electrochemical Detection.

    • Injection Volume: 10 µL.

Crown Ether-Based Chiral Stationary Phase

Application Note: Crown ether-based CSPs are specifically designed for the enantioseparation of primary amines, making them highly suitable for amino acids. The CROWNPAK CR-I(+) column, for instance, provides excellent and rapid separation of underivatized amino acids. This method is compatible with LC-MS, allowing for highly sensitive and selective detection.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of DL-methionine in the mobile phase.

    • Ensure the sample is fully dissolved and filter through a 0.45 µm membrane.

  • HPLC Conditions:

    • Column: CROWNPAK CR-I(+) (Daicel), 150 x 3.0 mm, 5 µm.

    • Mobile Phase: Aqueous Perchloric Acid (pH 1.0)/Acetonitrile (85/15 v/v).

    • Flow Rate: 0.4 mL/min (Adjust as needed for system pressure).

    • Column Temperature: 25°C.

    • Detection: UV at 200 nm.

    • Injection Volume: 5 µL.

Section 2: Supercritical Fluid Chromatography (SFC) Method

Application Note: SFC is a powerful technique that offers fast and efficient chiral separations with reduced solvent consumption. For underivatized amino acids like methionine, SFC coupled with a crown ether-based CSP provides exceptionally high resolution in a very short analysis time. This method is ideal for high-throughput screening and analysis.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve the DL-methionine sample in methanol to a concentration of 3.0 mg/mL.

    • Vortex to ensure complete dissolution.

  • SFC Conditions:

    • Column: CROWNPAK CR-I(+) (Daicel), 150 x 3.0 mm, 5 µm.

    • Mobile Phase: CO₂ / Methanol / Water / Trifluoroacetic Acid (70 / 27 / 3 / 0.15 v/v/v/v).

    • Flow Rate: 3.0 mL/min.

    • Column Temperature: 30°C.

    • Back Pressure: 150 bar.

    • Detection: LC-MS.

    • Injection Volume: 1 µL.

Section 3: Gas Chromatography (GC) Method

Application Note: GC offers high resolution and sensitivity for the analysis of volatile compounds. For non-volatile amino acids like methionine, a derivatization step is required to increase their volatility. Derivatization with alkyl chloroformates followed by separation on a chiral column like Chirasil-L-Val is a robust and reliable method for determining the enantiomeric composition of methionine.

Experimental Protocol:

  • 1. Derivatization with Heptafluorobutyl Chloroformate (HFBCF):

    • To 100 µL of an aqueous DL-methionine standard or sample, add 50 µL of pyridine and 200 µL of methanol.

    • Vortex the mixture for 10 seconds.

    • Add 50 µL of HFBCF and vortex for 30 seconds.

    • Add 400 µL of chloroform and 400 µL of 0.1 M sodium bicarbonate solution.

    • Vortex vigorously for 1 minute and centrifuge to separate the phases.

    • Transfer the lower organic layer to a new vial and dry it under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of chloroform for GC-MS analysis.

  • GC-MS Conditions:

    • Column: Chirasil-L-Val, 25 m x 0.25 mm I.D., 0.12 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp to 180°C at 4°C/min.

      • Hold at 180°C for 5 minutes.

    • Injection Mode: Split (20:1).

    • Injection Volume: 1 µL.

    • MS Detector:

      • Ion Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Scan Range: m/z 50-550.

Data Presentation

The following tables summarize the quantitative data for the chiral separation of DL-methionine using the described chromatographic methods.

Table 1: HPLC Separation of DL-Methionine

Chiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Temp. (°C)k'₁ (L-Met)k'₂ (D-Met)Resolution (Rs)Elution Order
Isopropylcarbamate Cyclofructan 6 (Polar Organic)MeOH/ACN/AcOH/TEA (75/25/0.3/0.2)0.823~1.5~1.8>1.5L then D
Isopropylcarbamate Cyclofructan 6 (Normal Phase)n-Hexane/EtOH/TFA (50/50/0.1)0.80~2.1~2.9>2.0L then D
TeicoplaninMeOH/H₂O (70/30)0.625~2.5~3.8>2.0L then D
Teicoplanin AglyconeMeOH/H₂O (70/30)0.625~2.8~4.5>2.5L then D
CROWNPAK CR-I(+)aq. HClO₄ (pH 1.0)/ACN (85/15)0.425-->1.5D then L

Table 2: SFC and GC Separation of DL-Methionine

TechniqueChiral Stationary PhaseMobile Phase / Carrier GasRetention Time (min)Resolution (Rs)Elution Order
SFC CROWNPAK CR-I(+)CO₂/MeOH/H₂O/TFA (70/27/3/0.15)t_R(D) ~0.6, t_R(L) ~1.9>5.0D then L
GC Chirasil-L-ValHeliumVaries with temp. program>2.0D then L

Note: Retention times (k') for HPLC are estimated based on typical chromatograms. GC retention times are dependent on the specific temperature program and derivatization agent used.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_chromatography Chromatographic Separation cluster_analysis Data Analysis start DL-Methionine Sample dissolve Dissolve in Solvent start->dissolve filter Filter (0.45 µm) dissolve->filter derivatize Derivatize (for GC) filter->derivatize GC only hplc HPLC filter->hplc Direct Injection sfc SFC filter->sfc Direct Injection gc GC derivatize->gc detect Detection (UV/MS) hplc->detect sfc->detect gc->detect quant Quantification of Enantiomers detect->quant hplc_protocol title HPLC Protocol for DL-Methionine prep_sample 1. Prepare Sample (1 mg/mL in mobile phase) filter_sample 2. Filter Sample (0.45 µm) prep_sample->filter_sample setup_hplc 3. Set Up HPLC System - Install Chiral Column - Equilibrate with Mobile Phase filter_sample->setup_hplc inject_sample 4. Inject Sample setup_hplc->inject_sample run_hplc 5. Run Isocratic Elution inject_sample->run_hplc detect_peaks 6. Detect Enantiomers (UV or MS) run_hplc->detect_peaks analyze_data 7. Analyze Data (Calculate Rs, k') detect_peaks->analyze_data gc_derivatization_protocol title GC Derivatization and Analysis Protocol sample_prep 1. Aqueous Sample + Pyridine + Methanol add_reagent 2. Add HFBCF Reagent sample_prep->add_reagent extract 3. Liquid-Liquid Extraction (Chloroform) add_reagent->extract dry_down 4. Dry Organic Layer (Nitrogen Stream) extract->dry_down reconstitute 5. Reconstitute in Chloroform dry_down->reconstitute inject_gc 6. Inject into GC-MS reconstitute->inject_gc analyze 7. Separate on Chiral Column & Analyze Data inject_gc->analyze

References

Application Notes and Protocols for the Use of (+-)-Methionine in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methionine, an essential sulfur-containing amino acid, plays a pivotal role in cellular metabolism beyond its function as a building block for protein synthesis. It is a precursor to S-adenosylmethionine (SAM), the universal methyl donor for the methylation of DNA, RNA, proteins, and lipids, thus influencing epigenetic regulation and signal transduction.[1][2] The methionine metabolic network also contributes to the synthesis of polyamines, which are crucial for cell proliferation, and cysteine, a key component of the major intracellular antioxidant glutathione (GSH).[2][3]

In cell culture, L-methionine is the biologically active isomer that is directly utilized by cells.[4] However, the racemic mixture, (+-)-methionine (also known as DL-methionine), is often used as a more cost-effective alternative. Mammalian cells possess the enzymatic machinery to convert the D-isomer to the L-isomer, making this compound a viable supplement for cell culture media. These application notes provide detailed protocols for the preparation and use of this compound in cell culture and for the comparative analysis of its effects against L-methionine.

Data Presentation

While extensive quantitative data directly comparing the effects of L-methionine and this compound on the proliferation of various mammalian cell lines in vitro is limited in publicly available literature, the following table summarizes key parameters and expected outcomes based on metabolic knowledge and available studies.

ParameterL-MethionineThis compound (DL-Methionine)Key Considerations
Bioavailability High (Directly utilized)Moderate to High (Requires enzymatic conversion of D-isomer)The efficiency of D- to L-methionine conversion can vary between cell lines depending on the expression and activity of D-amino acid oxidase (DAO) and transaminases.
Cell Proliferation Supports robust cell growth at optimal concentrations.Generally supports cell growth, but may be slightly less efficient than L-methionine at equivalent total methionine concentrations.In avian myoblasts, no significant difference in proliferation was observed between L-methionine and DL-methionine. However, for cells with low DAO activity, proliferation might be reduced.
Metabolic Load Lower metabolic load.Higher metabolic load due to the energy and enzymatic requirements for the conversion of D-methionine.The conversion of D-methionine produces hydrogen peroxide as a byproduct, which can contribute to oxidative stress.
Typical Concentration in Media (e.g., DMEM/F-12) ~17.24 mg/L (~0.116 mM)When substituting for L-methionine, an equivalent total methionine concentration is typically used.For initial studies, it is recommended to use this compound at the same molar concentration as L-methionine in the standard medium formulation.

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution

This protocol describes the preparation of a sterile 100 mM stock solution of this compound that can be used to supplement methionine-free cell culture media.

Materials:

  • This compound (DL-Methionine) powder (cell culture grade)

  • Sterile deionized water or phosphate-buffered saline (PBS)

  • Sterile 15 mL or 50 mL conical tubes

  • 0.22 µm sterile syringe filter

  • Sterile syringes

  • Vortex mixer

  • Water bath (optional)

Procedure:

  • Aseptically weigh out 1.492 g of this compound powder and transfer it to a sterile 50 mL conical tube.

  • Add approximately 80 mL of sterile deionized water or PBS to the tube.

  • Vortex the solution vigorously to dissolve the powder. Gentle warming in a water bath (up to 37°C) can aid in dissolution.

  • Once the powder is completely dissolved, bring the final volume to 100 mL with sterile deionized water or PBS.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.

  • Label the tube clearly with "this compound Stock Solution (100 mM)" and the date of preparation.

  • Store the stock solution at 4°C for short-term use (up to one month) or at -20°C for long-term storage.

Protocol 2: Supplementation of Basal Medium with this compound

This protocol outlines the steps to prepare complete cell culture medium using a methionine-free basal medium and the prepared this compound stock solution.

Materials:

  • Methionine-free basal medium (e.g., DMEM, RPMI-1640)

  • 100 mM sterile this compound stock solution

  • Fetal Bovine Serum (FBS), dialyzed if necessary to remove endogenous methionine

  • Other required supplements (e.g., L-glutamine, penicillin-streptomycin)

  • Sterile serological pipettes and pipette aid

  • Sterile cell culture flasks or bottles

Procedure:

  • Start with a bottle of methionine-free basal medium.

  • To achieve a final concentration of 0.116 mM this compound (equivalent to the L-methionine concentration in DMEM/F-12), add 1.16 mL of the 100 mM this compound stock solution to 1 L of the basal medium.

  • Add other supplements as required by your specific cell line, such as FBS (typically to a final concentration of 10%) and antibiotics. It is crucial to use dialyzed FBS to minimize the introduction of unlabeled methionine.

  • Gently mix the complete medium by inverting the bottle several times.

  • The prepared medium is now ready for use. Store at 4°C and protect from light.

Protocol 3: Comparative Analysis of L-Methionine vs. This compound on Cell Viability using MTT Assay

This protocol provides a method to quantitatively compare the effects of L-methionine and this compound on cell viability and proliferation.

Materials:

  • Cells of interest (e.g., a cancer cell line)

  • Complete cell culture medium (with L-methionine)

  • Methionine-free basal medium

  • 100 mM sterile L-methionine stock solution

  • 100 mM sterile this compound stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in their standard complete culture medium and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Media Preparation: Prepare three types of experimental media using the methionine-free basal medium:

    • Control Medium: Supplemented with L-methionine to the standard concentration.

    • Test Medium: Supplemented with this compound to the same total molar concentration as the control medium.

    • Methionine-Free Medium: No methionine supplementation (negative control).

  • Treatment: After overnight incubation, carefully aspirate the seeding medium and replace it with 100 µL of the respective experimental media.

  • Incubation: Incubate the plate for various time points (e.g., 24, 48, and 72 hours).

  • MTT Assay: At each time point, perform the MTT assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Analysis: The absorbance values are directly proportional to the number of viable cells. Compare the absorbance readings between the different media conditions at each time point to assess the relative effects on cell viability and proliferation.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Methionine_Metabolism Met_in (+)-Methionine (extracellular) L_Met L-Methionine Met_in->L_Met L-isomer uptake D_Met D-Methionine Met_in->D_Met D-isomer uptake SAM S-adenosylmethionine (SAM) L_Met->SAM ATP Protein Protein Synthesis L_Met->Protein Keto_Met α-keto-γ- methylthiobutyrate D_Met->Keto_Met Oxidative deamination Keto_Met->L_Met Transamination SAH S-adenosylhomocysteine (SAH) SAM->SAH Methyl group donation Polyamines Polyamine Synthesis SAM->Polyamines Hcy Homocysteine SAH->Hcy Methylation Methylation Reactions (DNA, RNA, proteins) SAH->Methylation Hcy->L_Met Remethylation Cys Cysteine Hcy->Cys Transsulfuration GSH Glutathione (GSH) Synthesis Cys->GSH DAO D-amino acid oxidase (DAO) Transaminase Transaminase MAT MAT Methyltransferases Methyl- transferases SAHH SAHH CBS CBS

Caption: Metabolic fate of this compound in mammalian cells.

Experimental_Workflow start Start: Seed cells in 96-well plate prep_media Prepare Experimental Media: - L-Met (Control) - (+-)-Met (Test) - Met-Free (Negative Control) start->prep_media treatment Replace seeding medium with experimental media prep_media->treatment incubation Incubate for 24, 48, 72 hours treatment->incubation mtt_assay Perform MTT Assay: 1. Add MTT reagent 2. Incubate 3. Solubilize formazan incubation->mtt_assay read_absorbance Measure absorbance at 570 nm mtt_assay->read_absorbance analysis Data Analysis: Compare viability/proliferation across conditions read_absorbance->analysis end End analysis->end

Caption: Workflow for comparing the effects of methionine isomers.

References

Metabolic Labeling of Proteins with 35S-Methionine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling with 35S-methionine is a powerful technique used to study the biosynthesis, processing, transport, degradation, and half-life of proteins within a cellular context.[1][2] By introducing the radioactive isotope 35S in the form of L-methionine, researchers can specifically label newly synthesized proteins and track their fate over time. This method is highly sensitive, allowing for the detection of low-abundance proteins and dynamic cellular processes.[3] The low-energy beta emissions of 35S are readily detectable and relatively less damaging to cells compared to other isotopes, and its 87.5-day half-life provides a reasonable timeframe for experimentation.[3][4]

This document provides detailed application notes and protocols for performing metabolic labeling of proteins with 35S-methionine, with a focus on applications relevant to basic research and drug development.

Applications in Research and Drug Development

Metabolic labeling with 35S-methionine is a versatile tool with numerous applications, including:

  • Determining Protein Synthesis Rates: Quantifying the rate of synthesis of specific proteins under different cellular conditions or in response to drug treatment.

  • Protein Half-Life Determination: Pulse-chase experiments are instrumental in calculating the half-life of a protein, providing insights into its stability and degradation kinetics. This is crucial for understanding the mechanism of action of drugs that may alter protein stability.

  • Studying Protein Trafficking and Secretion: Following the journey of a newly synthesized protein through various cellular compartments (e.g., endoplasmic reticulum, Golgi apparatus) to its final destination.

  • Investigating Post-Translational Modifications: While not directly labeling modifications, this technique can be combined with other methods to study the timing and location of post-translational modifications on a newly synthesized protein.

  • Analyzing Protein-Protein Interactions: In conjunction with immunoprecipitation, metabolic labeling can be used to identify proteins that interact with a specific target protein at different time points.

  • Evaluating Drug Effects on Protein Homeostasis: Assessing how therapeutic compounds impact the synthesis, degradation, and overall turnover of specific proteins or the entire proteome.

Quantitative Data Presentation

The quantitative data obtained from 35S-methionine labeling experiments, particularly pulse-chase studies, are often presented in tables to facilitate comparison and analysis. The amount of radiolabeled protein is typically quantified using phosphorimaging or liquid scintillation counting of excised gel bands.

Table 1: Representative Data from a Pulse-Chase Experiment to Determine the Half-Life of Protein X

Chase Time (hours)35S-Protein X Signal (Arbitrary Units)% of Initial 35S-Protein X Remaining
010,000100%
27,50075%
45,10051%
62,60026%
81,30013%

Table 2: Effect of a Novel Drug on the Synthesis Rate of a Target Protein

Treatment35S-Labeled Target Protein (Counts Per Minute)Fold Change vs. Control
Vehicle Control5,5001.0
Drug A (10 µM)11,2002.04
Drug B (10 µM)2,8000.51

Experimental Protocols

Safety Precautions: When working with 35S-labeled compounds, it is crucial to follow all institutional guidelines for handling radioactive materials. 35S can release volatile radioactive by-products, so it is recommended to work in a designated fume hood and use charcoal traps to capture volatile emissions. Always wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.

Protocol 1: Standard Metabolic Labeling of Proteins

This protocol is suitable for general-purpose labeling of newly synthesized proteins.

Materials:

  • Cells of interest (adherent or suspension)

  • Complete culture medium

  • Methionine-free culture medium

  • 35S-L-methionine (or a 35S-methionine/cysteine mix)

  • Phosphate-buffered saline (PBS), sterile and ice-cold

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors

  • Scintillation fluid and vials (for quantification)

  • SDS-PAGE equipment and reagents

  • Phosphorimager or autoradiography film

Procedure:

  • Cell Preparation: Plate cells and grow them to the desired confluency (typically 70-80%).

  • Methionine Starvation: Wash the cells twice with pre-warmed, sterile PBS. Replace the complete medium with pre-warmed, methionine-free medium. Incubate the cells for 30-60 minutes at 37°C to deplete the intracellular pool of unlabeled methionine.

  • Labeling: Add 35S-methionine to the methionine-free medium at a final concentration of 50-200 µCi/mL. The optimal concentration may need to be determined empirically.

  • Incubation: Incubate the cells for the desired labeling period (e.g., 30 minutes to 4 hours) at 37°C. Shorter incubation times are used for pulse-labeling.

  • Cell Lysis: After the labeling period, place the culture dish on ice. Aspirate the radioactive medium and wash the cells twice with ice-cold PBS.

  • Add ice-cold lysis buffer to the cells and incubate on ice for 15-30 minutes with occasional agitation.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Analysis: The supernatant containing the radiolabeled proteins can be analyzed by various methods, including immunoprecipitation followed by SDS-PAGE and autoradiography or phosphorimaging.

Protocol 2: Pulse-Chase Experiment for Determining Protein Half-Life

This protocol allows for the determination of the stability of a protein of interest.

Materials:

  • Same as Protocol 1

  • Chase medium: Complete culture medium supplemented with a high concentration of non-radioactive ("cold") L-methionine (e.g., 5-10 mM).

Procedure:

  • Cell Preparation and Starvation: Follow steps 1 and 2 from Protocol 1.

  • Pulse Labeling: Add 35S-methionine to the methionine-free medium and incubate for a short period (the "pulse"), typically 15-60 minutes, to label newly synthesized proteins.

  • Chase: Quickly aspirate the radioactive labeling medium and wash the cells twice with pre-warmed, sterile PBS.

  • Add pre-warmed chase medium to the cells. This is time point zero (t=0) of the chase.

  • Time Course Collection: At various time points during the chase (e.g., 0, 1, 2, 4, 8, 24 hours), harvest the cells by following the cell lysis procedure (steps 5-8) from Protocol 1.

  • Analysis: The protein of interest is typically isolated from each time point by immunoprecipitation. The amount of radiolabeled protein at each time point is quantified by SDS-PAGE followed by phosphorimaging or scintillation counting. The data is then used to calculate the protein's half-life.

Visualizations

Signaling Pathway: The Ubiquitin-Proteasome System

Metabolic labeling is often used to study the degradation of proteins, a process frequently mediated by the ubiquitin-proteasome system. The following diagram illustrates this pathway.

Ubiquitin_Proteasome_Pathway cluster_0 Ubiquitin Activation cluster_1 Ubiquitin Conjugation cluster_2 Ubiquitin Ligation cluster_3 Proteasomal Degradation Ub Ubiquitin E1_Ub E1~Ub Ub->E1_Ub E1 E1 E1 (Activating Enzyme) ATP ATP ATP->E1_Ub AMP_PPi AMP + PPi E1_Ub->AMP_PPi E2_Ub E2~Ub E1_Ub->E2_Ub E2 E2 E2 (Conjugating Enzyme) PolyUb_Substrate Polyubiquitinated Protein E2_Ub->PolyUb_Substrate E3 E3 E3 (Ligase) Substrate Target Protein Substrate->PolyUb_Substrate Proteasome 26S Proteasome PolyUb_Substrate->Proteasome Peptides Peptides Proteasome->Peptides

Caption: The Ubiquitin-Proteasome Pathway for protein degradation.

Experimental Workflow: Pulse-Chase Labeling

The following diagram outlines the key steps in a pulse-chase experiment.

Pulse_Chase_Workflow cluster_0 Preparation cluster_1 Pulse cluster_2 Chase cluster_3 Sample Collection cluster_4 Analysis A 1. Culture cells to desired confluency B 2. Starve cells in methionine-free medium A->B C 3. Add 35S-methionine for a short period B->C D 4. Wash and add 'cold' methionine medium C->D E 5. Lyse cells at various time points D->E F 6. Immunoprecipitate target protein E->F G 7. SDS-PAGE and Autoradiography F->G H 8. Quantify signal and determine half-life G->H

Caption: Workflow for a 35S-methionine pulse-chase experiment.

Logical Relationship: Immunoprecipitation of Radiolabeled Proteins

This diagram illustrates the process of isolating a specific radiolabeled protein from a complex cell lysate.

Immunoprecipitation_Workflow Lysate Radiolabeled Cell Lysate Complex Antibody-Antigen-Bead Complex Lysate->Complex Add Antibody & Beads Antibody Specific Primary Antibody Antibody->Complex Beads Protein A/G Beads Beads->Complex Wash Wash to remove non-specific binding Complex->Wash Elution Elute bound proteins Wash->Elution Analysis Analyze by SDS-PAGE and Autoradiography Elution->Analysis

Caption: Immunoprecipitation of 35S-labeled proteins.

References

Application of (+-)-Methionine in Animal Feed Formulation Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

(+-)-Methionine , a racemic mixture of D- and L-isomers, is a widely utilized synthetic source of the essential amino acid methionine in animal feed. Its application is critical for optimizing animal growth, feed efficiency, and overall health, particularly in diets based on plant proteins like corn and soybean meal, which are often deficient in methionine.[1][2] This document provides detailed application notes and experimental protocols for studying the efficacy and mechanisms of this compound in various animal species.

Core Concepts and Applications

Methionine is a sulfur-containing amino acid crucial for protein synthesis, and it serves as a precursor for other vital compounds such as cysteine, taurine, and glutathione.[3][4][5] Its metabolic roles extend to being a primary methyl donor through S-adenosylmethionine (SAM), which is essential for a myriad of metabolic processes including DNA, RNA, and protein methylation.

Key applications in animal nutrition include:

  • Improving Growth Performance: Supplementation with this compound enhances growth rates and feed efficiency in poultry, swine, and aquaculture species.

  • Enhancing Gut Health: Methionine contributes to improved gut morphology, such as increased villus height in the duodenum, and supports gut barrier integrity.

  • Supporting Immune Function and Antioxidant Status: It plays a role in the synthesis of glutathione, a major cellular antioxidant, thereby protecting against oxidative stress. This is particularly important during periods of stress, such as heat stress.

  • Reducing Nitrogen Excretion: By balancing the amino acid profile of the feed, methionine improves protein utilization and reduces nitrogen waste, which has environmental benefits.

While animals primarily utilize the L-isomer of methionine for protein synthesis, they possess enzymes, such as D-amino acid oxidase, that can convert the D-isomer into the usable L-form. This conversion allows this compound to be an effective supplement. Meta-analyses of multiple trials in broilers suggest that DL-methionine and L-methionine are nutritionally equivalent for supporting performance. However, some studies in nursery pigs and under specific stress conditions have suggested a potential bioavailability advantage for L-methionine.

Quantitative Data Presentation

The following tables summarize quantitative data from studies evaluating the effects of this compound supplementation in various animal species.

Table 1: Performance and Gut Health in Nursery Pigs Supplemented with L-Methionine vs. DL-Methionine

ParameterDL-MethionineL-MethionineP-valueReference
Experiment 1 (20 days)
Average Daily Gain (ADG)-Tendency to be greaterP = 0.087
Plasma Urea Nitrogen (PUN)-ReducedP < 0.01
Experiment 2 (20 days)
Duodenum Villus Height-GreaterP < 0.05
Duodenum Villus Width-GreaterP < 0.05
Duodenum Glutathione (GSH)-GreaterP < 0.05
Duodenum Protein Carbonyl-LowerP < 0.05

Table 2: Performance of Broiler Chickens Fed Varying Levels of DL-Methionine

Treatment (g/kg MET)SexFinal Body Weight (g)Feed Conversion Ratio (FCR)Reference
0Male2400 (at 48d)-
0.5Male2400 (at 48d)-
1Male2400 (at 46d)Better than female
2Male2400 (at 46d)Better than female
0Female--
0.5Female--
1Female--
2Female--

Table 3: Milk Production in Dairy Cows Supplemented with Rumen-Protected Methionine (RPM)

ParameterControlRPM SupplementedEffectReference
Milk Fat (%)--Significantly increased
Milk Protein (%)--Significantly increased
Milk Yield ( kg/d )--Not significantly affected
Milk Total Solids (%)12.7313.39Greater (P < 0.01)
Optimal RPM Dose (g/d)--7.5 - 12.5

Table 4: Methionine Requirements in Various Aquaculture Species

SpeciesMethionine Requirement (% of diet)Reference
Sea Bream1.71
Japanese Flounder1.49
Yellow Croaker1.44
Grouper1.31
Cobia1.19
Snakehead1.19
Striped Catfish1.01
Red Drum0.94
Gibel Carp0.71
Tilapia0.49
Pacific White Shrimp0.87

Experimental Protocols

Protocol 1: Broiler Chicken Growth Performance Trial

Objective: To evaluate the effect of varying levels of dietary this compound on the growth performance, feed utilization, and carcass yield of broiler chickens.

Materials:

  • Day-old broiler chicks (e.g., Ross 708)

  • Environmentally controlled poultry housing with pens

  • Feeders and drinkers

  • Basal diet deficient in methionine

  • This compound (DL-Methionine, 99% purity)

  • Analytical scales

Procedure:

  • Animal Allocation: Randomly distribute day-old chicks into pens with a sufficient number of replicates per treatment (e.g., 8 treatments, 4 replicates, 44-53 birds/pen).

  • Diet Formulation: Formulate a basal diet (e.g., corn-soybean meal based) to be deficient in methionine. Create treatment diets by adding graded levels of this compound (e.g., 0, 0.5, 1.0, 2.0 g/kg of feed) to the basal diet.

  • Feeding and Management: Provide feed and water ad libitum. Maintain appropriate environmental conditions (temperature, humidity, lighting) for the age of the broilers. The feeding trial can be divided into phases (e.g., starter, grower, finisher).

  • Data Collection:

    • Record body weight and feed intake per pen at regular intervals (e.g., weekly) to calculate Average Daily Gain (ADG), Average Daily Feed Intake (ADFI), and Feed Conversion Ratio (FCR).

    • At the end of the trial (e.g., day 42), select a subset of birds from each pen for carcass analysis to determine carcass yield, breast meat yield, etc.

  • Statistical Analysis: Analyze the data using appropriate statistical models (e.g., ANOVA) to determine the effect of dietary treatments on the measured parameters.

Protocol 2: Nitrogen Balance Assay in Poultry

Objective: To determine the nitrogen retention and apparent metabolizable energy of diets supplemented with this compound.

Materials:

  • Metabolic cages for individual bird housing

  • Broilers of a specific age

  • Experimental diets

  • Equipment for feed and excreta collection and analysis

Procedure:

  • Acclimation: House birds individually in metabolic cages and acclimate them to the experimental diets for a period (e.g., 5-7 days).

  • Collection Period: Over a defined period (e.g., 3-4 consecutive days), quantitatively collect all excreta from each bird. Record the total feed intake for each bird during this period.

  • Sample Processing: Pool and homogenize the collected excreta for each bird. Dry a subsample to determine moisture content and grind for chemical analysis.

  • Chemical Analysis: Analyze feed and dried excreta samples for nitrogen content (e.g., using the Kjeldahl method) and gross energy (using a bomb calorimeter).

  • Calculations:

    • Nitrogen Retention: Calculate as (Nitrogen Intake - Nitrogen Excreted) / Nitrogen Intake.

    • Apparent Metabolizable Energy (AME): Calculate as (Gross Energy Intake - Gross Energy Excreted).

  • Statistical Analysis: Analyze the calculated values to determine the effects of the dietary treatments.

Protocol 3: Analysis of Methionine in Feed

Objective: To quantify the concentration of methionine in animal feed samples.

Materials:

  • Feed samples

  • Performic acid

  • 6N Hydrochloric acid (HCl)

  • Borate buffer (pH 7.85)

  • 9-fluorenylmethyl chloroformate (9-FMC)

  • Reverse-phase liquid chromatography (LC) system with a fluorescence detector

Procedure:

  • Sample Preparation: Weigh a finely ground portion of the feed sample.

  • Oxidation: Subject the sample to oxidation with performic acid for 16 hours to convert methionine to methionine sulfone.

  • Hydrolysis: Hydrolyze the oxidized sample with 6N HCl for 24 hours.

  • Derivatization: Evaporate an aliquot of the hydrolysate, dissolve it in borate buffer, and derivatize with 9-FMC.

  • LC Analysis: Analyze the derivatized sample using a reverse-phase LC system. Use a fluorescence detector with an excitation wavelength of 254 nm and an emission wavelength of 313 nm.

  • Quantification: Quantify methionine (as methionine sulfone) using an internal standard calibration. Other official methods include ion-exchange chromatography (IEC).

Visualization of Pathways and Workflows

Methionine_Metabolism Met Methionine ((+)-Met) SAM S-Adenosylmethionine (SAM) Met->SAM Transmethylation SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methylation Methyl_Acceptors Methyl Acceptors (DNA, RNA, proteins) SAM->Methyl_Acceptors Hcy Homocysteine SAH->Hcy Hydrolysis Hcy->Met Remethylation Cystathionine Cystathionine Hcy->Cystathionine Transsulfuration Cys Cysteine Cystathionine->Cys GSH Glutathione (GSH) Cys->GSH Synthesis Methylated_Products Methylated Products Methyl_Acceptors->Methylated_Products Serine Serine Serine->Cystathionine

Caption: Key metabolic pathways of methionine in animals.

Antioxidant_Pathway Met (+)-Methionine Cys Cysteine Met->Cys Transsulfuration GSH Glutathione (GSH) Master Antioxidant Cys->GSH Precursor GPx Glutathione Peroxidase (GPx) GSH->GPx Cofactor ROS Reactive Oxygen Species (ROS) (Free Radicals) Oxidative_Stress Oxidative Stress & Cell Damage ROS->Oxidative_Stress Detox Detoxification GPx->Detox Neutralizes ROS

Caption: Role of methionine in the antioxidant defense system.

Experimental_Workflow start Hypothesis Formulation design Experimental Design (e.g., Dose-Response) start->design diet Diet Formulation (Basal & Treatment Diets) design->diet animal Animal Allocation (Randomization) diet->animal feeding Feeding Trial animal->feeding data Data Collection (Performance, Samples) feeding->data analysis Sample Analysis (Blood, Tissues, Feed) data->analysis stats Statistical Analysis analysis->stats results Results Interpretation & Conclusion stats->results end Publication/Report results->end

Caption: General workflow for an animal feed formulation study.

References

Application Notes: Analytical Techniques for Detecting Methionine Enantiomers in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine, an essential sulfur-containing amino acid, exists in two enantiomeric forms: L-methionine and D-methionine. While L-methionine is the biologically active form integral to protein synthesis and various metabolic pathways, the presence and concentration of D-methionine in biological systems are of growing interest.[1] D-amino acids have been implicated as potential biomarkers in various physiological and pathological states, including neurological disorders, cancer, and kidney diseases.[1][2] Consequently, the accurate and sensitive quantification of methionine enantiomers in complex biological matrices such as plasma, urine, and cerebrospinal fluid (CSF) is crucial for biomedical research and pharmaceutical development.

These application notes provide detailed protocols and comparative data for the three primary analytical techniques used for the chiral separation and quantification of methionine: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).

High-Performance Liquid Chromatography (HPLC) for Methionine Enantiomer Analysis

HPLC is a versatile and widely used technique for chiral separations. The strategy for separating enantiomers like D- and L-methionine typically falls into two categories: direct separation using a chiral stationary phase (CSP) or indirect separation after derivatization with a chiral reagent to form diastereomers, which can then be resolved on a standard achiral column.

Direct Enantioseparation using a Chiral Stationary Phase (CSP)

This method avoids derivatization, simplifying sample preparation. The separation is achieved through differential interactions between the methionine enantiomers and a chiral selector immobilized on the stationary phase. Macrocyclic glycopeptide (e.g., teicoplanin) and cyclofructan-based CSPs are particularly effective for underivatized amino acids.[3][4]

Experimental Protocol: Direct Analysis on a Cyclofructan CSP

This protocol is based on the methodology described by Hroboňová et al. for the analysis of methionine enantiomers in dietary supplements, which can be adapted for biological fluids after appropriate sample cleanup.

1. Sample Preparation (Plasma/Serum): a. To 100 µL of plasma, add 400 µL of acetonitrile to precipitate proteins. b. Vortex the mixture for 1 minute. c. Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins. d. Collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in 100 µL of the mobile phase. f. Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC-UV Conditions:

  • Column: Isopropylcarbamate cyclofructan 6 (IP-CF6) CSP.
  • Mobile Phase: Methanol/acetonitrile/acetic acid/triethylamine (75/25/0.3/0.2 v/v/v/v).
  • Flow Rate: 0.8 mL/min.
  • Column Temperature: 23 °C.
  • Injection Volume: 20 µL.
  • Detection: UV at 210 nm.

Workflow for Direct HPLC Analysis

cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Biological Sample (e.g., Plasma) Deprotein Protein Precipitation (Acetonitrile) Sample->Deprotein Centrifuge Centrifugation Deprotein->Centrifuge Evap Evaporation (Nitrogen Stream) Centrifuge->Evap Recon Reconstitution (Mobile Phase) Evap->Recon Filter Filtration (0.45 µm) Recon->Filter HPLC HPLC Injection (Chiral Stationary Phase) Filter->HPLC Detection UV Detection (210 nm) HPLC->Detection Quant Data Analysis & Quantification Detection->Quant

Caption: Workflow for direct chiral HPLC analysis of methionine enantiomers.

Indirect Enantioseparation via Chiral Derivatization (UPLC-MS/MS)

This highly sensitive method involves derivatizing the amino acids with a chiral agent, such as (S)-N-(4-nitrophenoxycarbonyl)phenylalanine 2-methoxyethyl ester ((S)-NIFE), to form diastereomers. These diastereomers have different physical properties and can be separated on a standard reversed-phase column (e.g., C18) and detected with high sensitivity by tandem mass spectrometry.

Experimental Protocol: (S)-NIFE Derivatization and UPLC-MS/MS Analysis

This protocol is adapted from a method developed for quantifying D-amino acids in various human body fluids.

1. Sample Preparation and Derivatization: a. To 50 µL of biological fluid (plasma, CSF, or urine), add an internal standard solution. b. Precipitate proteins by adding 200 µL of methanol. Vortex and centrifuge at 14,000 x g for 5 minutes. c. Transfer 150 µL of the supernatant to a new tube and evaporate to dryness. d. To the dried residue, add 50 µL of 125 mM borate buffer (pH 8.8) and 50 µL of 6 mM (S)-NIFE in acetone. e. Vortex and incubate at 60 °C for 20 minutes. f. Add 10 µL of 1% formic acid to stop the reaction. g. The sample is now ready for UPLC-MS/MS analysis.

2. UPLC-MS/MS Conditions:

  • Column: Standard reversed-phase C18 column.
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in acetonitrile.
  • Gradient: A suitable gradient to separate the diastereomeric derivatives.
  • Mass Spectrometry: Tandem mass spectrometer (e.g., triple quadrupole) operating in positive ion mode with Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions for the (S)-NIFE derivatives of D- and L-methionine must be determined.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for chiral analysis, offering high resolution and sensitivity. It requires derivatization to make the non-volatile amino acids amenable to gas chromatography. Similar to HPLC, both direct and indirect approaches are possible. The indirect method involves derivatization with a chiral reagent to form diastereomers, which are then separated on a standard achiral GC column.

Experimental Protocol: Indirect Analysis via Diastereomer Formation

This protocol is based on the method by Hasegawa et al. for the stereoselective determination of methionine enantiomers in rat plasma.

1. Sample Preparation and Derivatization: a. Extraction: To 50 µL of plasma, add an internal standard (e.g., DL-[2H7]Methionine). Apply the mixture to a cation-exchange solid-phase extraction (SPE) cartridge (e.g., BondElut SCX). Wash the cartridge and elute the amino acids with aqueous ammonia. Evaporate the eluate to dryness. b. Esterification: Add 200 µL of 3 M HCl in methanol to the residue. Heat at 100 °C for 30 minutes to form the methyl ester. Evaporate the reagent. c. Acylation: To the dried methyl ester, add 50 µL of dichloromethane and 20 µL of (+)-α-methoxy-α-trifluoromethylphenylacetyl (MTPA) chloride. Heat at 100 °C for 30 minutes. Evaporate the solvent. d. Reconstitute the final diastereomeric derivative in a suitable solvent (e.g., ethyl acetate) for GC-MS injection.

2. GC-MS Conditions:

  • Column: Standard non-chiral capillary column (e.g., DB-5ms).
  • Carrier Gas: Helium.
  • Injection Mode: Splitless.
  • Temperature Program: Start at an initial temperature (e.g., 150 °C) and ramp up to a final temperature (e.g., 280 °C) to elute the derivatives.
  • Mass Spectrometry: Operate in Chemical Ionization (CI) or Electron Ionization (EI) mode. Use Selected Ion Monitoring (SIM) of molecular-related ions for quantification.

Workflow for Indirect GC-MS Analysis

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Plasma Sample + Internal Standard SPE Solid-Phase Extraction (Cation Exchange) Sample->SPE Ester Esterification (HCl in Methanol) SPE->Ester Acyl Acylation with Chiral Reagent (MTPA-Cl) Ester->Acyl Recon Reconstitution Acyl->Recon GCMS GC-MS Injection (Achiral Column) Recon->GCMS SIM Selected Ion Monitoring (SIM) GCMS->SIM Quant Data Analysis & Quantification SIM->Quant

Caption: Workflow for indirect GC-MS analysis via diastereomer formation.

Capillary Electrophoresis (CE)

Capillary electrophoresis offers high separation efficiency, short analysis times, and minimal sample consumption. Chiral separation is achieved by adding a chiral selector to the background electrolyte (BGE). Common selectors include cyclodextrins, macrocyclic antibiotics, and chiral metal complexes. The differential interaction of the enantiomers with the chiral selector as they migrate through the capillary results in their separation.

Experimental Protocol: Chiral Ligand Exchange CE

This protocol is a general representation of chiral ligand exchange capillary electrophoresis (CLE-CE), a common mode for separating amino acid enantiomers.

1. Sample Preparation: a. Deproteinize the biological sample (e.g., plasma) as described in the HPLC protocol (Section 1.1, Step 1). b. Reconstitute the dried extract in the background electrolyte or deionized water.

2. CE-UV Conditions:

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., ~60 cm total length).
  • Background Electrolyte (BGE): A buffer (e.g., 25 mM phosphate buffer) containing a metal salt (e.g., 10 mM Copper(II) sulfate) and a chiral ligand (e.g., 20 mM L-tartrate). The optimal pH and concentrations must be determined experimentally.
  • Applied Voltage: 25 kV (positive polarity).
  • Temperature: 20 °C.
  • Injection: Hydrodynamic injection (e.g., 35 mbar for 30 s).
  • Detection: UV at 200 nm.

Logical Relationship in Chiral Ligand Exchange CE

cluster_complex Ternary Complex Formation cluster_diastereomers Diastereomeric Complexes cluster_result Outcome Metal Metal Ion (e.g., Cu²⁺) D_Complex [Cu(L-Tartrate)(D-Met)] Metal->D_Complex L_Complex [Cu(L-Tartrate)(L-Met)] Metal->L_Complex Ligand Chiral Ligand (e.g., L-Tartrate) Ligand->D_Complex Ligand->L_Complex D_Met D-Methionine D_Met->D_Complex L_Met L-Methionine L_Met->L_Complex Mobility Different Electrophoretic Mobilities D_Complex->Mobility L_Complex->Mobility Separation Enantioseparation Mobility->Separation

Caption: Principle of separation in chiral ligand exchange CE.

Quantitative Data Summary

The following table summarizes the performance characteristics of various published methods for the determination of methionine enantiomers, providing a basis for comparison.

TechniqueMatrixMethod DetailsLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeKey Findings/Reference
HPLC-UV Dietary SupplementDirect; Isopropylcarbamate cyclofructan 6 CSP11 µg/mL-50 - 500 µg/mLGood linearity and applicability to real samples.
UPLC-MS/MS Human Plasma, CSF, UrineIndirect; (S)-NIFE derivatization, C18 column1.18 nM (for D-Met)~3.9 nMNot specifiedHighly sensitive method with baseline separation for 19 amino acids. Accuracy 85-107%.
GC-MS (CI) Rat PlasmaIndirect; MTPA-Cl derivatization, achiral columnNot specifiedNot specifiedNot specifiedIntra- and inter-day precision of 4.0% and 6.3% for endogenous L-Met.
LC-MS/MS Not specifiedDirect; Chiral core-shell tandem columnsNot specifiedNot specifiedNot specifiedUltra-fast analysis (3 minutes) for derivatized amino acids.
DMS-MS Standard SolutionIndirect; S-NIFE derivatizationNot specifiedNot specifiedR² = 0.997Novel method using ion mobility spectrometry for separation.

Conclusion

The choice of analytical technique for methionine enantiomer analysis depends on the specific requirements of the study, including the biological matrix, required sensitivity, available instrumentation, and desired throughput.

  • HPLC with chiral stationary phases offers a straightforward approach with minimal sample preparation, suitable for applications where high sensitivity is not the primary concern.

  • Derivatization followed by UPLC-MS/MS provides excellent sensitivity and specificity, making it the method of choice for detecting trace levels of D-methionine in complex biological fluids.

  • GC-MS is a robust and high-resolution alternative, particularly when coupled with stable isotope-labeled internal standards for precise quantification.

  • Capillary Electrophoresis is an advantageous technique when sample volume is limited, providing high-efficiency separations in a short time frame.

Each method requires careful validation for the specific biological matrix to ensure accuracy, precision, and reliability of the results. The protocols and data presented here serve as a comprehensive guide for researchers to select and implement the most appropriate method for their analytical needs.

References

Application Notes and Protocols: (+-)-Methionine as a Precursor in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the chemical synthesis of racemic methionine and its derivatives. (+-)-Methionine serves as a versatile precursor for a variety of molecules with applications in research, drug development, and materials science. This document outlines key synthetic methodologies, including the industrial production of DL-methionine, a laboratory-scale synthesis, and the preparation of N-acyl and heterocyclic derivatives.

Synthesis of this compound (DL-Methionine)

Two common methods for the synthesis of racemic methionine are the industrial-scale hydantoin-based process and a laboratory-scale synthesis via diethyl phthalimidomalonate.

Industrial Synthesis via 5-(2-(Methylthio)ethyl)hydantoin

The industrial production of DL-methionine is a multi-step process that begins with the reaction of acrolein, methyl mercaptan, and hydrogen cyanide to form 3-(methylthio)propionaldehyde, which then reacts to form the hydantoin intermediate. This intermediate is subsequently hydrolyzed to yield DL-methionine.

Experimental Workflow: Industrial Synthesis of DL-Methionine

G A Acrolein + Methyl Mercaptan + Ammonium Carbonate + Hydrogen Cyanide B Reaction in Methanol (80°C, 1.5 h) A->B Reagents C Formation of 5-(2-(methylthio)ethyl)hydantoin B->C Intermediate D Hydrolysis with NaOH (90-160°C, 1.5 h) C->D Hydrolysis E Formation of DL-Methionine Sodium Salt D->E Salt Formation F Neutralization with HCl (pH ~2.3) E->F Neutralization G Precipitation and Isolation of This compound F->G Product

Caption: Workflow for the industrial synthesis of DL-methionine.

Experimental Protocol: Synthesis of 5-(2-(methylthio)ethyl)hydantoin and Hydrolysis to DL-Methionine

Materials:

  • Acrolein

  • Methyl mercaptan

  • Ammonium carbonate

  • Hydrogen cyanide

  • Methanol

  • Sodium hydroxide (NaOH) solution (50%)

  • Hydrochloric acid (HCl) (45%)

Procedure:

  • Hydantoin Formation: In a suitable reactor, charge acrolein (300 kg), ammonium carbonate (1000 kg), hydrogen cyanide (150 kg), methanol (40 kg), and methyl mercaptan (190 kg).[1][2]

  • Heat the mixture to 80°C and maintain this temperature for 90 minutes to facilitate the formation of 5-(2-(methylthio)ethyl)hydantoin.[1][2]

  • Hydrolysis: Transfer the hot reaction mixture to a second reactor and add a 50% sodium hydroxide solution (600 kg).[2]

  • Heat the resulting mixture to 90°C and maintain for 90 minutes. This reaction is exothermic, and cooling may be required to maintain the temperature. Some process variations may carry out the hydrolysis at higher temperatures (e.g., 160°C) for a similar duration.

  • Neutralization and Isolation: Cool the reaction mixture and transfer it to a third reactor.

  • Add a 45% aqueous solution of hydrochloric acid (400 kg) to reduce the pH to approximately 2.3, leading to the precipitation of DL-methionine.

  • Maintain the mixture at 80°C for 60 minutes.

  • Cool the mixture and isolate the precipitated DL-methionine by filtration.

  • Wash the product with water and dry to obtain solid DL-methionine.

Quantitative Data: Industrial Synthesis of DL-Methionine

ParameterValueReference
Hydantoin Formation
Acrolein300 kg
Ammonium Carbonate1000 kg
Hydrogen Cyanide150 kg
Methyl Mercaptan190 kg
Methanol40 kg
Reaction Temperature80°C
Reaction Time90 min
Hydrolysis
50% NaOH Solution600 kg
Reaction Temperature90°C
Reaction Time90 min
Neutralization
45% HCl Solution400 kg
pH~2.3
Reaction Temperature80°C
Reaction Time60 min
Overall Conversion
Hydantoin Formation95%
DL-Methionine Formation95%
Laboratory Synthesis via Diethyl Phthalimidomalonate

A classic laboratory-scale synthesis of DL-methionine involves the alkylation of diethyl sodium phthalimidomalonate with β-chloroethyl methyl sulfide, followed by hydrolysis and decarboxylation.

Experimental Protocol: Synthesis of DL-Methionine from Diethyl Phthalimidomalonate

Materials:

  • Ethyl sodium phthalimidomalonate

  • β-chloroethyl methyl sulfide

  • 95% Ethanol

  • 5N Sodium hydroxide (NaOH)

  • Concentrated hydrochloric acid (HCl)

  • Pyridine

  • Absolute ethanol

  • Absolute ether

Procedure:

  • Alkylation: In a three-necked flask, heat a mixture of ethyl sodium phthalimidomalonate (85 g, 0.26 mole) and β-chloroethyl methyl sulfide (43 g, 0.39 mole) in an oil bath at 160-165°C for 1.5-2 hours, until the mixture is no longer alkaline.

  • Distill off the excess chloroethyl methyl sulfide under reduced pressure.

  • Treat the residual oil with warm water (150 cc) and chill the mixture to obtain crude ethyl 1-methylthiol-3-phthalimidopropane-3,3-dicarboxylate. Recrystallize from 95% ethanol to yield a pure product (75-79 g, 76-80% yield) with a melting point of 66-67°C.

  • Hydrolysis and Decarboxylation: Heat a solution of the ester (25 g, 0.066 mole) in 95% alcohol (30 cc) with 5N sodium hydroxide (70 cc) on a steam bath for about 2 hours, until a sample gives a clear solution on dilution with water.

  • Chill the solution to 0°C and cautiously neutralize with 0.2N HCl, followed by the slow addition of 5N HCl (75 cc) while maintaining the temperature at 0°C.

  • Complete the precipitation of 1-methylthiol-3-phthalamidopropane-3,3-dicarboxylic acid by the slow addition of concentrated HCl (60 cc). Filter the colorless crystals.

  • Final Hydrolysis and Isolation: Heat a suspension of the dicarboxylic acid (21.5 g, 0.063 mole) in hot water (350 cc) on a steam bath and add concentrated HCl (40 cc).

  • After 1.5 hours of heating, add more concentrated HCl (200 cc) and continue heating for another 45 minutes.

  • Cool the solution to precipitate phthalic acid, which is then filtered off.

  • Evaporate the combined filtrate and washings to dryness under reduced pressure.

  • Dissolve the residue in hot water (50 cc), treat with pyridine (18 cc), and pour into hot absolute alcohol (150 cc) to crystallize the methionine.

  • Filter, wash with alcohol, and dry the product. An additional crop can be obtained from the mother liquor. The total yield of nearly pure methionine is 7.9–8.0 g (84–85%).

Quantitative Data: Laboratory Synthesis of DL-Methionine

StepReactantsProductYieldMelting PointReference
AlkylationEthyl sodium phthalimidomalonate (85 g), β-chloroethyl methyl sulfide (43 g)Ethyl 1-methylthiol-3-phthalimidopropane-3,3-dicarboxylate76-80%66-67°C
Hydrolysis & Isolation1-Methylthiol-3-phthalamidopropane-3,3-dicarboxylic acid (21.5 g)DL-Methionine84-85%279-280°C

Synthesis of Methionine Derivatives

(+/-)-Methionine is a valuable starting material for the synthesis of various derivatives, including N-acyl compounds and heterocyclic structures, which are of interest in drug discovery and development.

N-Acetylation of this compound

N-acetyl-DL-methionine is a common derivative used in various applications, including as a precursor in enzymatic resolutions to obtain enantiomerically pure L-methionine.

Experimental Protocol: N-Acetylation of DL-Methionine

Materials:

  • DL-Methionine

  • Acetic anhydride

  • Sodium hydroxide (NaOH)

  • Acetic acid

Procedure:

  • Mix commercially available DL-methionine with NaOH and acetic anhydride in a mass ratio of 1:0.5:0.5.

  • Conduct the acetylation reaction at 40°C to obtain N-acetyl-DL-methionine.

  • The product can be isolated and purified by standard techniques such as crystallization.

Quantitative Data: N-Acetylation of DL-Methionine

ParameterValue
DL-Methionine:NaOH:Acetic Anhydride (mass ratio)1:0.5:0.5
Reaction Temperature40°C
Synthesis of 1,3,4-Oxadiazole Derivatives from L-Methionine

Methionine can be converted into its corresponding hydrazide, which can then be cyclized to form 1,3,4-oxadiazole derivatives. These heterocyclic compounds are known to exhibit a range of biological activities.

Experimental Workflow: Synthesis of 1,3,4-Oxadiazole from Methionine

G A This compound B Esterification (e.g., SOCl2, EtOH) A->B Step 1 C Methionine Ethyl Ester B->C Intermediate D Hydrazinolysis (Hydrazine Hydrate) C->D Step 2 E Methionine Hydrazide D->E Intermediate F Cyclization (e.g., CS2, KOH) E->F Step 3 G 5-(1-amino-3-(methylthio)propyl) -1,3,4-oxadiazole-2-thiol F->G Product

Caption: General workflow for the synthesis of a 1,3,4-oxadiazole derivative from methionine.

Experimental Protocol: Synthesis of 5-(1-amino-3-(methylthio)propyl)-1,3,4-oxadiazole-2-thiol

Materials:

  • L-Methionine

  • Thionyl chloride (SOCl₂)

  • Absolute ethanol

  • Hydrazine hydrate

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl)

Procedure:

  • Synthesis of L-Methionine Ethyl Ester: To a cooled (0°C) suspension of L-methionine (10 g, 0.067 mol) in absolute ethanol (100 mL), add thionyl chloride (5.8 mL, 0.08 mol) dropwise with stirring. Allow the reaction mixture to warm to room temperature and then reflux for 2 hours. Remove the solvent under reduced pressure to obtain L-methionine ethyl ester hydrochloride as a white solid.

  • Synthesis of L-Methionine Hydrazide: Dissolve the L-methionine ethyl ester hydrochloride in ethanol (100 mL) and add hydrazine hydrate (6.5 mL, 0.134 mol). Reflux the mixture for 4 hours. Cool the reaction mixture and remove the solvent under reduced pressure. The resulting residue is L-methionine hydrazide.

  • Synthesis of 5-(1-amino-3-(methylthio)propyl)-1,3,4-oxadiazole-2-thiol: Dissolve L-methionine hydrazide (0.05 mol) in a solution of potassium hydroxide (3.3 g, 0.06 mol) in ethanol (100 mL). Add carbon disulfide (3.6 mL, 0.06 mol) dropwise while cooling in an ice bath. Stir the mixture at room temperature for 12 hours. Acidify the reaction mixture with dilute hydrochloric acid to precipitate the product. Filter the solid, wash with water, and recrystallize from ethanol to obtain the desired 1,3,4-oxadiazole derivative.

Quantitative Data: Synthesis of a 1,3,4-Oxadiazole Derivative

StepKey ReagentsProductTypical Yield
EsterificationL-Methionine, Thionyl chloride, EthanolL-Methionine Ethyl Ester Hydrochloride>90%
HydrazinolysisL-Methionine Ethyl Ester, Hydrazine HydrateL-Methionine Hydrazide~80-90%
CyclizationL-Methionine Hydrazide, Carbon Disulfide, KOH5-(1-amino-3-(methylthio)propyl)-1,3,4-oxadiazole-2-thiol~60-70%

Biological Relevance and Signaling Pathways

Methionine is an essential amino acid and a crucial component of proteins. Its metabolic derivative, S-adenosylmethionine (SAM), is a universal methyl group donor involved in numerous biological pathways, including DNA methylation, histone modification, and the synthesis of phospholipids, neurotransmitters, and other essential molecules. Understanding these pathways is critical for drug development, as their dysregulation is implicated in various diseases, including cancer and neurological disorders.

Signaling Pathway: S-Adenosylmethionine (SAM) Cycle

G Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM Methionine Adenosyltransferase ATP ATP ATP->SAM Acceptor Methyl Acceptor (DNA, RNA, proteins, etc.) SAM->Acceptor SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferase Methylated_Acceptor Methylated Acceptor Acceptor->Methylated_Acceptor Methylation Homocysteine Homocysteine SAH->Homocysteine SAH Hydrolase Homocysteine->Methionine Methionine Synthase Cystathionine Cystathionine Homocysteine->Cystathionine Cystathionine β-synthase Serine Serine Serine->Cystathionine Cysteine Cysteine Cystathionine->Cysteine Cystathionine γ-lyase THF Tetrahydrofolate (THF) MTHF 5-Methyl-THF MTHF->THF

Caption: The S-Adenosylmethionine (SAM) cycle and its connection to the transsulfuration pathway.

References

Application Notes and Protocols for Studying Methionine Metabolism In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting in vivo experiments to study methionine metabolism. Detailed protocols for key experimental techniques, data presentation guidelines, and visualizations of relevant biological pathways are included to facilitate research in this critical area of metabolic science.

Introduction

Methionine is an essential sulfur-containing amino acid that plays a pivotal role in numerous cellular processes beyond its function as a building block for proteins.[1] Its metabolism is intricately linked to one-carbon metabolism, the synthesis of the universal methyl donor S-adenosylmethionine (SAM), and the production of the antioxidant glutathione.[2][3][4] Dysregulation of methionine metabolism has been implicated in various pathological conditions, including cancer, metabolic disorders, and aging-related diseases.[3] Studying methionine metabolism in vivo is therefore crucial for understanding disease pathogenesis and for the development of novel therapeutic strategies.

Core Metabolic Pathways

The central pathways of methionine metabolism are the Methionine Cycle (also known as the one-carbon cycle) and the Transsulfuration Pathway .

  • The Methionine Cycle: This cycle is responsible for the regeneration of methionine and the production of SAM. Methionine is first converted to SAM by methionine adenosyltransferase (MAT). After donating its methyl group in various methylation reactions, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. Homocysteine can be remethylated back to methionine to complete the cycle.

  • The Transsulfuration Pathway: This pathway channels homocysteine towards the synthesis of cysteine, a precursor for the major intracellular antioxidant, glutathione. This pathway is particularly important when methionine is in excess or when there is a high demand for cysteine and glutathione.

// Nodes Methionine [fillcolor="#4285F4", fontcolor="#FFFFFF"]; SAM [label="S-adenosylmethionine (SAM)", fillcolor="#FBBC05"]; SAH [label="S-adenosylhomocysteine (SAH)", fillcolor="#FBBC05"]; Homocysteine [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cystathionine [fillcolor="#34A853", fontcolor="#FFFFFF"]; Cysteine [fillcolor="#34A853", fontcolor="#FFFFFF"]; Glutathione [fillcolor="#34A853", fontcolor="#FFFFFF"]; Methylation [shape=ellipse, style=filled, fillcolor="#FFFFFF", label="Methylation Reactions\n(DNA, RNA, proteins)"]; Protein_Synthesis [shape=ellipse, style=filled, fillcolor="#FFFFFF"];

// Edges Methionine -> SAM [label="MAT"]; SAM -> SAH [label="Methyltransferases"]; SAH -> Homocysteine [label="SAHH"]; Homocysteine -> Methionine [label="MS, BHMT"]; Homocysteine -> Cystathionine [label="CBS"]; Cystathionine -> Cysteine [label="CTH"]; Cysteine -> Glutathione; SAM -> Methylation; Methionine -> Protein_Synthesis; } caption: "Core pathways of methionine metabolism."

Signaling Role of Methionine Metabolism

Methionine metabolism is not only a central metabolic hub but also a critical signaling node that influences cell growth, proliferation, and survival. A key player in this signaling network is the mechanistic target of rapamycin (mTOR) pathway. The availability of methionine and its downstream metabolite, SAM, is sensed by the cell and can modulate mTORC1 activity. When methionine levels are high, mTORC1 is activated, promoting anabolic processes such as protein and lipid synthesis. Conversely, methionine restriction can lead to mTORC1 inhibition, inducing catabolic processes like autophagy.

// Nodes Methionine [fillcolor="#4285F4", fontcolor="#FFFFFF"]; SAM [label="S-adenosylmethionine (SAM)", fillcolor="#FBBC05"]; mTORC1 [label="mTORC1", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Protein_Synthesis [label="Protein Synthesis", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Lipid_Synthesis [label="Lipid Synthesis", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Autophagy [label="Autophagy", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Methionine -> SAM; SAM -> mTORC1 [label="Activates"]; mTORC1 -> Protein_Synthesis [label="Promotes"]; mTORC1 -> Lipid_Synthesis [label="Promotes"]; mTORC1 -> Autophagy [label="Inhibits", arrowhead=tee]; } caption: "Methionine signaling via the mTORC1 pathway."

Experimental Design and Workflow

A typical in vivo study of methionine metabolism involves several key stages, from animal model selection and dietary intervention to sample collection and analysis.

// Edges Animal_Model -> Diet; Diet -> Tracer; Tracer -> Sample_Collection; Sample_Collection -> Metabolite_Extraction; Metabolite_Extraction -> LCMS; LCMS -> Data_Analysis; } caption: "General experimental workflow for in vivo studies."

Experimental Protocols

Protocol 1: Animal Models and Dietary Methionine Restriction

Rodent models, particularly mice, are widely used to study the in vivo effects of altered methionine metabolism. Dietary methionine restriction (MR) is a common and effective intervention to probe the metabolic and signaling consequences of reduced methionine availability.

Materials:

  • Wild-type mice (e.g., C57BL/6J)

  • Chemically defined diets with varying methionine content (e.g., control diet with 0.86% methionine and MR diet with 0.17% methionine). Diets should be devoid of cysteine to ensure that methionine is the only source of sulfur amino acids.

  • Metabolic cages for monitoring food intake and collecting urine/feces.

Procedure:

  • Acclimatize mice to the housing facility and a standard chow diet for at least one week.

  • Randomly assign mice to experimental groups (e.g., control diet and MR diet).

  • House mice individually in metabolic cages to accurately measure food consumption.

  • Provide ad libitum access to the respective diets and water.

  • Monitor body weight and food intake regularly (e.g., weekly).

  • The duration of the dietary intervention will depend on the specific research question, ranging from a few days to several weeks or even the entire lifespan of the animal.

Protocol 2: In Vivo Stable Isotope Tracing

Stable isotope tracing is a powerful technique to quantify metabolic fluxes through specific pathways in vivo. By administering a labeled substrate (e.g., U-13C-methionine), researchers can track the incorporation of the isotope into downstream metabolites.

Materials:

  • Stable isotope-labeled methionine (e.g., [U-13C5, 34S]-L-methionine)

  • Sterile saline solution for tracer administration

  • Syringes and needles for injection or infusion pumps

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Following the dietary intervention period, fast the animals for a short duration (e.g., 4-6 hours) to achieve a metabolic baseline.

  • Administer the stable isotope tracer. This can be done via a bolus intravenous (IV) or intraperitoneal (IP) injection, or through continuous infusion for steady-state labeling. The choice of administration route and duration depends on the desired kinetic information.

  • At defined time points after tracer administration, collect blood samples (e.g., via tail vein or cardiac puncture) and harvest tissues of interest.

  • Immediately freeze tissues in liquid nitrogen to quench metabolic activity.

  • Store all samples at -80°C until metabolite extraction.

Protocol 3: Sample Preparation and LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of methionine and its related metabolites.

Materials:

  • Frozen tissue and plasma samples

  • Homogenizer (e.g., bead beater or sonicator)

  • Extraction solvent (e.g., 80% methanol)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Metabolite Extraction from Tissue:

    • Weigh a small piece of frozen tissue (~20-50 mg).

    • Add ice-cold extraction solvent and homogenize the tissue.

    • Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cellular debris.

    • Collect the supernatant containing the metabolites.

  • Metabolite Extraction from Plasma:

    • Thaw plasma samples on ice.

    • Add ice-cold extraction solvent to precipitate proteins.

    • Vortex and then centrifuge at high speed at 4°C.

    • Collect the supernatant.

  • LC-MS/MS Analysis:

    • Inject the extracted metabolites onto an appropriate LC column for separation (e.g., a reversed-phase C18 column).

    • Use a mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify the specific mass transitions for methionine and its metabolites (e.g., SAM, SAH, homocysteine, cystathionine, cysteine, glutathione).

    • Analyze the isotopic enrichment of each metabolite to determine the extent of label incorporation.

Data Presentation

Quantitative data should be summarized in clearly structured tables to allow for easy comparison between experimental groups.

Table 1: Effect of Methionine Restriction on Body Weight and Food Intake in Mice

ParameterControl Diet (0.86% Met)Methionine-Restricted Diet (0.17% Met)p-value
Initial Body Weight (g)22.5 ± 1.822.3 ± 1.5>0.05
Final Body Weight (g)28.7 ± 2.124.1 ± 1.9<0.05
Average Daily Food Intake (g)3.5 ± 0.44.1 ± 0.5<0.05

Data are presented as mean ± SD. Statistical significance was determined by Student's t-test.

Table 2: Relative Abundance of Methionine Cycle Metabolites in Liver Tissue

MetaboliteControl DietMethionine-Restricted DietFold Changep-value
Methionine1.00 ± 0.120.35 ± 0.080.35<0.001
S-adenosylmethionine (SAM)1.00 ± 0.150.62 ± 0.110.62<0.01
S-adenosylhomocysteine (SAH)1.00 ± 0.180.85 ± 0.140.85>0.05
Homocysteine1.00 ± 0.211.52 ± 0.251.52<0.05
Cysteine1.00 ± 0.170.78 ± 0.130.78<0.05
Glutathione (GSH)1.00 ± 0.140.81 ± 0.100.81<0.05

Data are presented as relative abundance normalized to the control group (mean ± SD). Statistical significance was determined by Student's t-test.

Table 3: Metabolic Flux Rates through Methionine Pathways (nmol/g tissue/hr)

FluxControl DietMethionine-Restricted Dietp-value
Methionine to SAM (Transmethylation)150.2 ± 18.585.7 ± 12.3<0.01
Homocysteine to Cysteine (Transsulfuration)75.6 ± 9.842.1 ± 7.5<0.01
Homocysteine to Methionine (Remethylation)60.3 ± 8.195.4 ± 11.2<0.01

Flux rates were calculated based on stable isotope tracing data and are presented as mean ± SD. Statistical significance was determined by Student's t-test.

Conclusion

The experimental designs and protocols outlined in these application notes provide a robust framework for investigating the complex roles of methionine metabolism in vivo. By combining dietary interventions, stable isotope tracing, and advanced analytical techniques, researchers can gain valuable insights into the metabolic and signaling functions of methionine in health and disease, ultimately paving the way for new therapeutic interventions.

References

Formulation of (+-)-Methionine Solutions for Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the preparation and use of (+-)-methionine solutions in a research setting. This compound, a racemic mixture of the essential amino acid, is a critical component in various biological studies, ranging from cell culture to animal models. Proper formulation and handling are crucial for obtaining reliable and reproducible experimental results.

Physicochemical Properties and Solubility

Understanding the fundamental properties of this compound is the first step in preparing stable and effective solutions.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₅H₁₁NO₂S[1][2]
Molecular Weight 149.21 g/mol [1]
Appearance White or light tan crystalline powder[1]
Melting Point 281 °C (decomposes)[3]
pKa (Carboxyl) 2.28
pKa (Amino) 9.21
Solubility

The solubility of this compound is influenced by temperature and pH. It is sparingly soluble in water under neutral conditions, but its solubility increases in acidic or basic solutions due to the ionization of its carboxyl and amino groups.

Table 2: Solubility of this compound in Water at Different Temperatures

Temperature (°C)Solubility ( g/100 mL)
204.8
25~5.0
305.8
407.5
509.7

Table 3: Solubility of dl-Methionine in Water at Different pH Values (at 29°C - 69°C)

pHMole Fraction Solubility (x 10³)
1.215 - 35
2.210 - 25
3.55 - 15
5.6 (isoelectric point)3 - 10 (minimum solubility)
7.05 - 15
9.010 - 25
10.015 - 35

Data adapted from a study on the temperature and pH-dependent solubility of dl-methionine.

Preparation of Stock Solutions

For most research applications, a concentrated stock solution of this compound is prepared and then diluted to the desired final concentration.

Protocol 1: Preparation of a 100 mM this compound Stock Solution in Water

Materials:

  • This compound powder

  • Sterile, deionized, or distilled water

  • Sterile container (e.g., Falcon tube or glass bottle)

  • Magnetic stirrer and stir bar (optional)

  • 0.22 µm sterile filter

Procedure:

  • Weigh out 1.492 g of this compound powder for every 100 mL of stock solution desired.

  • Add the powder to a sterile container.

  • Add approximately 80% of the final volume of sterile water.

  • If necessary, gently heat the solution (up to 50°C) and/or use a magnetic stirrer to aid dissolution. Do not boil.

  • Once fully dissolved, allow the solution to cool to room temperature.

  • Bring the solution to the final desired volume with sterile water.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.

  • Store the stock solution at 2-8°C. For long-term storage, aliquoting and freezing at -20°C is recommended.

Stability and Storage

Methionine in solution can be susceptible to oxidation, particularly at the sulfur atom, forming methionine sulfoxide and subsequently methionine sulfone. This oxidation can be accelerated by exposure to light, high temperatures, and certain metal ions.

Table 4: Stability and Recommended Storage of this compound Solutions

Storage ConditionRecommended DurationNotes
2-8°C Up to 5 years for stock solutionsProtect from light.
-20°C > 1 yearAliquoting is recommended to avoid repeated freeze-thaw cycles.
Room Temperature Short-term use (days to weeks)Prone to oxidation, especially if exposed to light.

Applications in Cell Culture

Methionine is an essential amino acid for cell growth and is a standard component of most cell culture media. In some experimental setups, it is necessary to use methionine-free media or to supplement with specific concentrations or isotopic forms of methionine.

Protocol 2: Preparation of Methionine-Free Cell Culture Medium

Materials:

  • Methionine-free basal medium powder (e.g., DMEM, RPMI-1640)

  • Sterile, cell culture grade water

  • Sodium bicarbonate

  • Other required supplements (e.g., L-glutamine, penicillin-streptomycin)

  • Dialyzed Fetal Bovine Serum (dFBS) (to avoid introducing unlabeled methionine)

  • 0.22 µm sterile filter unit

Procedure:

  • Following the manufacturer's instructions, dissolve the methionine-free basal medium powder in sterile water.

  • Add the required amount of sodium bicarbonate and other supplements, excluding methionine.

  • Adjust the pH to the recommended level for the specific medium.

  • Bring the medium to the final volume with sterile water.

  • Sterilize the medium by filtering through a 0.22 µm filter unit.

  • Aseptically add dialyzed FBS to the desired final concentration (typically 10%).

  • This methionine-free medium can now be supplemented with a sterile stock solution of this compound to achieve the desired experimental concentration.

Table 5: Typical Concentrations of L-Methionine in Common Cell Culture Media

MediumL-Methionine Concentration (mg/L)L-Methionine Concentration (mM)
DMEM 300.2
RPMI-1640 150.1
MEM 150.1
F-12 4.480.03

Note: For this compound, the concentration of the L-enantiomer will be half of the total concentration.

Workflow for SILAC (Stable Isotope Labeling by Amino acids in Cell Culture) using L-Methionine-d8

silac_workflow cluster_prep Medium Preparation cluster_culture Cell Culture cluster_exp Experiment & Analysis Light_Medium Prepare 'Light' Medium (with unlabeled Methionine) Culture_Light Culture control cells in 'Light' Medium Light_Medium->Culture_Light Heavy_Medium Prepare 'Heavy' Medium (with L-Methionine-d8) Culture_Heavy Culture experimental cells in 'Heavy' Medium Heavy_Medium->Culture_Heavy Experiment Perform Experiment (e.g., drug treatment) Culture_Light->Experiment Adaptation Adapt cells for at least 5-6 cell doublings Culture_Heavy->Adaptation Adaptation->Experiment Harvest Harvest and combine cell populations Experiment->Harvest Lyse Cell Lysis and Protein Digestion Harvest->Lyse MS Mass Spectrometry Analysis Lyse->MS Quantify Quantify Protein Expression (Heavy/Light Ratios) MS->Quantify

Workflow for a typical SILAC experiment using labeled methionine.

Applications in Animal Studies

This compound is frequently used in animal studies to investigate its effects on metabolism, aging, and various disease models. Administration is typically through dietary supplementation or oral gavage.

Protocol 3: Preparation of this compound for Oral Gavage in Rodents

Materials:

  • This compound powder

  • Vehicle (e.g., sterile water, 0.5% carboxymethylcellulose)

  • Sterile container

  • Homogenizer or sonicator (optional)

  • Gavage needles appropriate for the animal size

Procedure:

  • Calculate the required amount of this compound based on the desired dose (mg/kg) and the body weight of the animals.

  • Weigh the this compound powder and place it in a sterile container.

  • Add the vehicle to the desired final concentration. For suspension formulations, ensure the concentration does not exceed the practical limits for administration.

  • Mix thoroughly. For suspensions, use a homogenizer or sonicator to ensure a uniform particle size.

  • Administer the solution or suspension to the animals using appropriate oral gavage techniques.

Table 6: Examples of this compound Dosages in Rodent Studies

AnimalDosageResearch AreaReference
Rats 0.17% of diet (restricted) vs. 0.86% (control)Longevity
Mice 0.17% of diet (restricted) vs. 0.86% (control)Cognition, Healthy Aging
Mice 2% added to solid foodHyperhomocysteinemia
Mice 1700 mg/kg (oral gavage)Learning and Memory
Mice Diets containing 0.528% to 5.72%Bipolar disorder-like behavior

Experimental Workflow for an In Vivo Study

in_vivo_workflow Acclimatization Animal Acclimatization Grouping Randomization into Control and Treatment Groups Acclimatization->Grouping Administration Daily Administration (e.g., Oral Gavage) Grouping->Administration Formulation Preparation of this compound Solution/Suspension Formulation->Administration Monitoring Monitor Body Weight, Food Intake, and Clinical Signs Administration->Monitoring Endpoint Endpoint Assays (e.g., Behavioral Tests, Blood/Tissue Collection) Monitoring->Endpoint Analysis Biochemical and Statistical Analysis Endpoint->Analysis

General workflow for an in vivo study involving methionine administration.

Analytical Quantification

Accurate quantification of methionine in biological samples or prepared solutions is often necessary. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the most common methods.

Protocol 4: General Steps for Methionine Quantification by HPLC
  • Sample Preparation: Deproteinize biological samples (e.g., plasma, serum) using an acid like trichloroacetic acid, followed by centrifugation.

  • Derivatization: React the primary amine of methionine with a derivatizing agent to make it detectable by UV or fluorescence. Common agents include o-phthalaldehyde (OPA) or phenylisothiocyanate (PITC).

  • Chromatographic Separation: Inject the derivatized sample onto a reverse-phase HPLC column (e.g., C18).

  • Elution: Use a suitable mobile phase gradient (often a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol) to separate methionine from other amino acids.

  • Detection: Detect the derivatized methionine using a UV or fluorescence detector.

  • Quantification: Calculate the concentration based on a standard curve generated from known concentrations of methionine.

Table 7: Comparison of HPLC Methods for Methionine Quantification

ParameterMethod 1 (OPA Derivatization)Method 2 (PITC Derivatization)
Derivatizing Agent o-phthalaldehyde (OPA)Phenylisothiocyanate (PITC)
Detection FluorescenceUV
Column Supelcosil LC-18-DBX-terra MS C18
Elution Time ~15 minutes~15 minutes
Limit of Detection 0.5 µmol/L3.6 pmol/mL
Mass Spectrometry-Based Quantification

Mass spectrometry offers high sensitivity and specificity for methionine quantification, and it is particularly useful for distinguishing between oxidized and unoxidized forms.

Methionine Signaling Pathways

Methionine metabolism is intricately linked to key cellular signaling pathways. An excess or deficiency of methionine can significantly impact cell growth, proliferation, and stress responses.

Methionine Metabolism and its Influence on Cellular Processes

methionine_pathways Methionine Methionine SAM S-adenosylmethionine (SAM) Methionine->SAM MAT Methylation Methylation Reactions (DNA, RNA, Proteins, Lipids) SAM->Methylation Polyamines Polyamines (Cell Growth, Proliferation) SAM->Polyamines TORC1 TORC1 Signaling (Growth & Proliferation) SAM->TORC1 Activates SAH S-adenosylhomocysteine (SAH) Methylation->SAH Homocysteine Homocysteine SAH->Homocysteine SAHH Homocysteine->Methionine Remethylation Cysteine Cysteine Homocysteine->Cysteine Transsulfuration Glutathione Glutathione (GSH) (Antioxidant Defense) Cysteine->Glutathione

Key metabolic pathways and cellular processes involving methionine.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of (+-)-Methionine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving the aqueous solubility of (+-)-Methionine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research.

Troubleshooting Guide

This guide addresses specific issues you might encounter when trying to dissolve this compound in aqueous solutions.

Issue Possible Cause Troubleshooting Steps
(+)-Methionine is not dissolving in water at room temperature. Low intrinsic solubility of methionine in neutral water.1. Increase Temperature: Gently warm the solution to 37°C or higher. The solubility of methionine increases with temperature.[1][2] 2. pH Adjustment: Adjust the pH of the solution away from the isoelectric point of methionine (~pH 5.7). Solubility is significantly higher in acidic (pH < 5.6) or basic (pH > 5.6) conditions.[3][4][5] 3. Sonication: Use a sonication bath for short intervals (10-20 seconds) to aid dissolution. Avoid excessive sonication to prevent heating and potential degradation.
Precipitation occurs after initial dissolution. The solution is supersaturated, or there has been a change in temperature or pH.1. Verify pH: Re-check and adjust the pH of the solution to ensure it remains in the optimal range for solubility. 2. Maintain Temperature: Ensure the solution is maintained at the temperature at which dissolution was achieved. 3. Filter Sterilization: If precipitation occurs after adding other components, consider potential interactions. Filter the final solution through a 0.22 µm filter.
High concentrations of methionine are required, but solubility is limited. The desired concentration exceeds the intrinsic solubility of methionine under standard conditions.1. Mineral and Acid Treatment: For significantly enhanced solubility (up to 50% w/v), a combination of mineral salts (e.g., manganese sulfide, zinc sulfide) and acid (e.g., sulfuric acid) can be used. This method can increase solubility by up to 10 times. 2. Co-solvents: While methionine solubility is higher in water than in alcohols like methanol or ethanol, specific aqueous mixtures of these co-solvents can influence solubility. However, water is generally the preferred solvent.
The use of organic solvents is affecting my downstream application (e.g., cell culture). Organic solvents like DMSO can be cytotoxic.1. Prioritize Aqueous Methods: Whenever possible, use pH adjustment, temperature, or the mineral/acid method to achieve the desired concentration in an aqueous solution. 2. Minimize Organic Solvent Concentration: If an organic solvent is unavoidable, dissolve the methionine in a minimal amount of the solvent first, and then slowly add the aqueous buffer to the final concentration while vortexing. Always perform a vehicle control in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the baseline solubility of this compound in water?

A1: The solubility of DL-methionine in water is approximately 50-55 g/L at room temperature.

Q2: How does pH affect the solubility of this compound?

A2: The solubility of methionine is highly dependent on pH. It is lowest around its isoelectric point (pI ≈ 5.7) and increases significantly in both acidic and basic conditions. For instance, at a pH of around 2.6, the rate of solubility increase is at its fastest.

Q3: Can I use co-solvents to improve the solubility of this compound?

A3: While co-solvents like methanol and ethanol can be used, studies suggest that water is the predominant and preferred solvent for L-methionine. The solubility of L-methionine in binary mixed solvents of water with methanol, ethanol, or acetone generally decreases as the concentration of the organic solvent increases.

Q4: Are there methods to achieve very high concentrations of methionine in aqueous solutions for industrial applications?

A4: Yes, a patented method involving the addition of mineral salts (containing bivalent metal ions like Mn²⁺, Zn²⁺) followed by acid treatment (e.g., with sulfuric acid to a concentration of 0.01 to 0.5 M) can increase the solubility of methionine by up to 10 times, achieving concentrations as high as 50% (500 g/L).

Q5: How does temperature influence the solubility of this compound?

A5: The solubility of DL-methionine in water increases with increasing temperature.

Quantitative Data Summary

Table 1: Solubility of DL-Methionine in Water at Different Temperatures

Temperature (°C)Temperature (K)Mole Fraction Solubility (x10³)Solubility ( g/100g H₂O)
20.85294.052.053.41
29.85302.952.584.29
39.85312.953.395.64
49.55322.654.387.29
59.35332.455.619.34
68.95342.057.1511.90
73.95347.058.1113.50

Data adapted from gravimetric measurements.

Table 2: Effect of pH on the Mole Fraction Solubility of DL-Methionine at 302.95 K (29.85 °C)

pHMole Fraction Solubility (x10³)
1.5~6.5
2.5~4.0
4.0~2.6
6.0~2.5
8.0~3.0
9.5~5.0

Data estimated from graphical representations.

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

This protocol describes how to increase the solubility of this compound by modifying the pH of the aqueous solution.

  • Preparation of Stock Solution: Begin by preparing a stock solution of either a dilute acid (e.g., 0.1 M HCl) or a dilute base (e.g., 0.1 M NaOH).

  • Initial Slurry: Add the desired amount of this compound powder to sterile, deionized water or a suitable buffer (e.g., PBS) to form a slurry.

  • pH Adjustment (Acidic): To dissolve methionine under acidic conditions (pH < 5.6), add the dilute acid dropwise to the slurry while continuously stirring or vortexing. Monitor the pH using a calibrated pH meter.

  • pH Adjustment (Basic): To dissolve methionine under basic conditions (pH > 5.6), add the dilute base dropwise to the slurry with continuous mixing.

  • Endpoint: Continue adding the acid or base until all the this compound has dissolved and the desired pH is reached.

  • Final Volume Adjustment: Adjust the final volume with the same aqueous solvent.

  • Sterilization (Optional): If required for the application, filter-sterilize the final solution using a 0.22 µm syringe filter.

Protocol 2: High-Concentration Methionine Solution via Mineral and Acid Treatment

This protocol is based on a patented method to achieve up to 50% (w/v) methionine solutions.

  • Initial Solution: Prepare a 5% (w/v) L-methionine solution by dissolving 2.5 g of L-methionine in 50 mL of water.

  • Heating and Addition of Methionine and Mineral Salt: Heat the solution to 70-81°C with stirring. Add an additional amount of L-methionine and a bivalent mineral salt (e.g., manganese sulfide, zinc sulfide, or a mixture). For example, to prepare a 12% solution, add 3.5 g of L-methionine and 3.97 g of manganese sulfide.

  • Further Addition of Methionine: Once the crystals are completely dissolved, cool the solution to room temperature. Add an excess amount of L-methionine powder (e.g., approximately 40 g) to the 12% solution while stirring.

  • Acidification: Add 98% sulfuric acid to the solution to achieve a final concentration of approximately 0.1 M. This will cause an exothermic reaction.

  • Final Dissolution and Filtration: Continue stirring until the exothermic reaction ceases. Filter the solution to remove any undissolved L-methionine crystals.

  • Concentration Verification: The resulting solution can have a methionine concentration of up to 50% (500 g/L). The final concentration should be verified by a suitable analytical method such as HPLC.

Visualizations

experimental_workflow_ph_adjustment start Start: this compound Powder slurry Create Slurry in Aqueous Solvent start->slurry ph_choice Choose pH Direction slurry->ph_choice acid Add Dilute Acid (e.g., 0.1M HCl) Dropwise ph_choice->acid  Acidic pH (< 5.6) base Add Dilute Base (e.g., 0.1M NaOH) Dropwise ph_choice->base  Basic pH (> 5.6) monitor Monitor pH & Stir Continuously acid->monitor base->monitor dissolved Completely Dissolved? monitor->dissolved dissolved->monitor No end End: Solubilized Methionine Solution dissolved->end Yes

Caption: Workflow for improving methionine solubility via pH adjustment.

logical_relationship_solubility_factors solubility This compound Solubility ph pH Adjustment solubility->ph temp Temperature solubility->temp additives Additives solubility->additives acidic Acidic (pH < 5.6) ph->acidic basic Basic (pH > 5.6) ph->basic increase_temp Increase Temperature temp->increase_temp minerals Mineral Salts (Mn²⁺, Zn²⁺) additives->minerals acid_treatment Acid Treatment (H₂SO₄) additives->acid_treatment

References

stability and storage conditions for powdered DL-methionine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of powdered DL-methionine.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for powdered DL-methionine?

A1: To ensure the stability and longevity of powdered DL-methionine, it should be stored in a cool, dry, and well-ventilated area.[1][2] It is crucial to protect it from moisture, direct sunlight, and heat.[1][2] The original packaging should be kept tightly sealed to prevent contamination and degradation.[2]

Q2: What is the recommended shelf life of powdered DL-methionine?

A2: When stored under ideal conditions, powdered DL-methionine typically has a shelf life of 2 to 5 years from the date of manufacture. However, it is always best to refer to the manufacturer's certificate of analysis for the specific expiration date.

Q3: Why is DL-methionine sensitive to oxidation?

A3: DL-methionine contains a sulfur atom in its structure, which is susceptible to oxidation. Exposure to air (oxygen), especially in the presence of light and heat, can lead to the formation of oxidation products, primarily methionine sulfoxide and, to a lesser extent, methionine sulfone.

Q4: Can I use DL-methionine powder that has passed its expiration date?

A4: It is not recommended to use DL-methionine powder after its expiration date. Over time, the powder can degrade, leading to a decrease in purity and potency, which could negatively impact experimental results.

Q5: Is powdered DL-methionine hygroscopic?

A5: While not highly hygroscopic, powdered DL-methionine can absorb moisture from the air, especially under high humidity conditions. This can lead to clumping and potential degradation.

Troubleshooting Guide

Issue 1: The DL-methionine powder has formed clumps or cakes.

Potential Cause Troubleshooting Steps
Exposure to Moisture/High Humidity 1. Gently break up the clumps with a clean, dry spatula. 2. If the clumping is severe, consider drying the powder in a desiccator over a suitable desiccant. 3. To prevent recurrence, ensure the container is tightly sealed immediately after use and stored in a low-humidity environment.
Improper Storage Temperature 1. Verify that the storage temperature is within the recommended range (see Table 1). 2. Avoid storing in areas with significant temperature fluctuations, which can lead to condensation inside the container.

Issue 2: The DL-methionine powder has a yellowish discoloration.

Potential Cause Troubleshooting Steps
Oxidation 1. This may indicate degradation. It is advisable to test the purity of the powder before use. 2. Discard the product if purity is below the required specifications for your experiment. 3. Ensure future storage is in an airtight container, protected from light, to minimize oxidation.
Contamination 1. Review handling procedures to ensure no cross-contamination has occurred. 2. If contamination is suspected, it is safest to discard the product.

Issue 3: Inconsistent results in experiments using DL-methionine.

Potential Cause Troubleshooting Steps
Degradation of the powder 1. Assess the physical appearance of the powder for any signs of degradation (clumping, discoloration). 2. Perform a purity analysis (e.g., via HPLC) to confirm the integrity of the DL-methionine. 3. If degradation is confirmed, use a fresh, properly stored batch of DL-methionine.
Improper sample preparation 1. Review the protocol for preparing DL-methionine solutions. Ensure it is fully dissolved. DL-methionine is soluble in water and dilute acids. 2. Prepare solutions fresh for each experiment, as their stability in solution can be limited.

Data Presentation

Table 1: Recommended Storage Conditions for Powdered DL-Methionine

ParameterRecommended RangeSource(s)
Temperature 5°C to 30°C (41°F to 86°F)
Relative Humidity 20% to 75%
Light Exposure Store in a dark place, protected from direct sunlight
Packaging Tightly sealed, moisture-resistant containers

Table 2: Physical and Chemical Properties of DL-Methionine

PropertyValueSource(s)
Appearance White crystalline powder or small flakes
Odor Slightly characteristic sulfur odor
Molecular Formula C5H11NO2S
Molecular Weight 149.21 g/mol
Melting Point Approximately 270-281°C (decomposes)
Solubility Sparingly soluble in water; very slightly soluble in ethanol; dissolves in dilute acids and alkali hydroxides.
pH (1% solution) 5.6 - 6.1

Experimental Protocols

Protocol 1: Determination of Moisture Content by Karl Fischer Titration

This protocol outlines the general steps for determining the water content in powdered DL-methionine using Karl Fischer titration.

Materials:

  • Karl Fischer titrator (volumetric or coulometric)

  • Anhydrous methanol or other suitable solvent

  • Karl Fischer reagent

  • Water standard for calibration

  • Analytical balance

  • Spatula and weighing boat

Procedure:

  • Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. This typically involves conditioning the titration cell to a dry state.

  • Titrator Calibration: Calibrate the Karl Fischer reagent using a certified water standard to determine its titer.

  • Sample Preparation: Accurately weigh approximately 0.5 - 1.0 g of the powdered DL-methionine. The exact amount will depend on the expected moisture content and the type of titrator used.

  • Titration: Quickly transfer the weighed sample into the titration vessel containing the pre-tared solvent. Ensure the vessel is sealed to prevent atmospheric moisture contamination.

  • Analysis: Start the titration process. The instrument will automatically titrate the sample with the Karl Fischer reagent until the endpoint is reached.

  • Calculation: The instrument's software will calculate the moisture content, typically expressed as a percentage (w/w).

  • Cleaning: Clean the titration vessel and electrodes as per the manufacturer's guidelines.

Protocol 2: Stability Indicating HPLC Method for DL-Methionine and its Oxidation Products

This protocol provides a general framework for an HPLC method to assess the purity of DL-methionine and quantify its primary oxidation-related impurities, methionine sulfoxide and methionine sulfone.

Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • DL-methionine reference standard

  • Methionine sulfoxide and methionine sulfone reference standards

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphoric acid or other suitable buffer components

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A time-based gradient can be optimized to separate the parent compound from its degradation products (e.g., start with a high percentage of Mobile Phase A and gradually increase Mobile Phase B).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 20 µL

Procedure:

  • Standard Preparation: Prepare stock solutions of DL-methionine, methionine sulfoxide, and methionine sulfone reference standards in a suitable diluent (e.g., mobile phase A). Create a mixed standard solution containing all three compounds at known concentrations.

  • Sample Preparation: Accurately weigh a known amount of the powdered DL-methionine sample and dissolve it in the diluent to a known concentration. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • System Suitability: Inject the mixed standard solution multiple times to ensure the HPLC system is performing adequately. Check parameters such as peak resolution, tailing factor, and reproducibility.

  • Analysis: Inject the prepared sample solution into the HPLC system.

  • Data Processing: Identify and quantify the peaks corresponding to DL-methionine, methionine sulfoxide, and methionine sulfone by comparing their retention times with those of the reference standards. The purity of the DL-methionine can be calculated based on the peak areas.

Visualizations

References

common issues with (+-)-methionine in cell culture experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using (+-)-methionine (a racemic mixture of D- and L-methionine) in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from L-methionine?

A1: this compound, also known as DL-methionine, is a racemic mixture containing equal amounts of D-methionine and L-methionine, which are mirror images of each other (enantiomers).[1][2] L-methionine is the biologically active form that is directly incorporated into proteins by cells.[3][4] D-methionine cannot be directly used for protein synthesis and must first be converted to L-methionine by cellular enzymes.[5]

Q2: Can I substitute L-methionine with this compound in my cell culture medium?

A2: While substitution is possible, it is not recommended for most cell culture applications. The conversion of D-methionine to L-methionine can be inefficient in some cell lines, potentially leading to a functional methionine deficiency. This can affect cell growth, protein synthesis, and overall experimental outcomes. For consistency and optimal cell health, using pure L-methionine is advisable.

Q3: My cells are growing poorly after switching to a medium with this compound. What could be the cause?

A3: Poor cell growth is a common issue when using this compound. The primary reason is that only the L-methionine component is readily available for protein synthesis. The D-methionine must be converted, a process that can be slow and inefficient in many cell types, leading to a bottleneck in the availability of this essential amino acid. This can result in reduced proliferation and viability.

Q4: How stable is this compound in cell culture medium and how should I store it?

A4: Methionine, in general, is susceptible to oxidation, especially in aqueous solutions at physiological pH. The sulfur atom in the methionine side chain can be oxidized to form methionine sulfoxide and further to methionine sulfone. This oxidation can be accelerated by exposure to light, heat, and certain metal ions.

For optimal stability, prepare fresh methionine-containing media. Stock solutions of methionine can be prepared in water or 1M HCl, filter-sterilized, and stored at 2-8°C for extended periods. Some sources suggest that frozen aliquots at -20°C are also a reliable storage method.

Q5: What are the signs of methionine oxidation in my culture medium?

A5: Visual signs of methionine oxidation in the medium are not apparent. The consequences manifest as cellular effects, such as decreased cell growth, altered protein function, and increased oxidative stress. If you suspect methionine oxidation, it is best to prepare fresh medium from a new stock of L-methionine.

Troubleshooting Guides

Issue 1: Reduced Cell Proliferation or Viability

Possible Causes:

  • Inefficient D-methionine conversion: Your cell line may have low activity of the enzymes required to convert D-methionine to L-methionine.

  • Methionine limitation: The effective concentration of usable L-methionine is only half of the total this compound concentration.

  • Methionine oxidation: The L-methionine in your medium may have oxidized, reducing its bioavailability.

Troubleshooting Workflow:

start Reduced Cell Proliferation q1 Are you using this compound? start->q1 a1_yes Switch to L-methionine at the same molar concentration q1->a1_yes Yes q2 Is the issue resolved? a1_yes->q2 end_resolve Problem Resolved q2->end_resolve Yes a2_no Prepare fresh medium and methionine stock solution q2->a2_no No q3 Is the issue resolved? a2_no->q3 q3->end_resolve Yes a3_no Increase L-methionine concentration in the medium q3->a3_no No q4 Is the issue resolved? a3_no->q4 q4->end_resolve Yes a4_no Contact Technical Support q4->a4_no No

Caption: Troubleshooting workflow for reduced cell proliferation.

Issue 2: Inconsistent Experimental Results

Possible Causes:

  • Variability in D-methionine conversion: The efficiency of D- to L-methionine conversion can vary between experiments and even between passages of the same cell line.

  • Progressive methionine oxidation: The amount of active L-methionine may decrease over the course of an experiment due to oxidation.

  • Batch-to-batch variation: Different lots of this compound may have slight variations in the D/L ratio or purity.

Troubleshooting Steps:

  • Switch to L-methionine: The most effective way to ensure consistency is to use pure L-methionine.

  • Use Fresh Media: Prepare fresh cell culture media for each experiment to minimize the impact of methionine oxidation.

  • Standardize Protocols: Ensure that all experimental parameters, including media preparation and storage, are consistent.

Data Presentation

Table 1: Comparison of L-methionine and DL-methionine Bioavailability

ParameterL-methionineDL-methionineReference
Directly Usable by Cells YesNo (D-isomer requires conversion)
Relative Bioavailability (in vivo) 100%76-95% (varies by species and metric)
Potential for Metabolic Stress LowHigher (due to conversion process)

Table 2: Standard L-methionine Concentrations in Common Cell Culture Media

MediumL-methionine Concentration (mg/L)L-methionine Concentration (µM)
DMEM 30201
RPMI-1640 15101
MEM 15101
F-12 4.4129.6

Concentrations can vary slightly between manufacturers. Always refer to the manufacturer's formulation.

Experimental Protocols

Protocol 1: Preparation of L-methionine Stock Solution (100 mM)
  • Weighing: Aseptically weigh 1.492 g of L-methionine powder.

  • Dissolving: Dissolve the powder in 100 mL of sterile, deionized water or 1M HCl. Gentle warming may be required to fully dissolve the powder.

  • Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes and store at 2-8°C or -20°C.

Protocol 2: General Procedure for Measuring Methionine Concentration in Cell Culture Media

This protocol is based on commercially available methionine assay kits.

  • Sample Preparation:

    • Collect cell culture supernatant.

    • Centrifuge at 10,000 rpm for 5 minutes to remove insoluble particles.

    • Deproteinate the sample using a 10 kDa spin filter. The flow-through can be assayed directly.

  • Standard Curve Preparation: Prepare a series of methionine standards according to the kit manufacturer's instructions.

  • Assay:

    • Add standards and unknown samples to a 96-well microtiter plate.

    • Add the reaction mix provided in the kit to each well.

    • Incubate at 37°C for 30 minutes, protected from light.

  • Measurement: Read the fluorescence using a standard 96-well fluorometric plate reader.

  • Calculation: Determine the methionine concentration in the samples by comparing their fluorescence readings to the standard curve.

Visualizations

Metabolic Pathway of D- and L-methionine

cluster_dl_met This compound l_met L-Methionine protein_synthesis Protein Synthesis l_met->protein_synthesis d_met D-Methionine conversion Enzymatic Conversion d_met->conversion conversion->l_met

Caption: Cellular utilization of D- and L-methionine.

Methionine Oxidation Pathway

met Methionine met_so Methionine Sulfoxide met->met_so Oxidation (Reversible) met_so->met Reduction met_so2 Methionine Sulfone met_so->met_so2 Further Oxidation (Irreversible)

References

Technical Support Center: Optimizing (+-)-Methionine for Cell Growth

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when optimizing the concentration of (+-)-methionine for cell growth.

Frequently Asked Questions (FAQs)

Q1: What is the role of methionine in cell growth?

A1: Methionine is an essential amino acid critical for cell growth, proliferation, and metabolism.[1][2] Beyond its role as a building block for proteins, methionine is a key signaling molecule that can activate metabolic programs conducive to cell proliferation.[3][4] It is a precursor to S-adenosylmethionine (SAM), a universal methyl donor for DNA, RNA, and protein methylation, which plays a crucial role in epigenetic regulation and signal transduction.[5] Methionine metabolism is also linked to the synthesis of other important molecules like cysteine, glutathione, and polyamines, which are vital for redox balance and cell cycle progression.

Q2: How does methionine influence key signaling pathways like mTOR?

A2: Methionine, primarily through its metabolite SAM, activates the mechanistic Target of Rapamycin Complex 1 (mTORC1) pathway, a central regulator of cell growth and anabolism. SAM levels are sensed by a protein called SAMTOR. When SAM levels are high, SAMTOR releases from the GATOR1 complex, leading to the activation of Rag GTPases, which in turn recruit mTORC1 to the lysosome for its activation by Rheb. Activated mTORC1 then promotes protein synthesis, lipid synthesis, and inhibits autophagy.

Q3: What is a typical starting concentration for methionine in cell culture media?

A3: Standard cell culture media formulations like Dulbecco's Modified Eagle's Medium (DMEM) typically contain L-methionine at a concentration of 0.2 mM (approximately 30 mg/L). However, the optimal concentration can vary significantly depending on the cell line and experimental goals. For instance, a study on human mammary epithelial cells (MCF-10A) found that 0.6 mM methionine significantly promoted milk protein synthesis.

Q4: What is methionine restriction and why is it used in cancer research?

A4: Methionine restriction is a dietary intervention that limits the availability of methionine. Many cancer cells exhibit "methionine dependence," meaning they have an increased requirement for methionine compared to normal cells and cannot proliferate when it is replaced by its precursor, homocysteine. This dependency makes methionine restriction a potential anti-cancer strategy to inhibit tumor growth and enhance the efficacy of chemotherapy and radiation.

Troubleshooting Guides

Problem 1: Cells are not growing or are dying at the expected optimal methionine concentration.
Possible Cause Suggested Solution
Cell Line Specificity The optimal methionine concentration is highly cell-line dependent. A concentration optimal for one cell line may be suboptimal or even toxic to another.
Nutrient Imbalance Altering the concentration of one amino acid can affect the uptake and metabolism of others, leading to a nutrient imbalance.
High Methionine Toxicity Excessive concentrations of methionine can be cytotoxic, potentially through the production of toxic metabolites like homocysteine.
Media Instability High concentrations of amino acids can sometimes lead to precipitation or changes in media pH over time.
Mycoplasma Contamination Mycoplasma contamination can affect cellular metabolism and response to nutrients.
Problem 2: No significant difference in cell growth across a range of methionine concentrations.
Possible Cause Suggested Solution
Wide Concentration Range The tested concentration range may be too broad or not centered around the optimal level for your specific cell line.
Endpoint Assay Timing The duration of the experiment may be too short to observe significant differences in proliferation.
Cell Seeding Density If the initial cell seeding density is too high, cells may reach confluency before the effects of varying methionine concentrations become apparent.
Basal Media Composition The basal medium may already contain sufficient methionine or other components that mask the effect of supplementation.
Insensitive Viability Assay The chosen cell viability assay may not be sensitive enough to detect subtle changes in proliferation.
Problem 3: Inconsistent results between experiments.
Possible Cause Suggested Solution
Serum Variability If using fetal bovine serum (FBS), batch-to-batch variation can introduce variability in growth factors and amino acid concentrations.
Cell Passage Number High passage numbers can lead to genetic drift and altered cellular metabolism.
Inaccurate Reagent Preparation Errors in the preparation of methionine stock solutions or media can lead to inconsistent final concentrations.
Incubator Conditions Fluctuations in CO2, temperature, or humidity can impact cell growth and metabolism.

Quantitative Data Summary

Table 1: Effects of Varying Methionine Concentrations on Different Cell Lines

Cell LineMethionine ConcentrationObservationReference
MCF-10A (Human Mammary Epithelial)0.6 mMOptimal for promoting milk protein synthesis.
> 0.6 mMGradual decline in cell proliferation and milk protein synthesis.
MCF-7 (Human Breast Cancer)5 mg/ml (~33.5 mM)Caused an accumulation of cells in the G1 phase.
LNCaP (Human Prostate Cancer)5 mg/ml (~33.5 mM)Caused an accumulation of cells in the G1 phase.
A101D (Human Melanoma)Methionine-depletedDecrease in proliferation/viability.
B16F10 (Murine Melanoma)Methionine-depletedDecrease in proliferation/viability.
IPEC-J2 (Porcine Intestinal Epithelial)Varied sources (L-Met, DL-Met, etc.)Different methionine sources significantly affected intracellular SAM/SAH ratios.

Table 2: Typical Methionine Concentrations in Standard Cell Culture Media

Media ComponentTypical ConcentrationReference
L-Methionine in DMEM30 mg/L (0.2 mM)
L-Methionine in RPMI-164015 mg/L (0.1 mM)

Experimental Protocols

Protocol 1: Determining the Optimal Methionine Concentration for Cell Growth

This protocol outlines a method to determine the optimal concentration of this compound for a specific cell line using a cell viability assay.

Materials:

  • Your cell line of interest

  • Basal medium deficient in methionine

  • Dialyzed Fetal Bovine Serum (dFBS) to minimize unlabeled methionine

  • Sterile this compound stock solution (e.g., 100 mM in sterile PBS or water)

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, XTT, WST-1, or CellTiter-Glo®)

  • Plate reader (spectrophotometer or luminometer)

Procedure:

  • Prepare Methionine-Free Medium: Prepare the basal medium according to the manufacturer's instructions, supplementing it with dFBS and other necessary components (e.g., L-glutamine, antibiotics), but omitting methionine.

  • Prepare Methionine Titration Media: Create a series of media with varying concentrations of methionine by adding different volumes of the sterile methionine stock solution to the methionine-free medium. A suggested range to start with is 0 mM, 0.05 mM, 0.1 mM, 0.2 mM, 0.4 mM, 0.8 mM, 1.6 mM, and 3.2 mM. Prepare enough of each concentration for your experiment.

  • Cell Seeding:

    • Harvest cells during their logarithmic growth phase.

    • Count the cells and determine their viability (e.g., using Trypan Blue).

    • Seed the cells into a 96-well plate at a predetermined optimal density in your standard culture medium and allow them to attach overnight.

  • Methionine Treatment:

    • After overnight incubation, carefully aspirate the standard medium.

    • Wash the cells once with sterile PBS to remove residual methionine.

    • Add 100 µL of the prepared methionine titration media to the respective wells. Include a "no cells" control with media only for background subtraction. Plate each concentration in triplicate or quadruplicate.

  • Incubation: Incubate the plate for a period equivalent to 2-3 cell doubling times (e.g., 48-72 hours).

  • Cell Viability Assay:

    • At the end of the incubation period, perform a cell viability assay according to the manufacturer's protocol. For example, for an MTT assay, you would add the MTT reagent, incubate, solubilize the formazan crystals, and then read the absorbance.

  • Data Analysis:

    • Subtract the average background reading from all experimental wells.

    • Calculate the average viability for each methionine concentration.

    • Plot cell viability versus methionine concentration to determine the optimal concentration that yields the highest cell growth.

Visualizations

Experimental_Workflow_for_Methionine_Optimization cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_media Prepare Methionine-Free Basal Medium prep_titration Create Methionine Titration Media Series prep_media->prep_titration prep_stock Prepare Sterile Methionine Stock prep_stock->prep_titration seed_cells Seed Cells in 96-Well Plate overnight Incubate Overnight for Attachment seed_cells->overnight wash_cells Wash with PBS overnight->wash_cells add_media Add Titration Media wash_cells->add_media incubate Incubate for 48-72h add_media->incubate viability_assay Perform Cell Viability Assay incubate->viability_assay read_plate Read Plate (Spectrophotometer/Luminometer) viability_assay->read_plate analyze_data Plot Viability vs. [Methionine] read_plate->analyze_data optimum Determine Optimal Concentration analyze_data->optimum

Caption: Workflow for determining the optimal methionine concentration.

Methionine_mTOR_Signaling_Pathway Met Methionine SAM S-adenosylmethionine (SAM) Met->SAM SAMTOR SAMTOR SAM->SAMTOR High SAM GATOR1 GATOR1 (GAP for RagA/B) SAMTOR->GATOR1 inhibits Rag_GDP RagA/B-GDP RagC/D-GTP (Inactive) GATOR1->Rag_GDP inhibits Rag_GTP RagA/B-GTP RagC/D-GDP (Active) Rag_GDP->Rag_GTP activation mTORC1 mTORC1 Rag_GTP->mTORC1 recruits to lysosome Lysosome Lysosome Growth Cell Growth & Anabolism mTORC1->Growth promotes Autophagy Autophagy mTORC1->Autophagy inhibits Rheb Rheb-GTP Rheb->mTORC1 activates

Caption: Simplified Methionine-mTORC1 signaling pathway.

Troubleshooting_Logic_Tree start Poor Cell Growth During Methionine Optimization check_conc Is Methionine Concentration Potentially Toxic? start->check_conc check_culture Are General Culture Conditions Optimal? start->check_culture check_conc->check_culture No reduce_conc Action: Lower the concentration range and re-test. check_conc->reduce_conc Yes troubleshoot_culture Action: Troubleshoot general cell culture issues (serum, contamination, passage number, etc.). check_culture->troubleshoot_culture No investigate_assay Action: Evaluate assay sensitivity and experimental timeline. check_culture->investigate_assay Yes conc_yes Yes conc_no No culture_no No culture_yes Yes

Caption: Troubleshooting logic for poor cell growth.

References

preventing oxidation of (+-)-methionine in experimental setups

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of (+-)-methionine in experimental setups.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, providing direct solutions to common problems.

Q1: My mass spectrometry results show a +16 Da mass shift on my methionine-containing peptide/protein. What does this indicate?

A1: A mass increase of 16 Da is the characteristic signature of a single oxygen atom addition, strongly indicating that a methionine residue has been oxidized to methionine sulfoxide (MetO).[1] This is a common modification due to the high susceptibility of methionine's thioether side chain to oxidation from various reactive oxygen species (ROS).[1] Depending on the oxidant, this can be a two-electron oxidation to the sulfoxide or a one-electron oxidation to a radical cation.[2] You should review your sample preparation, handling, and analysis procedures for potential sources of oxidation.

Q2: I'm observing a loss of biological activity or increased aggregation in my protein sample over time. Could methionine oxidation be the cause?

A2: Yes, this is a likely possibility. The oxidation of methionine residues, particularly those on the protein's surface, can have significant consequences.[3][4] This modification introduces a polar sulfoxide group, which can alter the protein's local hydrophobicity, disrupt its tertiary structure, and lead to improper folding. These structural changes can impair or eliminate biological activity and promote the formation of aggregates. Surface-exposed methionines often act as endogenous antioxidants, sacrificing themselves to protect other critical residues from oxidative damage.

Q3: How can I minimize artifactual methionine oxidation during my proteomics sample preparation and LC-MS analysis?

A3: Artifactual oxidation during sample workup is a significant challenge. The entire procedure, from cell lysis to LC-MS analysis, can introduce oxidative stress. To minimize this, consider the following steps:

  • Work Quickly and Consistently: Minimize the time samples are exposed to air and elevated temperatures.

  • Use Antioxidants: Add antioxidants directly to your lysis and digestion buffers. Free L-methionine or sodium thiosulfate can act as scavengers.

  • Degas Buffers: Remove dissolved oxygen from all aqueous solutions by sparging with an inert gas like nitrogen or argon, or by using a vacuum.

  • Control pH: Conducting experiments at a more acidic pH can sometimes minimize the reactivity of sulfur-containing residues.

  • Use Advanced Analytical Methods: For highly sensitive and accurate quantification, employ methods designed to prevent artifactual oxidation. Techniques like Methionine Oxidation by Blocking with Alkylation (MObBa) use iodoacetamide (IAA) at a low pH to alkylate unoxidized methionines, effectively "locking" their state prior to analysis. Another approach involves using ¹⁸O-labeled hydrogen peroxide to forcibly oxidize all remaining unoxidized methionines, allowing for differentiation from naturally occurring ¹⁶O-sulfoxides by a 2 Da mass shift.

Q4: I have confirmed that my protein is oxidized. Is it possible to reverse this modification?

A4: Yes, the oxidation of methionine to methionine sulfoxide (MetO) is a reversible process.

  • Enzymatic Reduction: The most effective and specific method is to use methionine sulfoxide reductases (Msr). These enzymes are nearly universal in aerobic organisms. It is crucial to note that two types exist, as the oxidation creates a chiral center at the sulfur atom:

    • MsrA specifically reduces the S-epimer of MetO (S-MetO).

    • MsrB specifically reduces the R-epimer of MetO (R-MetO). For complete reduction, a system containing both MsrA and MsrB is required, along with a reducing agent like the thioredoxin (Trx) system.

  • Chemical Reduction: While less common for folded proteins, chemical methods exist, particularly during peptide synthesis and cleavage. For instance, adding dimethylsulfide (DMS) and ammonium iodide to the cleavage cocktail can reduce MetO back to methionine.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding methionine stability and oxidation.

Q1: What is methionine oxidation?

A1: Methionine oxidation is a chemical modification of the methionine amino acid residue. The sulfur atom in its thioether side chain is susceptible to reaction with oxidants. The primary and reversible product is methionine sulfoxide (MetO). This oxidation introduces a chiral center, resulting in two diastereomers: (S)-MetO and (R)-MetO. If exposed to stronger oxidizing conditions, MetO can be further and irreversibly oxidized to methionine sulfone (MetO₂).

Methionine oxidation and reduction pathway.

Q2: What are the most common causes of methionine oxidation in an experimental setting?

A2: Several factors common in laboratory environments can induce methionine oxidation:

  • Reactive Oxygen Species (ROS): Contaminants in buffers or generated by cellular processes, such as hydrogen peroxide (H₂O₂), are potent oxidants.

  • Dissolved Oxygen: Oxygen present in aqueous buffers can contribute to oxidation, often accelerated by other factors. Lowering oxygen tension, for example by working under anaerobic conditions, can prevent oxidation.

  • Light Exposure: Exposure to light, especially UV, can generate free radicals that oxidize methionine.

  • Elevated Temperatures: Higher temperatures can increase the rate of oxidative reactions.

  • Metal Ions: Trace metal ion contaminants (e.g., iron, copper) can catalyze the formation of ROS through Fenton-like reactions.

  • Analytical Procedures: The electrospray ionization (ESI) process in mass spectrometry is a known source of artificial oxidation.

Q3: Which antioxidants are recommended for protecting this compound?

A3: Several antioxidants can be added to formulations and buffers to act as oxygen scavengers or free radical quenchers, thereby protecting methionine residues. High concentrations of free L-methionine have been shown to be particularly effective.

AntioxidantTypical ConcentrationMechanism of ActionNotes
L-Methionine 5 mM - 30 mM+Sacrificial target; scavenges oxidants.Highly effective at concentrations >20 mM. Compatible with most protein systems.
Sodium Thiosulfate 10 mM - 50 mMOxygen scavenger.Effective in preventing temperature-induced oxidation.
N-Acetyl-Tryptophan (NAT) 0.3 mM - 5 mMFree radical scavenger.Often used in biopharmaceutical formulations.
Catalase Enzyme (units/mL)Decomposes hydrogen peroxide (H₂O₂) into water and oxygen.Highly specific for H₂O₂. Useful if peroxide contamination is the primary concern.
EDTA 1 mMChelates metal ions that catalyze oxidation.Often used in combination with other antioxidants to enhance their effectiveness.

Q4: How can I accurately quantify the extent of methionine oxidation in my sample?

A4: Accurate quantification is challenging due to the risk of inducing oxidation during the analysis itself. While standard LC-MS peptide mapping is common, it can overestimate oxidation levels. More robust methods are recommended for precise measurement.

MethodPrincipleAdvantagesDisadvantages
Standard LC-MS Peptide Mapping Proteolytic digestion followed by LC-MS to identify and quantify peptides with a +16 Da mass shift.Widely available and established.Prone to overestimation due to artifactual oxidation during sample prep and analysis.
Stable Isotope Labeling (¹⁸O) Unoxidized methionines are fully oxidized with ¹⁸O-H₂O₂ before digestion. Naturally occurring Met¹⁶O is differentiated from artifactual Met¹⁸O by a 2 Da mass shift.Highly accurate; eliminates artifacts from sample preparation.Requires expensive ¹⁸O-H₂O₂ reagent and specialized data analysis.
MObBa (Alkylation-Based) Unoxidized methionines are selectively blocked by alkylation (e.g., with IAA) at low pH. The fraction of alkylated vs. non-alkylated methionine is quantified by MS.Accurate, avoids costly reagents, and provides a stable proxy for unoxidized methionine.Requires an additional alkylation step in the workflow.

Experimental Protocols & Workflows

Protocol 1: General Experimental Workflow to Minimize Oxidation

This protocol outlines a standard workflow with built-in checkpoints to reduce the risk of methionine oxidation.

Experimental_Workflow cluster_prep Preparation cluster_sample Sample Handling cluster_analysis Analysis p1 Prepare Buffers p2 Degas Buffers (N2/Ar sparge or vacuum) p1->p2 p3 Add Antioxidants (e.g., 20mM L-Met) p2->p3 s1 Thaw/Prepare Sample (On ice, minimal light) p3->s1 s2 Perform Experiment (Keep cold, work quickly) s1->s2 a1 Prepare for Analysis (e.g., Proteolytic Digestion) s2->a1 a2 Consider MObBa/ Stable Isotope Labeling a1->a2 a3 LC-MS Analysis a2->a3

Workflow for handling methionine-containing samples.

Protocol 2: Enzymatic Reduction of Methionine Sulfoxide (MetO)

This protocol provides a method for reducing oxidized methionine residues back to their native state using the MsrA/B enzyme system. This is particularly useful for restoring the function of an oxidized protein.

Reagents & Materials:

  • Oxidized protein sample

  • Recombinant MsrA and MsrB enzymes

  • Recombinant Thioredoxin (Trx)

  • Recombinant Thioredoxin Reductase (TrxR)

  • NADPH

  • Reaction Buffer: 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM EDTA

Procedure:

  • Prepare a master mix of the regeneration system in the reaction buffer. For a 100 µL final reaction volume, combine:

    • 10 µL of 10x Reaction Buffer

    • 2 µM Thioredoxin Reductase (final concentration)

    • 25 µM Thioredoxin (final concentration)

    • 500 µM NADPH (final concentration)

  • Add your oxidized protein sample to the master mix to a final concentration of 1-10 µM.

  • Initiate the reaction by adding MsrA and MsrB to a final concentration of 1-2 µM each.

  • Incubate the reaction at 37°C for 1-2 hours. The reaction progress can be monitored by observing the decrease in NADPH absorbance at 340 nm.

  • Stop the reaction by flash-freezing or proceeding immediately to a purification step (e.g., size-exclusion chromatography) to remove the enzyme system components.

  • Analyze the protein by mass spectrometry to confirm the reduction of MetO (loss of 16 Da).

Troubleshooting Logic Diagram

Use this flowchart to diagnose and address unexpected oxidation in your results.

G start Observation: +16 Da mass shift in MS data q1 Was oxidation present before analysis? start->q1 a1_yes Source is likely in sample prep/handling q1->a1_yes Yes a1_no Source is likely in MS analysis (artifactual) q1->a1_no No/Unsure sol1 Implement preventative measures: - Add antioxidants to buffers - Degas solutions - Use inert atmosphere - Protect from light/heat a1_yes->sol1 sol2 Use specialized MS methods: - MObBa (alkylation) - Stable Isotope Labeling (18O) - Optimize ESI source conditions a1_no->sol2

A decision tree for troubleshooting oxidation.

References

Technical Support Center: Troubleshooting Metabolic Labeling with (+-)-Methionine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for metabolic labeling experiments using (+-)-methionine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and unexpected results.

Frequently Asked Questions (FAQs)

Q1: My protein labeling efficiency is very low. What are the potential causes and solutions?

A1: Low labeling efficiency in methionine-based metabolic labeling can stem from several factors. A primary reason can be the presence of unlabeled methionine in the cell culture medium. Standard fetal bovine serum (FBS) contains significant amounts of unlabeled methionine, which competes with the labeled this compound.

Troubleshooting Steps:

  • Use Dialyzed FBS: Ensure that the FBS used in your culture medium has been dialyzed to remove small molecules, including amino acids like methionine.[1][2]

  • Optimize Starvation Period: A brief period of methionine starvation before adding the labeled methionine can help deplete the intracellular pool of unlabeled methionine, thereby increasing the incorporation of the labeled version.[3] However, prolonged starvation can affect cell health and protein synthesis rates.[4][5]

  • Check Cell Viability: Poor cell health can lead to reduced protein synthesis. Ensure your cells are healthy and in the logarithmic growth phase before starting the labeling experiment.

  • Verify Labeled Methionine Concentration: Use the recommended concentration of labeled methionine for your specific cell type and experimental goals.

Q2: I am observing unexpected modifications on my methionine residues, particularly an increase in mass of +16 Da. What is happening?

A2: A mass increase of +16 Da on methionine residues is indicative of methionine oxidation, forming methionine sulfoxide. This can occur either in vivo as a physiological post-translational modification or spuriously in vitro during sample preparation and analysis.

Troubleshooting Steps:

  • Minimize Oxidative Stress during Culture: Ensure optimal cell culture conditions to reduce cellular oxidative stress.

  • Prevent Artifactual Oxidation: Spurious oxidation can occur during cell lysis, protein digestion, and mass spectrometry analysis.

    • Work with fresh, high-quality reagents.

    • Avoid exposure of samples to metals, as they can catalyze oxidation.

    • Consider using antioxidants in your lysis and digestion buffers, but be mindful of their compatibility with downstream analysis.

    • Specialized chemical methods, such as Methionine Oxidation by Blocking with Alkylation (MObBa), can be employed to quantify and prevent further oxidation during analysis.

Q3: My results show significant variability between biological replicates. How can I improve reproducibility?

A3: Variability in metabolic labeling experiments can be introduced at multiple stages, from cell culture to data analysis.

Troubleshooting Steps:

  • Standardize Cell Culture Conditions: Ensure consistent cell density, passage number, and growth conditions across all replicates.

  • Precise Labeling and Chase Times: Use a consistent duration for the labeling ("pulse") and the subsequent incubation with unlabeled methionine ("chase").

  • Consistent Sample Preparation: Follow a standardized protocol for cell lysis, protein extraction, and digestion for all samples. Inconsistent digestion, for example, can lead to variability in the resulting peptides.

  • Accurate Protein Quantification: Use a reliable method for protein quantification before proceeding with downstream analysis to ensure equal loading.

Q4: I am studying methylation, but my labeling experiment is giving inconsistent results for methylated proteins. Why might this be?

A4: Methionine is the precursor to S-adenosylmethionine (SAM), the universal methyl donor for methylation reactions. Inconsistent results in methylation studies can be linked to fluctuations in the intracellular SAM pool.

Troubleshooting Steps:

  • Monitor SAM Levels: The stability of SAM can be a critical factor. Changes in cell metabolism or the availability of methionine and ATP can affect SAM synthesis.

  • Consider the Methionine Cycle: Be aware that cellular stress and nutrient availability can impact the enzymes involved in the methionine cycle, which regenerates methionine from homocysteine.

  • Control for Cell Cycle Effects: SAM levels can fluctuate with the cell cycle, which in turn can affect methylation patterns. Synchronizing your cell population can help reduce this variability.

Troubleshooting Guides

Guide 1: Low Protein Labeling Efficiency
Potential Cause Recommended Action Expected Outcome
Presence of unlabeled methionine in serumUse dialyzed fetal bovine serum (FBS) in the labeling medium.Increased incorporation of labeled methionine.
High intracellular pool of unlabeled methioninePerform a short methionine starvation (0.5-1 hour) before adding the labeled amino acid.Depletion of the unlabeled pool, leading to higher labeling efficiency.
Suboptimal cell healthEnsure cells are in the logarithmic growth phase and have high viability before starting the experiment.Healthy cells will have a higher rate of protein synthesis.
Incorrect concentration of labeled methionineTitrate the concentration of labeled methionine to find the optimal level for your cell line.Maximized labeling without inducing toxicity.
Insufficient labeling timeIncrease the duration of the "pulse" with labeled methionine.More time for incorporation into newly synthesized proteins.
Guide 2: Methionine Oxidation Artifacts
Potential Cause Recommended Action Expected Outcome
Spurious oxidation during sample preparationAdd antioxidants (e.g., DTT, in compatible concentrations) to lysis and digestion buffers. Avoid metal contamination.Reduced artifactual formation of methionine sulfoxide.
Oxidation during mass spectrometryOptimize electrospray ionization conditions to minimize in-source oxidation.More accurate representation of the in vivo oxidation state.
Inability to distinguish in vivo vs. in vitro oxidationEmploy advanced techniques like 18O-labeling or MObBa to differentiate and quantify physiological oxidation.Accurate measurement of biologically relevant methionine oxidation.

Experimental Protocols

Protocol 1: Basic Metabolic Labeling with this compound for Mass Spectrometry (SILAC)

This protocol is adapted for Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments.

  • Medium Preparation:

    • Prepare "light" and "heavy" SILAC media. For the "heavy" medium, use a formulation lacking methionine and supplement it with a stable isotope-labeled version of methionine (e.g., ¹³C₅, ¹⁵N₁-methionine). The "light" medium will contain the standard, unlabeled methionine.

    • Supplement both media with 10% dialyzed FBS, L-glutamine, and antibiotics.

  • Cell Culture and Labeling:

    • Culture cells in the "light" and "heavy" media for at least five to six cell doublings to ensure complete incorporation of the labeled amino acid.

    • Verify labeling efficiency (>97%) by mass spectrometry analysis of a small aliquot of cells.

  • Experimental Treatment:

    • Once fully labeled, perform your experimental treatment (e.g., drug addition) on one of the cell populations.

  • Cell Lysis and Protein Extraction:

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Quantify the protein concentration for both "light" and "heavy" lysates.

  • Sample Pooling and Digestion:

    • Mix equal amounts of protein from the "light" and "heavy" lysates.

    • Perform in-solution or in-gel digestion of the protein mixture using an appropriate protease (e.g., trypsin).

  • Mass Spectrometry Analysis:

    • Analyze the resulting peptide mixture by LC-MS/MS.

    • Quantify the relative abundance of proteins by comparing the signal intensities of the "light" and "heavy" peptide pairs.

Signaling Pathways and Workflows

Methionine Metabolism and its Interconnections

Methionine is a crucial amino acid that serves as a building block for proteins and a key player in cellular metabolism. It is the precursor for S-adenosylmethionine (SAM), the primary methyl group donor for the methylation of DNA, RNA, proteins, and lipids. The methionine cycle is interconnected with the folate cycle and the transsulfuration pathway, which leads to the synthesis of cysteine and the antioxidant glutathione.

Methionine_Metabolism Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM MAT Protein Protein Synthesis Met->Protein SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Methylation Methylation Reactions (DNA, RNA, Proteins) SAM->Methylation Hcy Homocysteine SAH->Hcy Hcy->Met MS Cys Cysteine Hcy->Cys Transsulfuration GSH Glutathione (GSH) Cys->GSH Folate Folate Cycle Folate->Hcy Provides Methyl Group

Caption: The central role of methionine in protein synthesis, methylation reactions, and the transsulfuration pathway.

Experimental Workflow for Metabolic Labeling

The following diagram outlines a typical workflow for a metabolic labeling experiment, from cell culture to data analysis.

Metabolic_Labeling_Workflow start Start: Cell Culture labeling Metabolic Labeling with this compound start->labeling treatment Experimental Treatment (e.g., Drug Addition) labeling->treatment lysis Cell Lysis & Protein Extraction treatment->lysis digestion Protein Digestion (e.g., Trypsin) lysis->digestion ms LC-MS/MS Analysis digestion->ms data Data Analysis (Protein ID & Quantification) ms->data end End: Biological Interpretation data->end

Caption: A generalized workflow for conducting a metabolic labeling experiment with this compound.

References

Technical Support Center: Minimizing Artifacts in HPLC Analysis of Methionine Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of methionine isomers. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common artifacts and challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common artifacts in the HPLC analysis of methionine isomers, and what are their primary causes?

A1: The most frequent artifacts encountered during the HPLC analysis of methionine isomers include peak tailing, ghost peaks, and issues related to the chemical instability of methionine, such as oxidation. The successful chiral separation of D- and L-methionine is also a significant challenge, with potential artifacts arising from racemization during sample preparation.[1][2][3][4]

Primary causes for these artifacts can be categorized as follows:

  • Chromatographic Issues: These include problems with the column, such as a blocked frit or degradation of the stationary phase, as well as issues with the mobile phase, like incorrect pH or composition.[5]

  • Sample-Related Issues: The inherent instability of methionine makes it susceptible to oxidation, which can be exacerbated by sample preparation and storage conditions. Additionally, improper derivatization can lead to the racemization of isomers.

  • System Contamination: Contaminants in the HPLC system, solvents, or sample can lead to the appearance of ghost peaks.

cluster_0 Artifact Sources cluster_1 Observed Artifacts Chromatographic Issues Chromatographic Issues Peak Tailing Peak Tailing Chromatographic Issues->Peak Tailing Sample-Related Issues Sample-Related Issues Oxidation Products Oxidation Products Sample-Related Issues->Oxidation Products Racemization Racemization Sample-Related Issues->Racemization System Contamination System Contamination Ghost Peaks Ghost Peaks System Contamination->Ghost Peaks

Diagram 1: Core sources of artifacts and their manifestations.
Q2: My methionine peak is exhibiting significant tailing. What are the likely causes and how can I resolve this?

A2: Peak tailing for methionine is often due to secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on silica-based columns. Other potential causes include column overload, a blocked column frit, or an inappropriate mobile phase pH.

Below is a troubleshooting table to help you identify and address the root cause of peak tailing.

Potential Cause Diagnostic Check Recommended Solution
Secondary Silanol Interactions Peak tailing is more pronounced for the methionine peak compared to other non-basic compounds in the sample.Adjust the mobile phase pH to be more acidic (e.g., pH 2.5-3.0) to suppress the ionization of silanol groups. Alternatively, add a competing base like triethylamine (TEA) to the mobile phase.
Column Overload The peak shape improves (becomes more symmetrical) when the injection volume or sample concentration is reduced.Dilute the sample or decrease the injection volume.
Blocked Column Frit All peaks in the chromatogram exhibit tailing, and there may be an increase in backpressure.Reverse-flush the column (if permitted by the manufacturer). If this does not resolve the issue, replace the column frit or the entire column.
Inappropriate Mobile Phase pH The retention time of methionine is unstable, and peak shape varies between runs.Prepare a fresh mobile phase with the correct pH. Ensure the mobile phase is adequately buffered.
Q3: I am observing unexpected peaks (ghost peaks) in my chromatograms, even in blank runs. What is causing this and how can I eliminate them?

A3: Ghost peaks are extraneous signals that do not originate from the injected sample. They are typically caused by system contamination, impurities in the mobile phase, or carryover from previous injections.

The following workflow can help you systematically troubleshoot and eliminate ghost peaks:

A Ghost Peak Observed B Inject Blank (Mobile Phase) A->B C Peak Persists B->C Yes D Peak Disappears B->D No E Source is System or Mobile Phase C->E F Source is Carryover D->F G Flush System & Prepare Fresh Mobile Phase E->G H Clean Injector & Needle F->H

Diagram 2: Troubleshooting workflow for ghost peaks.

Detailed Steps:

  • Run a Blank Gradient: Execute a gradient run with no injection to see if the ghost peaks are related to the mobile phase or system.

  • Inject Pure Solvent: Inject the solvent used to dissolve your sample to check for contamination in the sample solvent.

  • Systematic Cleaning: If the source is identified as the system or mobile phase, prepare fresh, high-purity mobile phase and flush the entire HPLC system. If carryover is suspected, clean the injector needle and sample loop.

Q4: How can I prevent the oxidation of methionine during sample preparation and analysis?

A4: Methionine is highly susceptible to oxidation, which can lead to the formation of methionine sulfoxide and methionine sulfone, appearing as artifact peaks in the chromatogram. To minimize oxidation, consider the following preventative measures:

  • Use of Antioxidants: The addition of antioxidants to the sample and mobile phase can effectively prevent oxidation.

  • Control of Environmental Factors: Minimize exposure of samples to oxygen, light, and high temperatures.

  • pH Control: Maintaining a slightly acidic pH can help to reduce the rate of oxidation.

The following table provides a comparison of commonly used antioxidants:

Antioxidant Typical Concentration Advantages Considerations
Ascorbic Acid (Vitamin C) 0.1 - 1.0 mg/mLVolatile, effective at low concentrations.Can be retained on some reversed-phase columns.
Dithiothreitol (DTT) 1 - 5 mMStrong reducing agent.Can interfere with certain detection methods.
Beta-Mercaptoethanol 1 - 10 mMVolatile and effective.Has a strong, unpleasant odor.

Experimental Protocol: Sample Preparation with Antioxidant

  • Prepare a Stock Solution of the Antioxidant: For example, dissolve ascorbic acid in HPLC-grade water to a concentration of 10 mg/mL.

  • Sample Dilution: Dilute your methionine sample in a buffer or solvent that contains the antioxidant at its final desired concentration (e.g., 0.1 mg/mL ascorbic acid).

  • Storage: Store the prepared samples in amber vials at low temperatures (e.g., 4°C) and analyze them as soon as possible.

  • Mobile Phase Addition: For added protection, consider adding a low concentration of a compatible antioxidant to the mobile phase.

Q5: What are the key considerations for achieving good chiral separation of D- and L-methionine while avoiding racemization?

A5: The successful chiral separation of methionine isomers requires a specialized chiral stationary phase (CSP) and carefully optimized mobile phase conditions. Racemization, the conversion of one enantiomer into its mirror image, can be a significant artifact, particularly during sample derivatization.

Key Considerations for Chiral Separation:

  • Column Selection: Macrocyclic glycopeptide-based CSPs, such as those with teicoplanin or cyclofructan, are effective for the direct separation of underivatized amino acid enantiomers. Crown-ether based CSPs are also well-suited for this purpose.

  • Mobile Phase Optimization: The composition of the mobile phase, including the organic modifier (e.g., methanol, acetonitrile) and additives (e.g., acetic acid, triethylamine), has a significant impact on enantioselectivity.

Protocol for Chiral Separation of Methionine Isomers

This protocol is a starting point and may require optimization for your specific instrumentation and application.

  • Column: Isopropylcarbamate cyclofructan 6 chiral stationary phase.

  • Mobile Phase: Methanol/Acetonitrile/Acetic Acid/Triethylamine (75/25/0.3/0.2 v/v/v/v).

  • Flow Rate: 0.8 - 1.0 mL/min.

  • Temperature: 23 - 25°C.

  • Detection: UV at 210 nm.

Preventing Racemization:

  • Avoid Harsh Conditions: During sample preparation and derivatization, avoid high temperatures and extreme pH conditions, which can promote racemization.

  • Derivatization: If derivatization is necessary, use reagents and conditions known to minimize racemization. For instance, pre-column derivatization with o-phthalaldehyde (OPA) is a common method for amino acid analysis.

  • Direct Analysis: Whenever possible, opt for direct analysis on a chiral column to eliminate the need for derivatization.

References

Technical Support Center: Enhancing Synthetic (+-)-Methionine Yield

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of racemic (+-)-methionine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its chemical synthesis.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis of this compound, focusing on the widely used Strecker and Bucherer-Bergs synthetic routes.

Problem 1: Low Yield in Strecker Synthesis of Methionine

The Strecker synthesis is a fundamental method for producing α-amino acids, including methionine, from an aldehyde (methional), ammonia, and cyanide.[1][2] Low yields can often be traced back to suboptimal reaction conditions or side reactions.

Possible Causes and Solutions:

Cause Troubleshooting Step Expected Outcome
Incomplete imine formation The initial step is the formation of an imine from methional and ammonia.[3] Ensure anhydrous conditions and consider using a dehydrating agent like MgSO₄ to drive the equilibrium towards the imine.[3] The use of ammonium chloride (NH₄Cl) can serve as a mild acid catalyst and a source of ammonia.[4]Increased formation of the α-aminonitrile intermediate.
Side reactions of methional Methional can undergo self-condensation or other side reactions. Ensure a controlled addition of reagents and maintain the recommended reaction temperature to minimize these pathways.Reduced impurity profile and higher conversion to the desired product.
Inefficient hydrolysis of the α-aminonitrile The final step is the hydrolysis of the nitrile group to a carboxylic acid. This typically requires strong acidic or basic conditions and elevated temperatures. If the yield is low, consider increasing the reaction time or the concentration of the acid/base. Monitor the reaction progress using techniques like TLC or HPLC.Complete conversion of the intermediate to this compound.
Loss during work-up and purification Methionine has some solubility in water. During aqueous work-up, minimize the volume of water used. For purification, consider using techniques like crystallization from an ethanol/water mixture.Improved recovery of the final product.
Problem 2: Poor Yield in Bucherer-Bergs Synthesis of 5-(2-(methylthio)ethyl)hydantoin

The Bucherer-Bergs reaction is a common method to synthesize hydantoins, which are key precursors to amino acids like methionine. The synthesis of 5-(2-(methylthio)ethyl)hydantoin from methional, cyanide, and ammonium carbonate can be optimized for higher yields.

Possible Causes and Solutions:

Cause Troubleshooting Step Expected Outcome
Incorrect reagent stoichiometry The molar ratio of the reactants is crucial. A common recommendation is a 1:2:2 molar ratio of the aldehyde (methional) to potassium cyanide (KCN) and ammonium carbonate ((NH₄)₂CO₃).Maximized conversion of the starting material to the hydantoin.
Suboptimal pH The pH of the reaction mixture should be maintained around 8-9. Ammonium carbonate acts as a buffer to maintain this pH. A pH that is too low will hinder cyanohydrin formation, while a pH that is too high can lead to cyanide degradation.An optimized reaction rate and minimized side product formation.
Inappropriate reaction temperature The reaction is typically carried out at elevated temperatures (e.g., 80-100°C) in a sealed vessel to maintain pressure from the decomposition of ammonium carbonate. Ensure the temperature is consistently maintained.Efficient reaction progress and completion.
Polymerization of starting materials Aldehydes can be prone to polymerization. Ensure the quality of the starting methional and consider a gradual addition to the reaction mixture.Reduced formation of polymeric byproducts and a cleaner reaction mixture.
Problem 3: Inefficient Hydrolysis of 5-(2-(methylthio)ethyl)hydantoin to Methionine

The final step in producing methionine via the hydantoin route is the ring-opening hydrolysis of 5-(2-(methylthio)ethyl)hydantoin.

Possible Causes and Solutions:

Cause Troubleshooting Step Expected Outcome
Incomplete hydrolysis This step typically requires strong basic conditions (e.g., using Ba(OH)₂ or NaOH) followed by acidification. If the reaction is incomplete, try increasing the concentration of the base, the reaction temperature, or the reaction time.Full conversion of the hydantoin to methionine.
Racemization issues (if a specific enantiomer is desired) While this guide focuses on racemic methionine, if enantiomeric purity is a concern in other applications, enzymatic hydrolysis using specific hydantoinases can be employed.Production of enantiomerically pure amino acids.
Product degradation Prolonged exposure to harsh acidic or basic conditions at high temperatures can lead to some degradation of the amino acid. Optimize the reaction time to ensure complete conversion without significant degradation.Higher yield and purity of the final methionine product.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for producing this compound?

A1: The most prevalent industrial methods are variations of the Strecker synthesis and the Bucherer-Bergs synthesis. The Strecker synthesis directly produces an α-aminonitrile from methional, which is then hydrolyzed to methionine. The Bucherer-Bergs reaction first produces the intermediate 5-(2-(methylthio)ethyl)hydantoin, which is subsequently hydrolyzed to yield methionine.

Q2: My final product purity is low. What purification strategies can enhance the yield of pure this compound?

A2: Low purity is often due to residual salts and byproducts. A highly effective method for purification and increasing the final yield is the use of macroporous adsorption resins. This technique can separate methionine from byproduct salts, achieving a purity of ≥ 99% with a resin extraction yield of ≥ 98%. Adjusting the pH of the methionine solution to 2.0-3.0 is recommended for optimal adsorption. Additionally, activated carbon filtration can be used to remove colored impurities and other side components.

Q3: Can I use a ketone instead of an aldehyde in the Strecker or Bucherer-Bergs synthesis?

A3: Yes, using a ketone instead of an aldehyde in these reactions will result in the synthesis of an α,α-disubstituted amino acid or its corresponding hydantoin.

Q4: What are the key safety precautions when performing these syntheses?

A4: Both the Strecker and Bucherer-Bergs syntheses involve highly toxic cyanides (e.g., KCN, NaCN, or HCN). These reactions must be carried out in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE). It is also crucial to handle the acidic and basic reagents used for hydrolysis with care.

Q5: Are there any modern improvements to the classical Bucherer-Bergs reaction?

A5: Yes, the use of ultrasonication has been shown to improve the Bucherer-Bergs reaction. This technique can lead to shorter reaction times, higher yields, and a simpler work-up procedure, while also potentially reducing the amount of polymerization.

Quantitative Data on Yield Enhancement

The following table summarizes quantitative data from studies on optimizing amino acid production, which can provide insights into potential yield improvements for methionine synthesis.

Method of Enhancement System Key Parameters Optimized Yield Improvement Reference
Purification by Adsorption Resin Chemical SynthesisUse of macroporous adsorption resinResin extraction yield of ≥ 98%; Purity of ≥ 99%
Fermentation Medium Optimization Microbial Fermentation (E. coli)Glucose, yeast extract, KH₂PO₄, MgSO₄·7H₂O concentrationsL-Met titer increased from < 2.0 g/L to 3.04 g/L
Fed-Batch Fermentation Microbial Fermentation (E. coli)Fed-batch strategy with optimized medium and conditionsL-Met titer of 12.80 g/L, a 38.53% increase over basal medium
Optimization of Physical Parameters Microbial Fermentation (Bacillus cereus)Medium volume, inoculum size, pH (7.5), agitation (170 rpm)Maximum growth and methionine production achieved at optimal parameters

Experimental Protocols

Protocol 1: General Procedure for Strecker Synthesis of this compound

This protocol is a generalized representation of the Strecker synthesis.

  • Imine Formation: In a reaction vessel equipped with a stirrer and under an inert atmosphere, combine methional and a source of ammonia (e.g., ammonium chloride in aqueous ammonia). The reaction is typically run at or below room temperature.

  • α-Aminonitrile Synthesis: Slowly add a solution of sodium or potassium cyanide to the reaction mixture while maintaining the temperature. The reaction is stirred for several hours until completion, which can be monitored by TLC or GC.

  • Hydrolysis: The resulting α-aminonitrile is then subjected to hydrolysis without intermediate purification. Add a strong acid (e.g., concentrated HCl) and heat the mixture to reflux for several hours until the nitrile is fully converted to a carboxylic acid.

  • Isolation and Purification: Cool the reaction mixture and adjust the pH to the isoelectric point of methionine (pH 5.7) to precipitate the product. The crude methionine can be collected by filtration and recrystallized from an ethanol/water mixture to improve purity.

Protocol 2: General Procedure for Bucherer-Bergs Synthesis of 5-(2-(methylthio)ethyl)hydantoin

This protocol provides a general method for synthesizing the hydantoin precursor of methionine.

  • Reaction Setup: In a pressure-rated reaction vessel, combine methional, potassium cyanide, and ammonium carbonate in a suitable solvent such as 50% aqueous ethanol. The recommended molar ratio is 1:2:2 (aldehyde:KCN:(NH₄)₂CO₃).

  • Reaction: Seal the vessel and heat the mixture to 80-100°C with vigorous stirring for several hours. The pressure will increase due to the release of ammonia and carbon dioxide.

  • Work-up: After the reaction is complete, cool the vessel to room temperature. Carefully vent any excess pressure.

  • Precipitation and Isolation: Acidify the reaction mixture with a strong acid like HCl. The 5-(2-(methylthio)ethyl)hydantoin product will precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry. The crude hydantoin can be further purified by recrystallization.

Visualizations

Diagram 1: Strecker Synthesis Workflow

Strecker_Synthesis cluster_step1 Step 1: α-Aminonitrile Formation cluster_step2 Step 2: Hydrolysis A Methional + NH3 B Imine Intermediate A->B + H2O C α-Aminonitrile B->C + CN- D This compound C->D + H3O+, Δ

Caption: Workflow for the Strecker synthesis of this compound.

Diagram 2: Bucherer-Bergs Synthesis and Hydrolysis Workflow

Bucherer_Bergs_Synthesis cluster_synthesis Bucherer-Bergs Reaction cluster_hydrolysis Hydrolysis start Methional hydantoin 5-(2-(methylthio)ethyl)hydantoin start->hydantoin methionine This compound hydantoin->methionine 1. Base, Δ 2. H3O+ reagents KCN, (NH4)2CO3 reagents->hydantoin Troubleshooting_Yield start Low Final Yield of Methionine check_synthesis Was the synthesis step yield low? start->check_synthesis check_hydrolysis Was the hydrolysis yield low? check_synthesis->check_hydrolysis No opt_synthesis Optimize Synthesis: - Check reagent ratios - Control T and pH - Ensure anhydrous conditions (Strecker) check_synthesis->opt_synthesis Yes check_purification Was there significant loss during purification? check_hydrolysis->check_purification No opt_hydrolysis Optimize Hydrolysis: - Increase reaction time/temp - Increase base/acid concentration check_hydrolysis->opt_hydrolysis Yes opt_purification Optimize Purification: - Use adsorption resin - Minimize aqueous work-up volume - Optimize crystallization check_purification->opt_purification Yes end Improved Yield check_purification->end No opt_synthesis->end opt_hydrolysis->end opt_purification->end

References

Technical Support Center: Addressing Impurities in Commercial (+/-)-Methionine Preparations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on identifying, quantifying, and mitigating the impact of impurities in commercial (+/-)-methionine preparations. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial (+/-)-methionine preparations?

A1: Commercial methionine is predominantly produced synthetically, leading to impurities that are typically by-products of the synthesis process or degradation products. The most common impurities include:

  • Oxidation Products: Methionine is susceptible to oxidation, forming methionine sulfoxide and, to a lesser extent, methionine sulfone.[1][2] This can occur during synthesis, storage, or even sample preparation.

  • Synthesis By-products: N-acetyl-DL-methionine is a frequently detected impurity from the manufacturing process.[1][2] Other potential by-products may also be present depending on the specific synthesis route used.

  • Enantiomeric Impurities: For preparations of a specific enantiomer (L- or D-methionine), the presence of the other enantiomer is a form of impurity.

Q2: How can these impurities affect my experimental results?

A2: Impurities in methionine preparations can have significant impacts on various experimental systems:

  • Cell Culture: The oxidation of methionine to methionine sulfoxide can act as a marker for oxidative stress.[1] The presence of methionine sulfoxide in cell culture media can influence cellular signaling pathways. For instance, the methionine sulfoxide reductase (Msr) system, which reduces methionine sulfoxide back to methionine, is involved in regulating signal transduction. Furthermore, methionine deprivation or the presence of its analogs can inhibit cell growth and affect cell cycle progression, which is a critical consideration in cancer research.

  • Drug Development & Protein Stability: For professionals in drug development, particularly those working with therapeutic proteins like monoclonal antibodies, methionine oxidation is a major concern. The oxidation of methionine residues in a protein can alter its conformational structure, decrease thermal stability, and promote aggregation. This can lead to a loss of biological activity, reduced shelf-life, and potential immunogenicity of the therapeutic protein.

  • Signaling Pathways: Methionine oxidation and its enzymatic reduction are emerging as a novel mechanism for cellular regulation. The presence of methionine sulfoxide can impact signaling proteins, such as ion channels, and may be involved in post-translational modification cycles that regulate cellular excitability. The MsrA enzyme, which reduces methionine-S-sulfoxide, has been shown to be a regulator of cell growth through the p53-p21 pathway.

Q3: What are the recommended analytical methods for detecting and quantifying methionine impurities?

A3: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for analyzing impurities in methionine. Several HPLC methods have been developed and validated for this purpose:

  • Mixed-Mode Chromatography: This approach, often utilizing columns like the SIELC® Primesep 100, combines reversed-phase and ion-exchange mechanisms to separate polar compounds like methionine and its impurities.

  • Reversed-Phase HPLC (RP-HPLC): While challenging due to the polar nature of methionine, RP-HPLC can be effective, often with the use of ion-pairing agents.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the separation of highly polar analytes like methionine and its oxidized forms.

Common detection methods include UV detection (typically at low wavelengths like 200-210 nm), Charged Aerosol Detection (CAD) for compounds lacking a strong chromophore, and Mass Spectrometry (MS) for definitive identification.

Troubleshooting Guides

Guide 1: Troubleshooting HPLC Analysis of Methionine Impurities

This guide addresses common issues encountered during the HPLC analysis of methionine and its impurities.

Problem Possible Causes Solutions
Poor Peak Shape (Tailing or Fronting) Sample solvent is too strong; Column overload; Secondary interactions with the stationary phase.Dilute the sample in the initial mobile phase. Reduce the injection volume or sample concentration. Use a mobile phase with a competing base (e.g., triethylamine) for basic analytes or adjust the pH.
Inconsistent Retention Times Fluctuations in mobile phase composition or flow rate; Poor column temperature control; Insufficient column equilibration.Prepare fresh mobile phase and ensure proper mixing. Check the pump for leaks and verify the flow rate. Use a column oven for stable temperature control. Increase the column equilibration time between injections.
Ghost Peaks Contamination in the mobile phase, injection system, or sample; Carryover from previous injections.Use high-purity solvents and freshly prepared mobile phase. Flush the injector and sample loop with a strong solvent. Run blank injections to identify the source of contamination.
No or Low Signal Incorrect detector settings; Sample degradation; Leaks in the system.Verify detector wavelength and other settings. Ensure proper sample preparation and storage to prevent degradation. Check all fittings for leaks.
Baseline Noise or Drift Air bubbles in the system; Contaminated mobile phase or detector flow cell; Detector lamp aging.Degas the mobile phase. Flush the system and clean the detector flow cell. Replace the detector lamp if necessary.
Guide 2: Investigating Unexpected Cell Culture Results

This guide provides steps to determine if methionine impurities are the source of variability in cell culture experiments.

Problem Possible Cause Related to Methionine Troubleshooting Steps
Reduced Cell Viability or Proliferation High levels of methionine sulfoxide or other synthesis by-products.1. Analyze the commercial methionine for impurities using a validated HPLC method. 2. Compare the impurity profile of the current batch with previous batches that yielded expected results. 3. Test a new batch of methionine from a different supplier.
Altered Cellular Signaling or Gene Expression Presence of methionine sulfoxide affecting redox-sensitive signaling pathways.1. Quantify the level of methionine sulfoxide in the cell culture medium. 2. Culture cells in a medium with a known, low level of methionine sulfoxide as a control. 3. Investigate the activation state of known redox-sensitive pathways (e.g., p53-p21).
Inconsistent Experimental Replicates Batch-to-batch variability in the impurity profile of the commercial methionine.1. Implement a routine quality control check of incoming methionine batches using HPLC. 2. Pool several batches of methionine to create a larger, more homogenous stock. 3. If possible, purchase a larger single lot of methionine for the entire duration of a study.

Quantitative Data Summary

The following tables provide a summary of quantitative data related to the analysis of methionine impurities.

Table 1: Typical Limits of Detection (LOD) and Quantification (LOQ) for Methionine Impurities by HPLC-UV

ImpurityLOD (µg/mL)LOQ (µg/mL)Method
Methionine Sulfoxide0.06 - 0.300.30 - 0.75Mixed-Mode HPLC-UV
N-acetyl-DL-methionine0.06 - 0.300.30 - 0.75Mixed-Mode HPLC-UV
D-methionine (in L-methionine)11-HPLC-UV

Table 2: Reported Levels of Impurities in Commercial Methionine Batches

ImpurityReported LevelSource
Methionine Sulfoxide< 0.05%
N-acetyl-DL-methionine< 0.05%
Overall Purity of DL-Methionine99.3% - 99.8%

Experimental Protocols

Protocol 1: HPLC Method for the Determination of Impurities in L-Methionine

This protocol is based on the method described by Kühnreich et al. (2016).

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

2. Chromatographic Conditions:

  • Column: SIELC® Primesep 100 (or equivalent mixed-mode column).

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., water with sulfuric acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 200 nm.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Solution: Prepare individual stock solutions of methionine, methionine sulfoxide, and N-acetyl-DL-methionine in the mobile phase. Create a mixed standard solution by diluting the stock solutions to a known concentration (e.g., in the range of 0.3–30.0 μg/mL).

  • Sample Solution: Accurately weigh and dissolve the commercial methionine sample in the mobile phase to a final concentration within the linear range of the method.

4. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Identify and quantify the impurities in the sample by comparing their retention times and peak areas to those of the standards.

Visualizations

Experimental_Workflow_for_Methionine_Impurity_Analysis cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Commercial (+-)-Methionine Dissolution Dissolve in Mobile Phase Sample->Dissolution Standard Reference Standards (Met, MetO, Ac-Met) Standard->Dissolution HPLC HPLC System (Mixed-Mode Column) Dissolution->HPLC Detection UV Detector (200 nm) HPLC->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Impurity Quantification Chromatogram->Quantification Report Purity Report Quantification->Report

Figure 1: Experimental workflow for the analysis of impurities in commercial methionine preparations.

Methionine_Oxidation_Signaling_Pathway cluster_stress Oxidative Stress cluster_methionine Methionine Cycle cluster_signaling Cellular Signaling ROS Reactive Oxygen Species (ROS) Methionine Methionine ROS->Methionine Oxidation MetO Methionine Sulfoxide (MetO) Msr Methionine Sulfoxide Reductase (Msr) MetO->Msr Reduction Msr->Methionine p53 p53 Acetylation (Increased) Msr->p53 Regulates p21 p21 Transcription (Activated) p53->p21 Activates CellCycleArrest G2/M Cell Cycle Arrest p21->CellCycleArrest Induces

Figure 2: Simplified signaling pathway showing the role of methionine oxidation and the Msr system in cell cycle regulation via the p53-p21 pathway.

References

refining protocols for the chiral resolution of DL-methionine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chiral resolution of DL-methionine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the separation of D- and L-methionine enantiomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the chiral resolution of DL-methionine?

A1: The main techniques employed for resolving racemic DL-methionine include enzymatic resolution, preferential crystallization, diastereomeric salt formation, and chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC). Each method has its own advantages and is suited for different scales and purity requirements.

Q2: Which enzymatic methods are commonly used for DL-methionine resolution?

A2: Enzymatic resolution is a widely used method, often involving the use of aminoacylases. A common approach is the hydrolysis of N-acetyl-DL-methionine, where an L-aminoacylase selectively hydrolyzes the N-acetyl-L-methionine to L-methionine, leaving the N-acetyl-D-methionine unreacted. The resulting L-methionine can then be separated.

Q3: What is preferential crystallization and how is it applied to DL-methionine?

A3: Preferential crystallization, also known as resolution by entrainment, is a method applicable to conglomerate-forming systems, where the racemic mixture crystallizes as a mechanical mixture of single enantiomer crystals. By seeding a supersaturated solution of DL-methionine with crystals of the desired enantiomer, that enantiomer can be selectively crystallized.

Q4: How does diastereomeric salt formation work for resolving DL-methionine?

A4: This classic chemical resolution method involves reacting the racemic DL-methionine with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. After separation, the desired methionine enantiomer is recovered by removing the resolving agent.

Q5: What are the challenges associated with the crystallization-based resolution of DL-methionine?

A5: A significant challenge is the polymorphism of DL-methionine, which can exist in different crystalline forms (e.g., α and β polymorphs).[1][2] Controlling the crystallization conditions to obtain the desired polymorph and prevent contamination with the other is crucial for successful resolution.[3][4]

Troubleshooting Guides

Enzymatic Resolution

Problem: Low yield of the desired L-methionine.

  • Possible Cause 1: Suboptimal enzyme activity.

    • Solution: Ensure the pH and temperature are optimal for the specific aminoacylase used. For many microbial aminoacylases, the optimal pH is around 7.0. The reaction temperature should also be controlled, typically around 37°C.

  • Possible Cause 2: Enzyme inhibition.

    • Solution: Metal ions can significantly influence enzyme activity. For instance, Co²⁺ ions have been shown to activate certain aminoacylases, while other ions may be inhibitory.[5] Consider adding Co²⁺ to the reaction mixture to enhance the hydrolysis rate. Check for and remove any potential inhibitory substances from the reaction mixture.

  • Possible Cause 3: Incomplete hydrolysis.

    • Solution: Increase the incubation time or the enzyme concentration to drive the reaction to completion. Monitor the reaction progress using techniques like HPLC or NMR to determine the optimal reaction time.

  • Possible Cause 4: Product loss during separation.

    • Solution: The separation of L-methionine from the unreacted N-acetyl-D-methionine and the enzyme can be challenging. Ion-exchange chromatography is an effective method for this separation. Optimizing the pH and elution conditions of the ion-exchange column can significantly improve the yield of purified L-methionine.

Problem: Difficulty in separating the final products.

  • Possible Cause: Similar properties of L-methionine and N-acetyl-D-methionine.

    • Solution: Utilize ion-exchange chromatography, as the charge states of L-methionine and N-acetyl-D-methionine differ, especially at specific pH values, allowing for their effective separation.

Preferential Crystallization

Problem: Spontaneous crystallization of the undesired enantiomer.

  • Possible Cause 1: Supersaturation level is too high.

    • Solution: Carefully control the degree of supersaturation. High supersaturation can lead to the nucleation and growth of both enantiomers. Operate within the metastable zone where spontaneous nucleation is less likely.

  • Possible Cause 2: Insufficient or poor-quality seed crystals.

    • Solution: Ensure that the seed crystals are of high purity and of the desired enantiomer. The amount of seed crystal added is also critical; too little may not be effective in inducing crystallization, while too much can lead to agglomeration.

  • Possible Cause 3: Presence of impurities.

    • Solution: Impurities can act as nucleation sites for the undesired enantiomer. Ensure the starting DL-methionine and the solvent are of high purity.

Problem: Low enantiomeric excess (e.e.) of the crystallized product.

  • Possible Cause: Co-crystallization or surface adhesion of the counter-enantiomer.

    • Solution: Optimize the crystallization conditions, such as cooling rate and agitation speed. A slower cooling rate and controlled agitation can promote the growth of purer crystals. Washing the collected crystals with a cold solvent can help remove adhered mother liquor containing the other enantiomer.

Diastereomeric Salt Formation

Problem: Poor separation of diastereomeric salts.

  • Possible Cause 1: Inappropriate choice of resolving agent.

    • Solution: The selection of the resolving agent is crucial. The ideal resolving agent should form diastereomeric salts with a significant difference in solubility. Screening different resolving agents is often necessary to find the most effective one.

  • Possible Cause 2: Unsuitable crystallization solvent.

    • Solution: The solvent plays a critical role in the solubility of the diastereomeric salts. Experiment with different solvents or solvent mixtures to maximize the solubility difference between the two diastereomers.

  • Possible Cause 3: Formation of a solid solution or a double salt.

    • Solution: In some cases, the diastereomers may not crystallize as a simple mixture but can form a solid solution or a double salt, making separation by crystallization difficult. Characterizing the solid phase using techniques like X-ray powder diffraction (XRPD) can help identify the nature of the crystalline form.

Problem: Low yield of the desired enantiomer.

  • Possible Cause: High solubility of the desired diastereomeric salt.

    • Solution: Adjust the crystallization temperature to decrease the solubility of the desired salt. Ensure that the molar ratio of the resolving agent to the racemic mixture is optimized to maximize the yield of the less soluble diastereomer.

Chiral HPLC

Problem: Poor resolution or co-elution of enantiomers.

  • Possible Cause 1: Inappropriate chiral stationary phase (CSP).

    • Solution: The choice of CSP is the most critical factor in chiral HPLC. Screen different types of CSPs (e.g., polysaccharide-based, cyclodextrin-based) to find one that provides adequate selectivity for methionine enantiomers.

  • Possible Cause 2: Suboptimal mobile phase composition.

    • Solution: The composition of the mobile phase, including the type and proportion of organic modifiers and additives, significantly affects the separation. Systematically vary the mobile phase composition to optimize the resolution. For example, in normal-phase chromatography, adjusting the alcohol modifier percentage can have a large impact.

  • Possible Cause 3: Temperature effects.

    • Solution: Temperature can influence the interaction between the analyte and the CSP. Investigate the effect of column temperature on the resolution. Lower temperatures often, but not always, lead to better resolution.

Problem: Peak tailing or splitting.

  • Possible Cause 1: Secondary interactions with the stationary phase.

    • Solution: For silica-based CSPs, free silanol groups can cause peak tailing, especially for basic analytes. Adding a small amount of a basic or acidic modifier to the mobile phase can help to suppress these interactions and improve peak shape.

  • Possible Cause 2: Column overload.

    • Solution: Injecting too much sample can lead to peak distortion. Reduce the injection volume or the sample concentration.

  • Possible Cause 3: Column contamination or degradation.

    • Solution: If the column performance degrades over time, it may be contaminated. Follow the manufacturer's instructions for column washing and regeneration. In some cases, irreversible damage may have occurred, and the column may need to be replaced.

Data Presentation

Table 1: Comparison of Chiral Resolution Methods for DL-Methionine

MethodPrincipleAdvantagesDisadvantagesKey Parameters to Control
Enzymatic Resolution Selective enzymatic reaction on one enantiomer.High enantioselectivity, mild reaction conditions.Requires downstream separation of product from substrate and enzyme, potential for enzyme inhibition.pH, temperature, enzyme concentration, co-factors (e.g., Co²⁺).
Preferential Crystallization Seeding a supersaturated solution to crystallize one enantiomer.Potentially simple and cost-effective for large-scale production.Only applicable to conglomerates, sensitive to impurities and supersaturation.Supersaturation, seeding strategy, temperature, cooling rate.
Diastereomeric Salt Formation Formation of diastereomers with different solubilities.Widely applicable, well-established technique.Requires stoichiometric amounts of a chiral resolving agent, may require multiple recrystallizations.Resolving agent, solvent, temperature, molar ratio.
Chiral HPLC Differential interaction with a chiral stationary phase.High resolution and accuracy, suitable for analytical and preparative scales.High cost of chiral columns and solvents, lower throughput for preparative scale.Chiral stationary phase, mobile phase composition, temperature, flow rate.

Experimental Protocols

Protocol 1: Enzymatic Resolution of N-acetyl-DL-methionine
  • Substrate Preparation: Prepare a solution of N-acetyl-DL-methionine in a suitable buffer (e.g., phosphate buffer, pH 7.0).

  • Enzyme Activation (if necessary): If using an enzyme that requires a cofactor, such as CoCl₂, add it to the enzyme solution or the reaction mixture at the optimal concentration.

  • Enzymatic Hydrolysis: Add the aminoacylase enzyme to the substrate solution. Maintain the reaction mixture at the optimal temperature (e.g., 37°C) with gentle stirring.

  • Reaction Monitoring: Monitor the progress of the hydrolysis by taking samples at regular intervals and analyzing them by a suitable method such as HPLC or ¹H NMR to determine the conversion of N-acetyl-L-methionine to L-methionine.

  • Reaction Termination: Once the reaction is complete, terminate it by, for example, heating or adding an acid to denature the enzyme.

  • Product Separation: Separate the L-methionine from the unreacted N-acetyl-D-methionine using ion-exchange chromatography.

  • Product Isolation: Collect the fraction containing L-methionine, and isolate the pure product, for example, by crystallization.

Protocol 2: Chiral HPLC Analysis of Methionine Enantiomers
  • Column Selection: Choose a suitable chiral stationary phase (CSP), for example, a polysaccharide-based column like Chiralpak® or a cyclodextrin-based column.

  • Mobile Phase Preparation: Prepare the mobile phase. For a normal-phase separation, this might be a mixture of hexane and an alcohol modifier like isopropanol. For reversed-phase, it could be an aqueous buffer with an organic modifier like acetonitrile or methanol. Additives such as trifluoroacetic acid or diethylamine may be required to improve peak shape.

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Dissolve the DL-methionine sample in the mobile phase or a compatible solvent.

  • Injection and Analysis: Inject the sample onto the column and run the analysis under isocratic or gradient elution conditions.

  • Data Analysis: Identify and quantify the peaks corresponding to the D- and L-enantiomers based on their retention times.

Visualizations

Enzymatic_Resolution_Workflow cluster_prep Preparation cluster_resolution Enzymatic Resolution cluster_separation Separation & Isolation DL_Met DL-Methionine Acetylation Acetylation DL_Met->Acetylation NAc_DL_Met N-acetyl-DL-methionine Acetylation->NAc_DL_Met Hydrolysis Selective Hydrolysis NAc_DL_Met->Hydrolysis Enzyme L-Aminoacylase (+ Co²⁺) Enzyme->Hydrolysis Mixture L-Methionine + N-acetyl-D-methionine Hydrolysis->Mixture Ion_Exchange Ion-Exchange Chromatography Mixture->Ion_Exchange L_Met L-Methionine Ion_Exchange->L_Met NAc_D_Met N-acetyl-D-methionine Ion_Exchange->NAc_D_Met Chiral_HPLC_Troubleshooting Problem Poor Resolution in Chiral HPLC Cause1 Inappropriate CSP Problem->Cause1 Cause2 Suboptimal Mobile Phase Problem->Cause2 Cause3 Temperature Effects Problem->Cause3 Solution1 Screen Different CSPs Cause1->Solution1 Solution2 Optimize Modifiers & Additives Cause2->Solution2 Solution3 Vary Column Temperature Cause3->Solution3

References

Validation & Comparative

A Comparative Analysis of the Bioavailability of L-Methionine and DL-Methionine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide to the metabolic and physiological differences between the natural L-isomer and the synthetic racemic mixture of methionine, supported by experimental data.

Methionine, an essential sulfur-containing amino acid, is a crucial component in protein synthesis and various metabolic processes. It is available in two primary forms for supplementation and pharmaceutical applications: the naturally occurring L-methionine and the synthetically produced DL-methionine, a racemic mixture of D- and L-isomers. Understanding the nuances of their bioavailability is paramount for researchers, scientists, and drug development professionals to ensure optimal efficacy and safety in their applications. This guide provides a comprehensive comparison of L-methionine and DL-methionine, focusing on their absorption, metabolic pathways, and supporting experimental evidence.

Quantitative Bioavailability Data

The relative bioavailability (RBV) of L-methionine compared to DL-methionine has been a subject of numerous studies, primarily in animal models, with some key insights from human trials. The data indicates that while the D-isomer in DL-methionine can be converted to the usable L-form, this conversion is not always 100% efficient and can be influenced by various factors.

ParameterL-MethionineDL-MethionineSpeciesKey FindingsReference
Nitrogen Balance (g N/day) -0.10 (at 0.58g/day)-0.12 (at 0.58g/day)HumanL-methionine supplementation resulted in a slightly better nitrogen balance compared to DL-methionine at the same dosage.[1]
+0.06 (at 1.16g/day)-0.15 (at 1.16g/day)At a higher dose, L-methionine led to a positive nitrogen balance, while DL-methionine still resulted in a negative balance.[1]
Urinary Excretion (% of dose) ~2%~10%Animal (General)L-methionine exhibits significantly lower urinary excretion compared to DL-methionine, suggesting higher retention and utilization.[2]
Relative Bioavailability (RBV) for Average Daily Gain 143.8%100% (Reference)PigL-methionine showed a significantly higher relative bioavailability for promoting growth compared to DL-methionine.[2]
Relative Bioavailability (RBV) for Feed Conversion Ratio 122.7%100% (Reference)PigL-methionine was more efficient in feed conversion than DL-methionine.[2]
D-methionine to L-methionine Conversion Not Applicable>90%RatA significant portion of intravenously administered D-methionine is converted to L-methionine.

Metabolic Pathways and Conversion

The fundamental difference in the bioavailability of L-methionine and DL-methionine lies in their metabolic pathways. L-methionine is directly utilized by the body for protein synthesis and other metabolic functions. In contrast, the D-isomer present in DL-methionine must first undergo a two-step enzymatic conversion to L-methionine, primarily in the liver and kidneys.

This conversion process involves:

  • Oxidative Deamination: The D-amino acid oxidase (DAO) enzyme removes the amino group from D-methionine, forming its α-keto acid analogue, α-keto-γ-methylthiobutyric acid (KMB).

  • Transamination: A transaminase enzyme then adds an amino group to KMB, converting it into L-methionine.

While this conversion is generally efficient, it requires metabolic energy and the availability of specific enzymes and cofactors.

cluster_L_Met L-Methionine Pathway cluster_DL_Met DL-Methionine Pathway L_Met L-Methionine Protein_L Protein Synthesis & Other Metabolic Functions L_Met->Protein_L Direct Utilization DL_Met DL-Methionine (50% L / 50% D) L_Met_from_DL L-Methionine DL_Met->L_Met_from_DL 50% D_Met D-Methionine DL_Met->D_Met 50% Protein_DL Protein Synthesis & Other Metabolic Functions L_Met_from_DL->Protein_DL Utilization KMB α-keto-γ-methylthiobutyric acid (KMB) D_Met->KMB Oxidative Deamination (D-Amino Acid Oxidase) KMB->L_Met_from_DL Transamination

Metabolic pathways of L-Methionine and DL-Methionine.

Experimental Protocols

The assessment of amino acid bioavailability in humans relies on several established methodologies. Below are summaries of key experimental protocols relevant to the comparison of L-methionine and DL-methionine.

Nitrogen Balance Method

The nitrogen balance technique is a classical method to evaluate protein utilization. A positive nitrogen balance indicates that nitrogen intake exceeds excretion, suggesting net protein synthesis, while a negative balance indicates the opposite.

  • Experimental Design:

    • Acclimatization Period: Subjects are adapted to a controlled diet with a specific nitrogen content for several days to stabilize their metabolic state.

    • Dietary Control: Participants consume a diet with a fixed and known amount of protein (and therefore nitrogen), typically designed to be slightly deficient in the test amino acid (methionine).

    • Supplementation Periods: The basal diet is supplemented with either L-methionine or DL-methionine at varying levels in randomly arranged periods. A control period with no supplementation is also included.

    • Sample Collection: Throughout the study, all food intake is meticulously recorded, and all urine and feces are collected over 24-hour periods.

    • Nitrogen Analysis: The nitrogen content of the diet, urine, and feces is determined using methods such as the Kjeldahl method.

    • Calculation: Nitrogen balance is calculated as: Nitrogen Balance = Nitrogen Intake - (Urinary Nitrogen + Fecal Nitrogen)

Indicator Amino Acid Oxidation (IAAO) Method

The IAAO method is a minimally invasive technique that has become a standard for determining amino acid requirements and bioavailability in humans. It is based on the principle that when an essential amino acid is limiting for protein synthesis, other essential amino acids are oxidized.

  • Experimental Workflow:

    • Dietary Preparation: Subjects consume a diet adequate in all amino acids except for the one being tested (methionine), which is provided at graded levels.

    • Isotope Tracer: A stable isotope-labeled indicator amino acid (e.g., L-[1-¹³C]phenylalanine) is administered orally.

    • Breath and Plasma Collection: Breath samples are collected to measure the rate of ¹³CO₂ exhalation, which reflects the oxidation of the indicator amino acid. Blood samples may also be taken to measure plasma amino acid concentrations.

    • Data Analysis: The rate of ¹³CO₂ production is plotted against the intake of the test amino acid (methionine). A breakpoint in the resulting biphasic linear regression curve indicates the dietary intake at which the requirement for the test amino acid is met, and its bioavailability can be inferred.

cluster_protocol Indicator Amino Acid Oxidation (IAAO) Workflow start Subject consumes Methionine-deficient diet administer_tracer Administer L-[1-¹³C]phenylalanine (Indicator Amino Acid) start->administer_tracer supplement Supplement with graded levels of L-Methionine or DL-Methionine administer_tracer->supplement collection Collect breath and plasma samples supplement->collection analysis Measure ¹³CO₂ exhalation and plasma amino acid levels collection->analysis breakpoint Determine breakpoint of ¹³CO₂ exhalation vs. Methionine intake analysis->breakpoint bioavailability Assess relative bioavailability breakpoint->bioavailability

Workflow for the Indicator Amino Acid Oxidation method.

Conclusion

The available evidence from both human and animal studies suggests that L-methionine is more readily bioavailable than DL-methionine. While the D-isomer in DL-methionine can be converted to the L-form, the process is not without metabolic costs and may not be 100% efficient, leading to greater excretion and potentially lower overall efficacy, particularly at higher doses. For applications in research, drug development, and specialized nutrition where precise dosing and maximal efficacy are critical, L-methionine appears to be the superior choice. The selection between L- and DL-methionine should be guided by a thorough understanding of their distinct metabolic fates and the specific requirements of the intended application.

References

D-Methionine vs. L-Methionine: An In Vitro Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activity of stereoisomers is critical. This guide provides an objective in vitro comparison of D-methionine and L-methionine, summarizing key quantitative data and detailing relevant experimental protocols.

Methionine, an essential sulfur-containing amino acid, exists as two stereoisomers: D-methionine and L-methionine. While chemically identical in composition, their three-dimensional structures are mirror images, leading to significant differences in their biological recognition and activity. In vitro studies are crucial for elucidating these differences at a cellular and molecular level.

Core Differences in Bioavailability and Metabolism

The primary distinction between the two isomers lies in their direct biological utility. L-methionine is the biologically active form, directly incorporated into proteins and serving as a precursor for numerous metabolic pathways.[1][2] In contrast, D-methionine cannot be directly used for protein synthesis and must first be converted into L-methionine.[2]

This conversion is a two-step enzymatic process primarily occurring in the liver and kidneys. The initial and rate-limiting step is the oxidative deamination of D-methionine to its corresponding α-keto acid, α-keto-γ-methylthiobutyric acid (KMB), a reaction catalyzed by D-amino acid oxidase (DAAO).[3][4] Subsequently, KMB is transaminated to form L-methionine. The presence and activity of DAAO in specific cell types are therefore critical determinants of their ability to utilize D-methionine.

Comparative Effects on Cellular Processes

Direct in vitro comparative studies focusing on the distinct effects of purified D- and L-methionine on key cellular processes such as viability, apoptosis, and oxidative stress are limited. However, existing research on L-methionine, DL-methionine (a racemic mixture), and methionine analogs allows for some inferences and highlights the need for further head-to-head comparisons.

Cell Viability and Proliferation

In vitro studies have demonstrated that L-methionine is essential for cell proliferation and viability. For instance, a study on avian myoblasts showed that supplementation with L-methionine supported cell proliferation and differentiation. While the same study indicated that DL-methionine could also serve as a methionine source, suggesting the conversion of the D-isomer, a direct comparison of the efficiency of pure D-methionine was not performed.

Parameter L-Methionine D-Methionine DL-Methionine Cell Type Key Findings
Proliferation SupportedRequires conversion to L-Met; efficiency is cell-type dependentSupportedAvian MyoblastsL-methionine and DL-methionine supported proliferation, with no significant difference noted in this study.
Myotube Diameter IncreasedNot directly testedIncreasedAvian MyoblastsBoth L-methionine and DL-methionine supplementation led to significantly greater myotube diameter compared to a methionine-deficient control.

Experimental Protocol: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of L-methionine or D-methionine. Include a control group with no methionine supplementation.

  • Incubation: Incubate the cells for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

G cluster_workflow MTT Assay Workflow A Seed Cells B Add D-Met or L-Met A->B C Incubate B->C D Add MTT Reagent C->D E Solubilize Formazan D->E F Measure Absorbance E->F

MTT Assay Workflow for Cell Viability
Apoptosis

L-methionine has been shown to have dual roles in apoptosis, depending on the cell type and context. In some cancer cell lines, high concentrations of L-methionine can induce apoptosis. Conversely, in a model of Parkinson's disease, L-methionine demonstrated protective effects against apoptosis. Direct comparative studies on the pro- or anti-apoptotic effects of D-methionine in vitro are scarce. Any observed effect of D-methionine on apoptosis would likely be mediated by its conversion to L-methionine.

Experimental Protocol: Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Cell Treatment: Culture cells with either L-methionine or D-methionine at desired concentrations for a specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrotic.

Oxidative Stress

L-methionine plays a significant role in cellular antioxidant defense. It is a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant. Studies have shown that L-methionine can activate the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-antioxidant response element) pathway, leading to the upregulation of endogenous antioxidant enzymes.

While there is less direct evidence for the antioxidant activity of D-methionine in vitro, one study in broilers suggested that DL-methionine supplementation reduced oxidative stress. This effect is likely attributable to the L-methionine component and the conversion of D-methionine to L-methionine, which can then contribute to GSH synthesis.

Parameter L-Methionine D-Methionine Cell Type Key Findings
Antioxidant Activity Activates Nrf2-ARE pathway, precursor to glutathione.Indirectly, through conversion to L-methionine.VariousL-methionine protects against oxidative stress and mitochondrial dysfunction.
Glutathione Peroxidase Activity IncreasedIncreased (in vivo)Weaned PigsSupplementation with D-methionine increased glutathione peroxidase activity in the kidney.
Total Glutathione Concentration PrecursorIncreased (in vivo)Weaned PigsPigs fed a D-methionine supplemented diet had greater total glutathione concentration in the liver.

Experimental Protocol: Measurement of Intracellular Reactive Oxygen Species (ROS)

  • Cell Treatment: Treat cells with L-methionine or D-methionine, with or without an oxidative stressor (e.g., H₂O₂).

  • Staining: Incubate the cells with a fluorescent probe for ROS, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence corresponds to higher levels of intracellular ROS.

Signaling Pathways

L-methionine is not merely a building block for proteins but also a signaling molecule that can modulate key cellular pathways.

PI3K-mTOR Pathway: L-methionine has been shown to activate the PI3K-mTOR signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis. This activation is crucial for its role in promoting milk protein synthesis in human mammary epithelial cells.

G cluster_pathway L-Methionine Signaling Pathway LMet L-Methionine PI3K PI3K LMet->PI3K activates mTOR mTOR PI3K->mTOR activates Protein_Synthesis Protein Synthesis mTOR->Protein_Synthesis Cell_Growth Cell Growth mTOR->Cell_Growth

L-Methionine activates the PI3K-mTOR pathway.

Nrf2-ARE Pathway: As mentioned earlier, L-methionine can activate the Nrf2-ARE pathway, which is a critical defense mechanism against oxidative stress. This pathway upregulates the expression of numerous antioxidant and detoxification genes.

The extent to which D-methionine can influence these pathways is dependent on its conversion to L-methionine. Therefore, the kinetics of this conversion in a given in vitro system are paramount.

Experimental Protocol: Western Blotting for Signaling Pathway Analysis

  • Protein Extraction: Lyse the treated cells and quantify the protein concentration.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against key signaling proteins (e.g., phospho-mTOR, Nrf2) and their total forms, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

In vitro, L-methionine is the directly utilizable and biologically active isomer, essential for protein synthesis, cell proliferation, and antioxidant defense. It actively participates in key signaling pathways like PI3K-mTOR and Nrf2-ARE. The biological activity of D-methionine is contingent upon its enzymatic conversion to L-methionine, a process that is cell-type dependent and relies on the presence of D-amino acid oxidase.

While current in vitro literature provides a strong foundation for understanding the roles of L-methionine, there is a clear need for more direct comparative studies that include D-methionine as a separate experimental group. Such studies would provide a more complete picture of the relative efficacy and potential applications of both isomers in various cellular contexts. The experimental protocols provided in this guide offer a framework for conducting such valuable comparative research.

References

Unraveling the Impact of Methionine Isomers on Gene Expression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of different methionine forms on gene expression is critical. This guide provides an objective comparison of (+-)-methionine (racemic DL-methionine), L-methionine, and D-methionine, supported by experimental data, to elucidate their distinct roles in regulating cellular processes.

Methionine, an essential sulfur-containing amino acid, is a cornerstone of cellular metabolism and gene regulation. Its impact extends beyond protein synthesis, playing a pivotal role as the precursor to S-adenosylmethionine (SAM), the universal methyl donor for DNA and histone methylation. These epigenetic modifications are fundamental in controlling gene expression. While L-methionine is the biologically active enantiomer, the racemic mixture, DL-methionine, is a common supplement. The D-isomer, on the other hand, requires enzymatic conversion to its L-form to be utilized. This guide dissects the available evidence to compare how these different forms of methionine influence gene expression profiles.

Comparative Analysis of Gene Expression

The differential effects of L-methionine, D-methionine, and the racemic mixture this compound (DL-methionine) on gene expression have been investigated in various models. The data reveals tissue-specific and isomer-specific regulation of genes involved in crucial metabolic and signaling pathways.

A key study comparing L-methionine and D-methionine supplementation in broiler chickens under heat stress revealed distinct transcriptomic signatures in blood, ileum, and liver. In the liver, a significant number of genes were differentially expressed between the two groups, highlighting the superior ability of L-methionine to maintain physiological homeostasis.[1] Another study focusing on liver metabolism in broilers found that while L-methionine was more effective for weight gain, DL-methionine had a more pronounced role in enhancing liver metabolism and reducing oxidative stress, partly by increasing the activity of D-amino acid oxidase (DAAO), the enzyme responsible for converting D-methionine to its metabolically useful keto-acid form.[2][3]

Furthermore, research on broilers fed diets with DL-methionine or its hydroxy analog (DL-HMTBA) showed alterations in the expression of genes involved in the homocysteine remethylation pathway in the jejunum, indicating that different methionine sources can modulate this critical metabolic junction differently.[4]

Below is a summary of key differentially expressed genes identified in comparative studies.

GeneOrganism/TissueComparisonFold Change/EffectFunctionReference
IL4I1 Broiler Chicken/BloodD-Met vs. L-Met (Heat Stress)Upregulated with D-MetImmune Response[1]
SERPINI1 Broiler Chicken/BloodD-Met vs. L-Met (Heat Stress)Upregulated with D-MetImmune Response
PCK1 Broiler Chicken/LiverD-Met vs. L-Met (Heat Stress)Altered with D-MetGlucose Metabolism
LDLR Broiler Chicken/LiverD-Met vs. L-Met (Heat Stress)Altered with D-MetLipid Metabolism
FLT1 Broiler Chicken/IleumD-Met vs. L-Met (Heat Stress)Upregulated with D-MetAngiogenesis
FGD5 Broiler Chicken/IleumD-Met vs. L-Met (Heat Stress)Upregulated with D-MetAngiogenesis
DAAO Broiler Chicken/LiverDL-Met vs. L-MetIncreased activity with DL-MetD-methionine metabolism
BHMT Broiler Chicken/JejunumDL-HMTBA vs. DL-MetUpregulated with DL-HMTBAHomocysteine Remethylation
MTRR Broiler Chicken/JejunumDL-HMTBA vs. DL-MetUpregulated with DL-HMTBAHomocysteine Remethylation
GSS Broiler Chicken/JejunumDL-HMTBA vs. DL-MetHigher expression with DL-HMTBAGlutathione Synthesis

Signaling Pathways and Regulatory Mechanisms

The influence of methionine on gene expression is primarily mediated through the methionine cycle , which produces SAM. SAM levels directly impact the activity of DNA methyltransferases (DNMTs) and histone methyltransferases (HMTs), thereby altering the epigenetic landscape and regulating gene transcription. Methionine metabolism is also intricately linked to the transsulfuration pathway , which synthesizes cysteine for glutathione production, a key antioxidant. Furthermore, methionine availability can influence the mTORC1 signaling pathway , a central regulator of cell growth and proliferation.

Methionine_Signaling_Pathways Met This compound (DL-Methionine) L_Met L-Methionine Met->L_Met L-isomer D_Met D-Methionine Met->D_Met D-isomer Met_Cycle Methionine Cycle L_Met->Met_Cycle mTORC1 mTORC1 Signaling L_Met->mTORC1 DAAO DAAO D_Met->DAAO Keto_Met α-keto-γ- (methylthio)butyrate DAAO->Keto_Met Keto_Met->L_Met Transamination SAM S-adenosylmethionine (SAM) Met_Cycle->SAM SAH S-adenosyl- homocysteine (SAH) SAM->SAH Methyltransferases Methylation DNA & Histone Methylation SAM->Methylation HCY Homocysteine SAH->HCY HCY->Met_Cycle Remethylation Transsulfuration Transsulfuration Pathway HCY->Transsulfuration Cysteine Cysteine Transsulfuration->Cysteine GSH Glutathione Cysteine->GSH Gene_Expression Gene Expression Regulation Methylation->Gene_Expression Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

Caption: Key signaling pathways influenced by methionine metabolism.

Experimental Protocols

To enable researchers to replicate and build upon the findings presented, this section outlines the methodologies for key experiments used to assess the impact of methionine on gene expression.

RNA Sequencing (RNA-Seq) for Transcriptome Analysis

RNA-seq provides a comprehensive, unbiased view of the transcriptome. The following is a generalized workflow for comparing the effects of different methionine isomers on gene expression in cell culture.

RNA_Seq_Workflow Start Cell Culture with Different Methionine Forms ((+-)-Met, L-Met, D-Met) RNA_Extraction Total RNA Extraction Start->RNA_Extraction QC1 RNA Quality Control (e.g., Bioanalyzer) RNA_Extraction->QC1 Library_Prep Library Preparation (rRNA depletion, fragmentation, cDNA synthesis, adapter ligation) QC1->Library_Prep QC2 Library Quality Control Library_Prep->QC2 Sequencing High-Throughput Sequencing (e.g., Illumina) QC2->Sequencing Data_Analysis Bioinformatic Analysis (QC, alignment, quantification, differential expression) Sequencing->Data_Analysis End Differentially Expressed Genes (DEGs) & Pathway Analysis Data_Analysis->End

Caption: A generalized workflow for RNA-sequencing analysis.

Detailed Steps:

  • Cell Culture and Treatment: Plate cells at a desired density and culture in a methionine-deficient medium. Supplement the medium with specific concentrations of this compound, L-methionine, or D-methionine for a defined period. Include a methionine-deficient control group.

  • RNA Extraction: Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions. Treat with DNase I to remove genomic DNA contamination.

  • RNA Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer) to ensure high-quality RNA (RIN > 8).

  • Library Preparation: Prepare sequencing libraries from the total RNA. This typically involves ribosomal RNA (rRNA) depletion or poly(A) selection, RNA fragmentation, reverse transcription to cDNA, second-strand synthesis, end repair, A-tailing, adapter ligation, and PCR amplification.

  • Library Quality Control: Validate the size and concentration of the prepared libraries using a bioanalyzer and qPCR.

  • Sequencing: Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Bioinformatic Analysis: Perform quality control of the raw sequencing reads, align the reads to a reference genome, quantify gene expression levels, and identify differentially expressed genes between the different treatment groups. Subsequent pathway and gene ontology analysis can provide insights into the biological functions of the affected genes.

Quantitative Real-Time PCR (qPCR) for Gene Expression Validation

qPCR is a targeted approach to validate the expression levels of specific genes identified through RNA-seq or to investigate candidate genes.

Detailed Steps:

  • RNA Extraction and cDNA Synthesis: Extract total RNA as described for RNA-seq. Synthesize first-strand cDNA from a standardized amount of RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

  • Primer Design: Design and validate qPCR primers for the target genes and at least two stable housekeeping genes for normalization. Primers should be specific and efficient.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and specific primers. Run the reaction on a real-time PCR instrument.

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the geometric mean of the housekeeping genes.

Conclusion

The choice of methionine source can have a significant and differential impact on gene expression. While L-methionine is the directly usable form for protein synthesis and as a precursor for SAM, the racemic mixture DL-methionine shows distinct effects, particularly in modulating liver metabolism and oxidative stress responses. The D-isomer, on its own, appears to be less efficient and can trigger different cellular responses, likely due to the metabolic cost of its conversion. For researchers investigating the role of methionine in gene regulation and cellular signaling, it is crucial to consider the specific isomer or mixture being used, as the biological outcomes can vary substantially. The experimental protocols and comparative data provided in this guide offer a foundational resource for designing and interpreting studies on the multifaceted role of methionine in health and disease.

References

A Comparative Guide: (+-)-Methionine vs. Selenomethionine in Protein Structure and Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The substitution of methionine with selenomethionine (SeMet) has become a cornerstone technique in structural biology, primarily for phasing in X-ray crystallography. While the structural similarities between these two amino acids are widely acknowledged to be substantial, subtle yet significant differences in their physicochemical properties can influence protein structure, stability, and function. This guide provides a comprehensive comparison of (+-)-methionine and selenomethionine when incorporated into proteins, supported by experimental data and detailed methodologies.

A note on stereochemistry: While the term "this compound" refers to a racemic mixture of D- and L-isomers, it is the L-isomer of both methionine and selenomethionine that is incorporated into proteins during ribosomal protein synthesis. This guide will focus on the comparison of L-methionine and L-selenomethionine in the context of protein structure.

At a Glance: Key Differences and Similarities

FeatureThis compound (L-isomer)Selenomethionine (L-isomer)Key Implications for Protein Structure & Function
Atomic Composition Contains a sulfur atom in the side chain.Contains a selenium atom in place of sulfur.Selenium's higher atomic number is the basis for its use in MAD phasing for X-ray crystallography.
Size and Bond Length C-S bond length: ~1.81 ÅC-Se bond length: ~1.95 ÅThe slightly larger size of selenium can lead to minor local perturbations in protein structure, though the overall fold is generally conserved.
Oxidation Potential Susceptible to oxidation to methionine sulfoxide.More readily oxidized than methionine.Increased susceptibility to oxidation can impact protein stability and function under oxidative stress. The reduction mechanisms of the oxidized forms also differ.
Thermal Stability Varies depending on the protein context.May slightly decrease the thermal stability of the protein.Altered stability can be a factor in protein handling, storage, and in vivo half-life.
Enzyme Kinetics Serves as the natural substrate for many enzymes.Can alter the kinetic parameters of enzymes.Changes in enzyme efficiency and substrate affinity can have significant biological consequences.

Structural Comparison: Minimal Perturbation with Localized Effects

The replacement of methionine with selenomethionine is generally considered to be structurally conservative. The similar chemical properties of sulfur and selenium ensure that the overall three-dimensional fold of the protein is maintained.[1][2][3] This high degree of isomorphism is the primary reason for the success of SeMet in multi-wavelength anomalous diffraction (MAD) phasing for solving protein crystal structures.[4]

High-resolution crystallographic studies allow for a direct comparison of methionine and selenomethionine-containing proteins. For example, a comparison of the crystal structures of the B1 domain of protein G with and without selenomethionine reveals a high degree of structural similarity.

Structural Overlay of Protein G B1 Domain

A detailed analysis of the crystal structures of the B1 domain of Protein G with a valine at position 29 (a common site for methionine substitution) and a selenomethionine variant at the same position (PDB ID: 6CNE) would typically show a very low root-mean-square deviation (RMSD) for the backbone atoms, indicating a highly similar overall structure.[4] Differences, if any, are usually localized to the immediate vicinity of the substitution.

Impact on Protein Stability

Thermal Stability

The substitution of methionine with the larger and more polarizable selenium atom can have a modest impact on the thermal stability of a protein. While comprehensive datasets are limited, the general trend suggests that selenomethionine incorporation can slightly decrease the melting temperature (Tm) of a protein.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a powerful technique to measure the thermal stability of a protein by determining its melting temperature (Tm).

  • Sample Preparation: Prepare solutions of both the methionine-containing (wild-type) and selenomethionine-incorporated protein at the same concentration (e.g., 1 mg/mL) in the same buffer. A buffer-only sample is used as a reference.

  • Instrument Setup: Use a differential scanning calorimeter. Set the temperature scan rate (e.g., 1°C/min) and the temperature range (e.g., 20°C to 100°C).

  • Data Acquisition: Load the protein and reference samples into the calorimeter cells. Initiate the temperature scan. The instrument measures the differential heat capacity between the sample and reference cells as a function of temperature.

  • Data Analysis: The resulting thermogram shows a peak corresponding to the protein unfolding. The apex of this peak represents the melting temperature (Tm). The area under the peak is related to the enthalpy of unfolding. Compare the Tm values of the methionine and selenomethionine-containing proteins to assess the change in thermal stability.

Oxidative Stability

Selenomethionine is more susceptible to oxidation than methionine. This increased reactivity can be a critical factor in the stability and function of proteins, especially under conditions of oxidative stress. Mass spectrometry is a key technique for analyzing the oxidation state of methionine and selenomethionine residues in proteins.

Experimental Protocol: Mass Spectrometry Analysis of Oxidation

  • Sample Treatment: Incubate both the methionine and selenomethionine-containing proteins with an oxidizing agent (e.g., hydrogen peroxide) for various time points.

  • Proteolytic Digestion: Digest the protein samples into smaller peptides using a protease such as trypsin.

  • LC-MS/MS Analysis: Separate the peptides using liquid chromatography and analyze them with a mass spectrometer.

  • Data Analysis: Identify peptides containing methionine or selenomethionine. An increase in mass of 16 Da corresponds to the addition of one oxygen atom (sulfoxide or selenoxide). Quantify the relative abundance of the oxidized and unoxidized peptides to compare the rate and extent of oxidation between the two protein forms.

A key difference lies in the reduction of the oxidized forms. While methionine sulfoxide is enzymatically reduced by methionine sulfoxide reductases, selenomethionine selenoxide can be readily reduced by non-enzymatic cellular reductants like glutathione.

Functional Consequences: A Look at Enzyme Kinetics

The subtle changes in size and electronic properties between methionine and selenomethionine can impact the function of enzymes, particularly if the residue is located at or near the active site. This can manifest as alterations in enzyme kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax).

Comparative Enzyme Kinetics of Methionine Adenosyltransferase

SubstrateKm (µM)Vmax (nmol/h/mg protein)
L-Methionine1401.8
L-Selenomethionine4503.6

Data adapted from a study on methionine adenosyltransferase.

In this example, the enzyme exhibits a higher affinity for its natural substrate, L-methionine (lower Km), but the reaction proceeds at a faster rate with L-selenomethionine as the substrate (higher Vmax). This highlights that the functional consequences of substitution can be complex and are not always detrimental.

Experimental Protocol: Enzyme Kinetic Analysis

  • Protein Preparation: Purify both the methionine-containing and selenomethionine-incorporated enzymes.

  • Assay Setup: Prepare a series of reactions with varying concentrations of the substrate. The reaction buffer should be optimized for pH and temperature.

  • Initiate Reaction: Start the reaction by adding the enzyme to the substrate solutions.

  • Measure Product Formation: Monitor the formation of the product over time using a suitable detection method (e.g., spectrophotometry, chromatography).

  • Data Analysis: Plot the initial reaction velocities against the substrate concentrations. Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values for each enzyme form.

Experimental Workflows and Signaling Pathways

Workflow for Comparative Analysis of Methionine and Selenomethionine Proteins

G cluster_expression Protein Expression cluster_analysis Comparative Analysis cluster_data Data Output exp_met Expression with This compound struct_analysis Structural Analysis (X-ray, NMR) exp_met->struct_analysis Purified Protein stab_analysis Stability Analysis (DSC, MS) exp_met->stab_analysis Purified Protein func_analysis Functional Analysis (Enzyme Kinetics) exp_met->func_analysis Purified Protein exp_semet Expression with Selenomethionine exp_semet->struct_analysis Purified Protein exp_semet->stab_analysis Purified Protein exp_semet->func_analysis Purified Protein struct_data Structural Models (PDB files) struct_analysis->struct_data stab_data Tm, Oxidation Rates stab_analysis->stab_data func_data Km, Vmax func_analysis->func_data

Caption: Workflow for comparing proteins containing methionine vs. selenomethionine.

Signaling Pathway: Methionine and Selenomethionine Metabolism

G Met This compound Protein_Met Protein (with Methionine) Met->Protein_Met Protein Synthesis SAM S-Adenosylmethionine Met->SAM MAT SeMet Selenomethionine Protein_SeMet Protein (with Selenomethionine) SeMet->Protein_SeMet Protein Synthesis Se_SAM S-Adenosylselenomethionine SeMet->Se_SAM MAT Met_Ox Methionine Sulfoxide Protein_Met->Met_Ox Oxidative Stress SeMet_Ox Selenomethionine Selenoxide Protein_SeMet->SeMet_Ox Oxidative Stress Met_Ox->Protein_Met Reduction SeMet_Ox->Protein_SeMet Reduction Msr Methionine Sulfoxide Reductase Msr->Met_Ox GSH Glutathione (non-enzymatic) GSH->SeMet_Ox

Caption: Simplified metabolic pathways of methionine and selenomethionine.

Conclusion

The substitution of methionine with selenomethionine is a powerful tool in structural biology, offering a means to solve the phase problem in X-ray crystallography with generally minimal structural perturbation. However, researchers should be aware of the potential impacts on protein stability and function. Selenomethionine-containing proteins may exhibit slightly lower thermal stability and are more prone to oxidation. Furthermore, the kinetic parameters of enzymes can be altered by this substitution. A thorough comparative analysis, employing techniques such as DSC, mass spectrometry, and enzyme kinetics, is crucial for a complete understanding of the effects of selenomethionine incorporation on a given protein. This knowledge is not only vital for interpreting structural data correctly but also for applications in drug development where protein stability and function are paramount.

References

L-Methionine vs. DL-Methionine: A Comparative Guide for Animal Nutrition

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of animal nutrition, the supplementation of diets with essential amino acids is a cornerstone of optimizing growth, feed efficiency, and overall health. Methionine, often the first limiting amino acid in poultry and swine diets based on corn and soybean meal, is critical for protein synthesis and a vast array of metabolic functions.[1][2] Commercially, methionine is available predominantly in two forms: L-methionine, the biologically active isomer, and DL-methionine, a racemic mixture containing equal parts D- and L-isomers.[3][4] This guide provides an objective comparison of L-methionine and DL-methionine, supported by experimental data, to inform researchers, scientists, and drug development professionals on their relative efficacy in animal nutrition.

Metabolic Fate and Bioavailability

Only the L-isomer of methionine is directly utilized by animals for protein synthesis and other metabolic pathways.[5] The D-isomer, present in DL-methionine, must first be converted to L-methionine. This conversion is a two-step enzymatic process that primarily occurs in the liver and kidneys. The process involves an initial oxidative deamination of D-methionine to its α-keto analogue, 2-oxo-4-methylthiobutyric acid (KMB), by the enzyme D-amino acid oxidase (DAAO). Subsequently, KMB is transaminated to form L-methionine.

The efficiency of this conversion is a key determinant of the relative bioavailability (RBV) of DL-methionine compared to L-methionine. While the conversion is generally considered efficient in most species, its effectiveness can be influenced by factors such as age, species, and metabolic stress.

Performance in Poultry Nutrition

Broiler chickens have been the subject of numerous studies to determine the comparative efficacy of L- and DL-methionine. The results, however, have been variable. Some studies suggest a superior bioavailability and performance advantage for L-methionine, particularly in young birds. For instance, one study reported the RBV of L-methionine to DL-methionine for feed efficiency in broilers during the first 21 days to be as high as 189.1%. Another study on medium-growing, yellow-feathered chickens found the relative efficacy of L-methionine to DL-methionine for average daily gain (ADG) to be 142.5%.

Conversely, a substantial body of research indicates that DL-methionine is equally efficacious to L-methionine for supporting broiler performance, suggesting a near-complete conversion of the D-isomer. Meta-analyses of multiple trials have concluded that DL-methionine and L-methionine are nutritionally equivalent for broiler performance across various diet types.

Table 1: Comparative Performance of L-Methionine and DL-Methionine in Broiler Chickens

Performance MetricSpecies/StrainL-Met vs. DL-MetRelative Bioavailability (RBV) of L-Met to DL-Met (%)Reference
Average Daily Gain (ADG)Broiler Chickens (1-21d)L-Met showed higher ADG141.5
Feed Efficiency (FE)Broiler Chickens (1-21d)L-Met showed better FE189.1
Average Daily Gain (ADG)Yellow-Feathered ChickensL-Met showed higher efficacy142.5
Body Weight (BW)Broilers (0-37d)L-Met was superiorDL-Met RBV was 89%
Feed Conversion Ratio (FCR)Broilers (0-37d)L-Met was superiorDL-Met RBV was 77%

Performance in Swine Nutrition

In swine, similar to poultry, methionine is a critical limiting amino acid. Studies comparing L- and DL-methionine in pigs have also yielded mixed results. Some research indicates that L-methionine may offer benefits, particularly for gut health and development in nursery pigs. However, many studies, especially those focusing on growth performance and nitrogen retention, have found no significant differences between the two forms, concluding that they are equally bioavailable for starter and growing pigs.

For example, a study involving a nitrogen balance trial with starter pigs found that supplementation with either L-methionine or DL-methionine improved nitrogen retention and decreased nitrogen excretion compared to a methionine-deficient basal diet, with no significant difference observed between the two methionine sources.

Table 2: Comparative Performance of L-Methionine and DL-Methionine in Swine

Performance MetricAnimal StageL-Met vs. DL-MetKey FindingsReference
Nitrogen RetentionStarter PigsNo significant differenceBoth sources improved N retention equally compared to a basal diet.
Growth Performance (ADG, ADFI, G:F)Young Growing PigsNo significant differenceNo differences in growth performance or plasma free amino acid concentrations.
Plasma MetabolitesYoung Growing PigsNo significant differenceNo differences in plasma urea N, albumin, glucose, cholesterol, or triglycerides.

Performance in Aquaculture

The efficacy of different methionine sources has also been investigated in various aquaculture species. In fish, L-methionine is the readily metabolized form. Studies in species like the Pacific white shrimp and Atlantic salmon have explored the use of both L- and DL-methionine. For instance, in juvenile Pacific white shrimp, diets supplemented with L-methionine or a methionine hydroxy analogue calcium salt (MHA-Ca) showed no difference in weight gain rate compared to a positive control diet with higher fishmeal content. In Atlantic salmon, D-methionine was found to be as well absorbed as L-methionine, with racemization occurring in the liver and kidney.

Table 3: Comparative Performance of L-Methionine and DL-Methionine in Aquaculture

Performance MetricSpeciesL-Met vs. DL-MetKey FindingsReference
Weight Gain Rate (WGR)Pacific White ShrimpNo significant differenceL-Met and MHA-Ca supplemented diets had similar WGR to the positive control.
Growth PerformanceAtlantic SalmonD-Met was as effective as L-MetD-methionine was absorbed as well as L-methionine.
Feed EfficiencyRainbow TroutL-Met showed better performanceFish fed L-methionine demonstrated the most efficient performance and greatest weight gain.

Experimental Protocols

Slope-Ratio Assay for Relative Bioavailability in Broilers

The slope-ratio assay is a common method used to determine the relative bioavailability of a test nutrient source compared to a standard source.

  • Animal Model and Housing: A large number of day-old broiler chicks (e.g., 1664 chicks) are randomly divided into multiple treatment groups with several replicates per group. Birds are housed in environmentally controlled pens.

  • Basal Diet: A basal diet is formulated to be deficient in the nutrient of interest (methionine), while adequate in all other nutrients.

  • Experimental Diets: Graded levels of the standard methionine source (e.g., DL-methionine) and the test source (e.g., L-methionine) are added to the basal diet to create a series of experimental diets.

  • Feeding Trial: The experimental diets are fed to the respective groups for a specified period (e.g., 21 days).

  • Data Collection: Key performance indicators such as body weight gain, feed intake, and feed conversion ratio are measured.

  • Statistical Analysis: The response of the performance indicators to the graded levels of each methionine source is analyzed using linear or non-linear regression. The ratio of the slopes of the regression lines for the test and standard sources represents the relative bioavailability.

Nitrogen Balance Study in Swine

Nitrogen balance studies are conducted to evaluate the efficiency of protein and amino acid utilization.

  • Animal Model and Housing: A number of barrows (e.g., 18) are individually housed in metabolism crates that allow for the separate collection of urine and feces.

  • Dietary Treatments: A basal diet deficient in methionine is formulated. Two additional diets are created by supplementing the basal diet with either L-methionine or DL-methionine to meet the animals' requirements.

  • Adaptation and Collection Period: The experiment consists of an adaptation period (e.g., 13 days) to the diets, followed by a collection period (e.g., 5 days) where total feces and urine are collected.

  • Sample Analysis: The nitrogen content of the feed, feces, and urine is determined.

  • Calculation: Nitrogen retention is calculated as the difference between nitrogen intake and nitrogen excretion (fecal + urinary). This provides a measure of how efficiently the supplemental methionine is being used for protein synthesis.

Methionine Metabolism and Signaling Pathway

Methionine plays a central role in cellular metabolism, primarily through two major pathways: transmethylation and transsulfuration.

  • Transmethylation Pathway: Methionine is converted to S-adenosylmethionine (SAM), the universal methyl donor for numerous biological reactions, including DNA and protein methylation.

  • Transsulfuration Pathway: This pathway leads to the synthesis of cysteine from homocysteine, a product of the transmethylation pathway. Cysteine is a precursor for the antioxidant glutathione.

The conversion of D-methionine to L-methionine is a prerequisite for its entry into these core metabolic pathways.

Methionine_Metabolism cluster_DL_Met DL-Methionine Supplementation cluster_Conversion Conversion Pathway cluster_Core_Metabolism Core Metabolic Pathways DL-Methionine DL-Methionine D-Methionine D-Methionine DL-Methionine->D-Methionine 50% L-Methionine L-Methionine DL-Methionine->L-Methionine 50% DAAO D-Amino Acid Oxidase D-Methionine->DAAO KMB α-keto-methionine (KMB) Transaminase Transaminase KMB->Transaminase DAAO->KMB Transaminase->L-Methionine SAM S-adenosylmethionine (SAM) L-Methionine->SAM Transmethylation Protein_Synthesis Protein Synthesis L-Methionine->Protein_Synthesis SAH S-adenosylhomocysteine (SAH) SAM->SAH Methylation Methylation Reactions SAM->Methylation Homocysteine Homocysteine SAH->Homocysteine Homocysteine->L-Methionine Remethylation Cysteine Cysteine Homocysteine->Cysteine Transsulfuration Glutathione Glutathione Synthesis Cysteine->Glutathione

Metabolic fate of DL-Methionine in animal nutrition.

Conclusion

The choice between L-methionine and DL-methionine in animal nutrition is a nuanced one, with research providing evidence to support the efficacy of both forms. While L-methionine is the directly utilizable isomer, the enzymatic machinery in most commercially raised animals, such as poultry and swine, is highly efficient at converting D-methionine to its L-form.

Ultimately, the decision may be guided by factors such as the specific species and age of the animal, dietary composition, production goals, and economic considerations. Further research into the subtle metabolic effects of each isomer, particularly in relation to gut health and immune function, will continue to refine our understanding and guide optimal amino acid nutrition strategies.

References

comparative analysis of different commercial sources of DL-methionine

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Commercial DL-Methionine Sources for Researchers and Drug Development Professionals

Methionine, an essential sulfur-containing amino acid, is a critical component in various metabolic processes beyond its fundamental role in protein synthesis. Its supplementation is vital in research, animal nutrition, and pharmaceutical applications. Commercially, methionine is available in different forms, primarily as DL-methionine (a racemic mixture of D- and L-isomers), L-methionine, and methionine analogues such as the hydroxy analogue (2-hydroxy-4-(methylthio)butanoic acid or HMTBA). This guide provides a comparative analysis of these commercial sources, focusing on their purity, bioavailability, and performance, supported by experimental data to aid researchers, scientists, and drug development professionals in selecting the appropriate source for their specific needs.

Performance and Bioavailability Comparison

The efficacy of different methionine sources is often evaluated based on their relative bioavailability (RBV), which compares the effectiveness of a test source to a reference standard, typically DL-methionine or L-methionine.

Key Findings from Comparative Studies:

  • DL-Methionine (DL-Met) vs. L-Methionine (L-Met): While animals can only directly utilize the L-isomer for protein synthesis, D-methionine can be converted to L-methionine in the body.[1] Several studies in broilers have shown no significant differences in overall growth performance, carcass yield, and internal organ weights when DL-Met and L-Met are supplemented at practical levels.[2] However, some research suggests that L-Met may have a higher relative bioavailability for feed efficiency in broilers during the first 3 weeks of life.[3] One study calculated the RBV of L-Met to DL-Met for average daily gain and feed efficiency to be 141.5% and 189.1%, respectively.[3] In terms of liver metabolism, DL-Methionine has been shown to have a stronger influence by increasing D-amino acid oxidase (DAAO) activity and reducing oxidative stress.[4]

  • Methionine Analogues (HMTBA): HMTBA is available as a free acid (MHA-FA) and a calcium salt (MHA-Ca). HMTBA is a precursor to methionine and must be converted to L-methionine in the body. Studies in broiler chickens have indicated that MHA-Ca generally performs better than MHA-FA in terms of growth performance and feed conversion ratio. When compared to DL-methionine, the bioavailability of HMTBA can vary. A study in young pigs found the average RBV of the calcium salt of HMTBA to be around 66% on a weight basis and 78% on an equimolar basis compared to DL-methionine. Another study in broilers suggested that the biological activity of DL-MHA-Ca was approximately 81% that of DL-methionine on an equimolar basis.

Table 1: Summary of Quantitative Performance Data of Different Methionine Sources

Methionine SourceAnimal ModelKey Performance MetricRelative Bioavailability (RBV) vs. DL-MetReference(s)
L-Methionine BroilersFeed Efficiency189.1%
BroilersAverage Daily Gain141.5%
BroilersBody Weight, FCR, Breast Meat YieldNot significantly different
MHA-Ca Young PigsNitrogen Retention (weight basis)~66-71%
Young PigsNitrogen Retention (equimolar basis)~78-85%
BroilersGrowth Performance81% (equimolar basis)
MHA-FA BroilersGrowth PerformanceInferior to MHA-Ca and DL-Met

Purity of Commercial Sources

The purity of commercial methionine products is a critical factor for researchers. Impurities can affect experimental outcomes and the overall health of the subjects.

Table 2: Purity of Common Commercial Methionine Sources

Methionine SourceTypical Minimum PurityReference(s)
DL-Methionine 99%
DL-Methionyl-DL-Methionine >95%
HMTBA (free acid) 88%
HMTBA-Ca (calcium salt) 84% HMTBA

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of common experimental protocols used in the comparative analysis of methionine sources.

Protocol 1: Relative Bioavailability Determination in Nursery Pigs using Slope-Ratio Assay
  • Objective: To determine the bioavailability of a test methionine source (e.g., D-Methionine) relative to a reference source (e.g., L-Methionine).

  • Animals: Crossbred nursery barrows individually housed in metabolism cages.

  • Dietary Treatments:

    • A basal diet deficient in methionine but adequate in all other amino acids.

    • The basal diet supplemented with two or more graded levels of the reference methionine source (L-Met).

    • The basal diet supplemented with two or more graded levels of the test methionine source (D-Met).

  • Procedure:

    • An adaptation period of 5 days where pigs are accustomed to the metabolism cages and experimental diets.

    • A collection period of 4-5 days for total and separate collection of feces and urine.

    • Nitrogen content in feed, feces, and urine is analyzed.

  • Data Analysis: Nitrogen retention is calculated as the difference between nitrogen intake and nitrogen excretion in feces and urine. The slope of the regression of nitrogen retention against the supplemental intake of each methionine source is determined. The RBV is calculated as the ratio of the slope of the test source to the slope of the reference source, multiplied by 100.

Protocol 2: Growth Performance and Carcass Quality Evaluation in Broilers
  • Objective: To compare the effects of different methionine sources on the growth performance and carcass characteristics of broiler chickens.

  • Animals: Day-old male broiler chicks randomly assigned to different treatment groups.

  • Dietary Treatments:

    • A basal diet (e.g., maize-soybean meal-based) formulated to be deficient in methionine and cysteine.

    • The basal diet supplemented with graded levels of different methionine sources (e.g., DL-Met and L-Met).

  • Procedure:

    • The feeding trial is typically divided into starter, grower, and finisher periods.

    • Body weight and feed intake are recorded at regular intervals to calculate average daily gain (ADG), average daily feed intake (ADFI), and feed conversion ratio (FCR).

    • At the end of the trial, a subset of birds from each treatment is selected for carcass analysis, including carcass yield, breast meat yield, and abdominal fat content.

  • Data Analysis: The data are analyzed using statistical models such as factorial analysis in a completely randomized design to determine the main effects of methionine source, level, and their interaction.

Signaling Pathways and Experimental Workflows

Methionine metabolism is intricately linked to several key cellular signaling pathways. Understanding these pathways is crucial for researchers studying the effects of methionine supplementation.

Methionine Metabolism and Associated Signaling

Methionine plays a central role in the methionine cycle, where it is converted to S-adenosylmethionine (SAM), the primary methyl donor in the cell. SAM is crucial for numerous methylation reactions, including DNA and histone methylation, which have profound effects on gene expression. The methionine cycle is interconnected with the transsulfuration pathway, which leads to the synthesis of cysteine, and subsequently, the antioxidant glutathione (GSH).

Methionine_Metabolism Methionine Methionine SAM S-Adenosylmethionine Methionine->SAM Methionine Cycle Protein_Synthesis Protein_Synthesis Methionine->Protein_Synthesis SAH S-Adenosylhomocysteine SAM->SAH Methyltransferases Methylation Methylation SAM->Methylation Homocysteine Homocysteine SAH->Homocysteine Homocysteine->Methionine Methionine Synthase Cystathionine Cystathionine Homocysteine->Cystathionine Transsulfuration Pathway Cysteine Cysteine Cystathionine->Cysteine Glutathione Glutathione Cysteine->Glutathione

Overview of the Methionine Cycle and Transsulfuration Pathway.
PI3K-mTOR Signaling Pathway

Recent studies have shown that methionine can promote milk protein synthesis through the PI3K-mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and protein synthesis.

PI3K_mTOR_Pathway Methionine Methionine PI3K PI3K Methionine->PI3K activates mTOR mTOR PI3K->mTOR activates p_mTOR p-mTOR mTOR->p_mTOR phosphorylates Protein_Synthesis Milk Protein Synthesis p_mTOR->Protein_Synthesis promotes

Methionine's role in the PI3K-mTOR signaling pathway for milk protein synthesis.
Experimental Workflow for Evaluating Methionine Sources

A typical experimental workflow for comparing different commercial sources of DL-methionine involves several key stages, from diet formulation to data analysis.

Experimental_Workflow A Animal Model Selection (e.g., Broilers, Pigs) B Basal Diet Formulation (Methionine-deficient) A->B C Dietary Treatment Groups (Different Met Sources & Levels) B->C D Acclimation Period C->D E Experimental Feeding Period D->E F Data Collection (Performance, Samples) E->F G Sample Analysis (Blood, Tissue, Feed) F->G H Statistical Analysis G->H I Conclusion & Reporting H->I

General experimental workflow for comparative analysis of methionine sources.

References

A Comparative Guide to the Efficacy of (+-)-Methionine as a Dietary Supplement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of racemic methionine, commonly known as (+-)-methionine or DL-methionine, with its isomer L-methionine and other alternatives as a dietary supplement. The information is compiled from various scientific studies, focusing on key performance indicators, experimental methodologies, and metabolic pathways.

Comparative Efficacy: DL-Methionine vs. L-Methionine

DL-methionine, a racemic mixture of D- and L-isomers, is a widely used synthetic source of the essential amino acid methionine in animal nutrition and dietary supplements.[1] While the L-isomer is the biologically active form directly utilized for protein synthesis and other metabolic functions, the D-isomer must first be converted to L-methionine.[1] This conversion process, primarily occurring in the liver and kidneys, has led to extensive research comparing the bioavailability and efficacy of DL-methionine to that of pure L-methionine.[2]

Numerous studies in broiler chickens have evaluated the relative bioavailability (RBV) of DL-methionine compared to L-methionine, with growth performance metrics such as average daily gain (ADG) and feed conversion ratio (FCR) as key indicators. The results have been variable, with some studies suggesting equal efficacy while others indicate a slight advantage for L-methionine, particularly in young birds.[3][4]

A meta-analysis of studies on broiler chickens from day 1 to 21 of age revealed that supplemental L-methionine showed an advantage over DL-methionine in promoting performance. The relative bioavailability of L-methionine to DL-methionine for feed efficiency was estimated to be as high as 189.1%. However, other studies have found no significant difference in the overall growth performance between the two sources.

Table 1: Comparative Growth Performance of DL-Methionine vs. L-Methionine in Broiler Chickens

ParameterSpecies/AgeDL-Methionine PerformanceL-Methionine PerformanceRelative Bioavailability (RBV) of L-Met to DL-Met (%)Reference
Average Daily Gain (ADG)Broilers (1-21d)-Higher141.5
Feed Conversion Ratio (FCR)Broilers (1-21d)-Better189.1
Body Weight (BW)Broilers (1-37d)--89 (DL-Met vs L-Met)
Feed Conversion Ratio (FCR)Broilers (1-37d)--77 (DL-Met vs L-Met)
Body Weight (BW)Broilers--123
Feed Conversion Ratio (FCR)Broilers--91.5
Breast Muscle YieldBroilers--88.0

Nitrogen balance studies in pigs are a common method to assess the bioavailability of amino acids. These studies measure the amount of nitrogen consumed versus the amount excreted, with higher retention indicating more efficient protein utilization. Several studies have compared the effects of DL-methionine and L-methionine on nitrogen retention in starter and nursery pigs.

The consensus from these studies is that both DL-methionine and L-methionine are highly bioavailable, with relative bioavailability estimates for DL-methionine often approaching or not significantly different from 100% when compared to L-methionine.

Table 2: Nitrogen Retention in Pigs Supplemented with DL-Methionine vs. L-Methionine

ParameterSpecies/AgeDL-MethionineL-MethionineRelative Bioavailability of DL-Met to L-Met (%)Reference
Nitrogen RetentionStarter PigsImprovedImprovedNot significantly different
Nitrogen Retention (% of intake)Nursery PigsIncreased linearlyIncreased linearly89.3
Retained Nitrogen (g/d)Nursery PigsIncreased linearlyIncreased linearly87.9
Nitrogen Retention (% of intake)Starter PigsIncreased linearlyIncreased linearly99
Retained Nitrogen (g/d)Starter PigsIncreased linearlyIncreased linearly94
Nitrogen Retention (%)Weanling PigsIncreased linearlyIncreased linearly101 (D-Met vs L-Met)

Experimental Protocols

  • Objective: To determine the relative bioavailability of L-methionine to DL-methionine.

  • Animals: Day-old male broiler chicks are randomly allocated to dietary treatment groups.

  • Diets: A basal diet deficient in methionine is formulated. Graded levels of DL-methionine and L-methionine are added to the basal diet to create a range of experimental diets.

  • Experimental Design: A completely randomized design is typically used, with multiple replicate pens per treatment.

  • Data Collection: Body weight and feed intake are measured at regular intervals (e.g., weekly) to calculate ADG, average daily feed intake (ADFI), and FCR (feed intake/body weight gain). At the end of the trial, birds may be euthanized to measure carcass traits like breast muscle yield.

  • Statistical Analysis: A slope-ratio assay using linear or non-linear regression models is commonly employed to determine the relative bioavailability of the methionine sources.

  • Objective: To estimate the bioavailability of DL-methionine relative to L-methionine.

  • Animals: Young, growing pigs (barrows are often used to avoid hormonal variations) are individually housed in metabolism crates that allow for the separate collection of feces and urine.

  • Diets: A basal diet deficient in methionine is formulated. Graded levels of DL-methionine and L-methionine are added to the basal diet.

  • Experimental Design: A randomized complete block design is often used, with pigs blocked by initial body weight. The experiment consists of an adaptation period (typically 5-7 days) to the experimental diets, followed by a collection period (typically 4-5 days).

  • Data Collection: During the collection period, total feed intake is recorded, and all feces and urine are collected quantitatively. The nitrogen content of the feed, feces, and urine is analyzed.

  • Calculations:

    • Nitrogen Intake = Feed Intake × Feed Nitrogen Concentration

    • Fecal Nitrogen = Fecal Output × Fecal Nitrogen Concentration

    • Urinary Nitrogen = Urine Volume × Urine Nitrogen Concentration

    • Nitrogen Retention = Nitrogen Intake - Fecal Nitrogen - Urinary Nitrogen

    • Nitrogen Retention (% of intake) = (Nitrogen Retention / Nitrogen Intake) × 100

  • Statistical Analysis: A slope-ratio assay is used to compare the slopes of the regression lines of nitrogen retention against supplemental methionine intake for each source. The ratio of the slopes gives the relative bioavailability.

  • Objective: To assess the impact of different methionine sources on the antioxidant defense system.

  • Sample Collection: Blood and tissue samples (e.g., liver, jejunum mucosa) are collected from animals at the end of the experimental period.

  • Assays:

    • Glutathione (GSH) Concentration: Measured in tissue homogenates using spectrophotometric methods.

    • Thiobarbituric Acid Reactive Substances (TBARS) Assay: Measures malondialdehyde, a marker of lipid peroxidation.

    • Protein Carbonyls (PC) Assay: A marker of protein oxidation.

    • Antioxidant Enzyme Activity: Activities of enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) can be measured in tissue homogenates.

    • Total Antioxidant Capacity (TAC): Assays like the ferric reducing antioxidant power (FRAP) or oxygen radical absorbance capacity (ORAC) can be used to measure the overall antioxidant capacity of plasma or tissue.

Metabolic Pathways and Signaling

The D-isomer of methionine is converted to the L-isomer in a two-step enzymatic process. First, D-amino acid oxidase (DAAO), a flavoprotein, catalyzes the oxidative deamination of D-methionine to its α-keto analogue, α-keto-γ-methylthiobutyric acid (KMB). Subsequently, a transaminase transfers an amino group from another amino acid to KMB, forming L-methionine.

G D_Met D-Methionine KMB α-keto-γ-methylthiobutyric acid (KMB) D_Met->KMB Oxidative Deamination L_Met L-Methionine KMB->L_Met Transamination DAAO D-Amino Acid Oxidase (DAAO) DAAO->D_Met Transaminase Transaminase Transaminase->KMB Keto_Acid α-Keto Acid Transaminase->Keto_Acid Amino_Acid Amino Acid Amino_Acid->Transaminase

Metabolic conversion of D-methionine to L-methionine.

Methionine plays a central role in several crucial metabolic pathways. As an essential amino acid, it is a building block for protein synthesis. It is also the precursor for S-adenosylmethionine (SAM), the primary methyl group donor in the body, which is vital for the methylation of DNA, RNA, proteins, and lipids. Through the transsulfuration pathway, methionine is converted to cysteine, a precursor for the major intracellular antioxidant, glutathione.

G Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM Methionine Adenosyltransferase Protein Protein Synthesis Met->Protein SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Methylation Methylation Reactions SAM->Methylation Hcy Homocysteine SAH->Hcy SAH Hydrolase Hcy->Met Methionine Synthase Cys Cysteine Hcy->Cys Transsulfuration Pathway GSH Glutathione Cys->GSH

Overview of major methionine metabolic pathways.

Methionine can act as a nutritional signal to regulate protein synthesis through the PI3K/mTOR signaling pathway. Studies have shown that methionine can activate this pathway, leading to the phosphorylation of key downstream targets that promote the translation of proteins, including milk proteins in mammary epithelial cells.

G Met Methionine PI3K PI3K Met->PI3K Activates mTOR mTOR PI3K->mTOR Activates Protein_Synthesis Protein Synthesis mTOR->Protein_Synthesis Promotes

Methionine's role in the PI3K/mTOR signaling pathway.

Conclusion

The scientific literature indicates that while L-methionine is the directly usable form, DL-methionine is a highly effective source of this essential amino acid for dietary supplementation. In pigs, the bioavailability of DL-methionine is generally considered equivalent to L-methionine for nitrogen retention. In poultry, while some studies suggest a slight advantage for L-methionine in young birds, many report no significant difference in overall growth performance. The choice between DL-methionine and L-methionine may depend on factors such as the age and species of the animal, as well as economic considerations. Further research into the nuanced effects of these isomers on specific metabolic pathways and health outcomes will continue to inform their optimal use in nutrition and drug development.

References

A Researcher's Guide to Cross-Validation of Analytical Methods for Methionine Enantiomer Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of methionine enantiomers, D- and L-methionine, is critical. This guide provides a comparative overview of analytical methods for this purpose, with a focus on cross-validation to ensure method robustness and reliability across different laboratories or techniques.

Understanding Cross-Validation in Analytical Methods

Cross-validation of an analytical method is the process of verifying that a validated method produces consistent and reliable results when performed by different laboratories, analysts, or with different equipment.[1] This is crucial for method transfer between research and quality control environments or when comparing a new method against an established one.[1][2] The primary goal is to demonstrate that the analytical data are comparable, irrespective of the testing environment.[3]

There are several approaches to analytical method transfer, which share principles with cross-validation:

  • Comparative Testing: This is the most common approach where a predetermined number of identical samples are analyzed by both the sending and receiving laboratories, and the results are compared against predefined acceptance criteria.[2]

  • Covalidation: In this strategy, the receiving laboratory joins the transferring laboratory in the validation process, allowing for the simultaneous qualification of the method at the new site.

  • Revalidation: A partial or full revalidation of the analytical method is performed by the receiving laboratory.

  • Transfer Waiver: In cases where the new laboratory has similar equipment, personnel, and procedures, a formal transfer can be waived.

Comparative Performance of Analytical Methods

High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the predominant technique for the separation and quantification of methionine enantiomers. Various CSPs are available, each offering different selectivity and performance characteristics. The choice of CSP and mobile phase composition is critical for achieving optimal separation.

Below is a summary of performance data from various validated HPLC methods for methionine enantiomer analysis. This data can serve as a benchmark when comparing and selecting a method for your specific application.

Analytical MethodChiral Stationary Phase (CSP)Mobile PhaseLinearity Range (µg/mL)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Precision (RSD%)Accuracy (Recovery %)Reference
HPLC-UV Isopropylcarbamate cyclofructan 6Methanol/acetonitrile/acetic acid/triethylamine (75/25/0.3/0.2 v/v/v/v)50 - 50011Not ReportedNot ReportedNot Reported
HPLC-UV SIELC® Primesep 100 (mixed-mode)Not specified0.3 - 30.00.06 - 0.300.30 - 0.75< 5% (Intermediate)96.0 - 121.4%
HPLC-Fluorescence Reversed-phase C18 (with OPA derivatization)Tetrahydrofuran/methanol/0.1 M sodium acetate, pH 7.01 - 100 µM0.5 µMNot ReportedIntra-assay: 4-8%, Inter-assay: 2-5%Not Reported
CE-UV TBABr/l-Arg/β-CDNot specifiedNot ReportedNot ReportedNot ReportedNot Reported> 99.00% (in whole blood)

Experimental Protocols

Detailed methodologies are crucial for the successful replication and cross-validation of analytical methods. Below are example protocols for HPLC-based enantiomeric separation of methionine.

Protocol 1: HPLC-UV Method with Cyclofructan CSP

This method is suitable for the direct enantioselective separation of methionine.

  • Instrumentation: HPLC system with UV detector.

  • Column: Isopropylcarbamate cyclofructan 6 chiral stationary phase.

  • Mobile Phase: A mixture of methanol, acetonitrile, acetic acid, and triethylamine in a ratio of 75:25:0.3:0.2 (v/v/v/v).

  • Flow Rate: Typically 0.8 to 1.0 mL/min.

  • Column Temperature: Ambient or controlled, e.g., 23°C.

  • Detection: UV detection at a low wavelength, such as 210 nm.

  • Sample Preparation: Dissolve the methionine sample in the mobile phase or a compatible solvent.

  • Injection Volume: Typically 10-20 µL.

Protocol 2: HPLC-Fluorescence Method with Pre-column Derivatization

This method is highly sensitive and suitable for samples with low methionine concentrations, such as plasma.

  • Instrumentation: HPLC system with a fluorescence detector.

  • Derivatization Reagent: o-phthalaldehyde (OPA) in the presence of a thiol (e.g., 2-mercaptoethanol) to form highly fluorescent derivatives with primary amino acids.

  • Column: Reversed-phase C18 column (e.g., Supelcosil LC-18-DB).

  • Mobile Phase: A gradient elution using a mixture of tetrahydrofuran, methanol, and 0.1 M sodium acetate (pH 7.0).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: Fluorescence detection with appropriate excitation and emission wavelengths for the OPA derivatives.

  • Sample Preparation: Mix the plasma or sample solution with the OPA derivatizing reagent and inject a specific volume onto the column.

Visualizing the Cross-Validation Workflow

The following diagrams illustrate the key workflows and relationships in the cross-validation of analytical methods for methionine enantiomer analysis.

CrossValidationWorkflow cluster_sending Sending Unit (SU) cluster_receiving Receiving Unit (RU) SU_Method Validated Analytical Method SU_Analysis Analyze Reference Samples SU_Method->SU_Analysis Transfer Method Transfer Protocol SU_Method->Transfer SU_Data Generate SU Data Set SU_Analysis->SU_Data Compare Compare SU and RU Data SU_Data->Compare RU_Method Implement Analytical Method RU_Analysis Analyze Same Reference Samples RU_Method->RU_Analysis RU_Data Generate RU Data Set RU_Analysis->RU_Data RU_Data->Compare Transfer->RU_Method Decision Acceptance Criteria Met? Compare->Decision Success Method Successfully Transferred Decision->Success Yes Failure Investigate Discrepancies Decision->Failure No ValidationParameters cluster_performance Performance Characteristics Method Analytical Method Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Specificity Specificity Method->Specificity LOD Limit of Detection (LOD) Method->LOD LOQ Limit of Quantification (LOQ) Method->LOQ Linearity Linearity & Range Method->Linearity Robustness Robustness Method->Robustness

References

Safety Operating Guide

Navigating the Safe Disposal of (+-)-Methionine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of (+-)-Methionine, a common amino acid used in various research applications. Adherence to these procedures is critical for minimizing environmental impact and maintaining workplace safety.

Key Safety and Disposal Information

While specific quantitative disposal limits are subject to local regulations, the following table summarizes the key safety considerations and recommended practices for handling this compound.

ParameterInformationSource
Hazard Classification Not classified as a hazardous substance or mixture according to GHS. However, it may cause skin and serious eye irritation. May cause damage to organs through prolonged or repeated exposure.[1][2][3]
Personal Protective Equipment (PPE) Safety glasses with side-shields, gloves (inspected prior to use), and a dust respirator if dust is generated.[1][2]
Spill Cleanup For dry spills, use dry clean-up procedures to avoid generating dust. For wet spills, vacuum or shovel up the material. In both cases, place the material in a clean, dry, sealable, and labeled container for disposal. Wash the spill area with large amounts of water and prevent runoff into drains.
Incompatible Materials No specific data is available on incompatible materials.
Storage Store in original, tightly sealed containers in a dry, well-ventilated place.

Procedural Guidance for Disposal

The disposal of this compound must be conducted in accordance with all applicable federal, state, and local environmental regulations. The following step-by-step process outlines the general procedure for its proper disposal.

Step 1: Assessment of the Waste Material

Before initiating disposal, characterize the this compound waste. Determine if it is:

  • Unused and uncontaminated: The product is in its original state and has not been used in any experimental procedure.

  • Contaminated: The product has been used in an experiment and is potentially mixed with other chemicals or biological materials.

  • Aqueous solution: The product has been dissolved in water or a buffer.

  • Contaminated labware: Glassware, plasticware, or other equipment that has come into contact with this compound.

Step 2: Segregation and Collection

Properly segregate the waste at the point of generation.

  • Solid Waste: Collect unused or contaminated solid this compound in a clearly labeled, sealed container.

  • Aqueous Waste: Collect all wash water and solutions containing this compound for treatment before disposal. Do not allow this to enter drains.

  • Contaminated Packaging: Dispose of the original container as you would the unused product.

Step 3: Consultation and Compliance

Legislation regarding chemical waste disposal can vary significantly. It is imperative to:

  • Consult Local Regulations: Refer to the waste disposal laws and regulations operating in your specific area.

  • Contact a Waste Disposal Expert: Engage with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to ensure compliance.

Step 4: Final Disposal

Based on the assessment and consultation, proceed with the appropriate disposal method.

  • Recycling: If the material is unused and uncontaminated, recycling may be an option. Consult with the supplier for potential take-back programs.

  • Authorized Waste Collection: Transfer the collected and labeled waste to an authorized hazardous or special waste collection point as directed by your local regulations.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated assess Assess Waste Type start->assess uncontaminated Unused & Uncontaminated assess->uncontaminated  Clean contaminated Contaminated or Expired assess->contaminated  Used spill Spill Occurs assess->spill Accidental consult_supplier Consult Supplier for Recycling/Take-back uncontaminated->consult_supplier collect_solid Collect in Labeled, Sealed Container contaminated->collect_solid consult_supplier->collect_solid No Recycling Option dispose_approved Dispose via Approved Waste Vendor consult_supplier->dispose_approved Recycling Possible consult_ehs Consult Institutional EHS / Local Regulations collect_solid->consult_ehs consult_ehs->dispose_approved end End: Proper Disposal Complete dispose_approved->end cleanup Follow Spill Cleanup Procedure spill->cleanup cleanup->collect_solid

References

Essential Guide to Handling (+-)-Methionine: Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling of (+-)-Methionine in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining necessary personal protective equipment (PPE), operational plans, and disposal methods.

Personal Protective Equipment (PPE) Summary

Proper PPE is the first line of defense against potential exposure. When handling this compound, especially in its powdered form, adherence to the following PPE standards is mandatory to minimize risks such as skin and eye irritation.[1]

PPE CategorySpecificationRationale & Best Practices
Eye & Face Protection Safety glasses with side-shields or chemical safety goggles.[2][3]To protect against dust particles and potential splashes. Equipment should be approved under government standards like NIOSH (US) or EN 166 (EU).[4]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent direct skin contact. Gloves must be inspected for integrity before use and disposed of properly after handling the substance.
Body Protection Laboratory coat and long pants.To protect skin and personal clothing from contamination. Work clothes should be laundered separately.
Respiratory Protection Not typically required in well-ventilated areas.A NIOSH-approved dust mask (e.g., N95 or type P1) is recommended if dust generation is likely. For large-scale operations or emergencies, a more advanced approved respirator may be necessary.

Operational and Disposal Protocols

A systematic approach to handling and disposal is critical for laboratory safety and environmental protection. The following workflow provides a step-by-step guide from preparation to final disposal.

Step 1: Preparation and Hazard Assessment
  • Ventilation: Always handle this compound in a well-ventilated area to avoid the concentration of dust.

  • Review Safety Data Sheet (SDS): Before beginning work, consult the substance's SDS for specific hazard information.

  • Assemble PPE: Put on all required PPE as detailed in the table above. Inspect gloves for any tears or defects before use.

Step 2: Chemical Handling
  • Avoid Dust: Minimize the generation of dust when handling the powder.

  • Prevent Contact: Avoid all personal contact with the substance, including inhalation and direct contact with skin and eyes.

  • Hygiene: Do not eat, drink, or smoke in the handling area. Always wash hands thoroughly with soap and water after handling is complete.

  • Storage: Keep the container securely sealed when not in use and store it in a cool, dry place away from incompatible materials.

Step 3: Spill Management and Disposal
  • Minor Spills: For small spills, sweep up the material using dry clean-up procedures, avoiding dust generation. Place the spilled material into a clean, dry, sealable, and labeled container for disposal.

  • Waste Disposal: Dispose of this compound waste and contaminated materials (like used gloves) at an authorized hazardous or special waste collection point. Adhere strictly to all local, state, and federal regulations for chemical waste disposal.

  • Decontamination: Thoroughly clean all equipment and the work area after use.

Handling Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound.

MethionineHandlingWorkflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling & Disposal prep_sds Review SDS prep_env Ensure Adequate Ventilation prep_sds->prep_env prep_ppe Inspect and Don Required PPE prep_env->prep_ppe handle_chem Handle this compound (Avoid Dust Generation) prep_ppe->handle_chem handle_hygiene Practice Good Hygiene (No Eating/Drinking) handle_chem->handle_hygiene cleanup_decon Clean & Decontaminate Work Area & Equipment handle_hygiene->cleanup_decon cleanup_ppe Doff PPE Correctly cleanup_decon->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash cleanup_disposal Dispose of Waste per Regulations cleanup_ppe->cleanup_disposal cluster_prep cluster_prep cluster_handling cluster_handling cluster_cleanup cluster_cleanup

Caption: Workflow for safe handling of this compound.

First Aid Measures

In case of accidental exposure, follow these immediate first aid steps:

  • Eye Contact: Immediately flush the eyes with fresh, running water for several minutes, holding the eyelids open. If irritation persists, seek medical attention.

  • Skin Contact: Wash the affected area with plenty of soap and water. Remove any contaminated clothing and wash it before reuse.

  • Inhalation: Move the person to fresh air. If breathing is difficult or they are not breathing, provide artificial respiration and seek immediate medical attention.

  • Ingestion: Rinse the mouth with water. Do not induce vomiting and seek medical advice.

Always have the Safety Data Sheet (SDS) available when consulting a medical professional.

References

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Reactant of Route 2
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